3-(Difluoromethyl)-1-naphthaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8F2O |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-(difluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)9-5-8-3-1-2-4-11(8)10(6-9)7-15/h1-7,12H |
InChI Key |
IYFVYEWZTRUPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Navigating Undiscovered Terrain: A Technical Guide to the Anticipated Properties and Synthesis of 3-(Difluoromethyl)-1-naphthaldehyde
Disclaimer: As of late 2025, 3-(Difluoromethyl)-1-naphthaldehyde is not a commercially available or extensively documented compound in scientific literature. Consequently, this guide provides a comprehensive overview of its anticipated chemical properties, potential synthetic routes, and characterization methodologies based on established principles of organic chemistry and data from structurally related compounds. All quantitative data and experimental protocols are predictive and intended to serve as a foundational resource for researchers venturing into the synthesis and study of this novel molecule.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The difluoromethyl group (CHF₂), in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions. This guide focuses on the chemical landscape of this compound, a hitherto unexplored derivative of naphthaldehyde. By providing a predictive framework for its properties and synthesis, we aim to empower researchers, scientists, and drug development professionals to unlock the potential of this and similar novel fluorinated aromatic compounds.
Predicted Chemical and Physical Properties
The introduction of a difluoromethyl group at the 3-position of the naphthalene ring is expected to modulate the physicochemical properties of the parent 1-naphthaldehyde molecule. The following table summarizes the anticipated properties, drawing comparisons with the parent compound and a related fluorinated analogue, 4-fluoro-1-naphthaldehyde.
| Property | 1-Naphthaldehyde | 4-Fluoro-1-naphthaldehyde | This compound (Predicted) |
| Molecular Formula | C₁₁H₈O | C₁₁H₇FO | C₁₂H₈F₂O |
| Molecular Weight | 156.18 g/mol | 174.17 g/mol | 206.18 g/mol |
| Appearance | Yellow liquid | White crystalline solid | White to off-white solid or low-melting solid |
| Melting Point | 1-2 °C | 41-42 °C | 45-60 °C |
| Boiling Point | 160-161 °C @ 15 mmHg | 260-263 °C @ 760 mmHg | >280 °C @ 760 mmHg |
| Solubility | Soluble in organic solvents | Soluble in organic solvents, poorly soluble in water | Soluble in polar organic solvents (e.g., DMSO, DMF, THF), sparingly soluble in nonpolar solvents and water. |
| pKa (of aldehyde proton) | ~17-19 | ~16-18 | ~16-18 |
Potential Synthetic Methodologies
The synthesis of this compound is not described in the existing literature. However, several established methods for the difluoromethylation of aromatic aldehydes and the synthesis of substituted naphthaldehydes can be adapted. A plausible and promising approach involves the deoxofluorination of a suitable precursor, 3-formyl-1-naphthoic acid, or a related derivative.
Proposed Synthetic Pathway: Deoxofluorination
A potential synthetic route could commence with the selective formylation of a naphthalene derivative, followed by the introduction of the difluoromethyl group. A key step would be the deoxofluorination of an aldehyde, a reaction that can be achieved using reagents like XtalFluor-E.
An In-depth Technical Guide to the Synthesis of (Difluoromethyl)naphthalenes for Researchers, Scientists, and Drug Development Professionals
Introduction: The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CF₂H) has emerged as a particularly valuable motif, serving as a bioisostere for hydroxyl, thiol, and amine functionalities. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing (difluoromethyl)naphthalenes, compounds of significant interest in drug discovery and materials science due to the unique properties conferred by the difluoromethylated naphthalene scaffold.
Synthetic Strategies for (Difluoromethyl)naphthalenes
The synthesis of (difluoromethyl)naphthalenes can be broadly categorized into two main approaches: A) construction of the naphthalene ring already bearing a difluoromethyl group and B) direct difluoromethylation of a pre-existing naphthalene scaffold. This guide will delve into specific examples from the scientific literature, providing detailed experimental protocols and comparative data.
A. Ring Construction Strategy: Palladium-Catalyzed Intramolecular Insertion
A robust method for the synthesis of substituted (difluoromethyl)naphthalenes involves a palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes. This strategy allows for the concomitant formation of the naphthalene core and the introduction of the difluoromethyl group.
A key example of this approach is the synthesis of 1-(difluoromethyl)naphthalene and its derivatives. The general workflow for this palladium-catalyzed reaction is depicted below.
Experimental Protocol: Synthesis of 1-(Difluoromethyl)naphthalene [1]
This protocol is adapted from the work of Fuchibe et al.
-
Materials:
-
1-(o-Bromophenyl)-3,3-difluoroallene
-
Pd₂(dba)₃·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)
-
P(m-Tol)₃ (Tri(m-tolyl)phosphine)
-
K₂CO₃ (Potassium carbonate)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethanol
-
Argon atmosphere
-
-
Procedure:
-
To a dried flask under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (3.9 mol%), P(m-Tol)₃ (7.8 mol%), and K₂CO₃ (5.0 equiv.).
-
Add anhydrous DMF and ethanol (50 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 1-(o-bromophenyl)-3,3-difluoroallene (1.0 equiv.) in DMF.
-
Heat the reaction mixture to 120 °C and stir for 2 hours.
-
After cooling to room temperature, quench the reaction with aqueous NaOH.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethyl)naphthalene.
-
Quantitative Data:
The following table summarizes the yields for the synthesis of various substituted (difluoromethyl)naphthalenes using the palladium-catalyzed ring construction method.
| Entry | Substituent on Naphthalene Ring | Yield (%) |
| 1 | H | 60 |
| 2 | 7-Chloro | 67 |
| 3 | 7-Methoxy | 55 |
| 4 | 7-Trifluoromethyl | 48 |
| 5 | 6,7-Dimethyl | 65 |
| 6 | 5-Methyl | 61 |
Table 1: Isolated yields of substituted (difluoromethyl)naphthalenes synthesized via palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes.[1]
Spectroscopic Data for 1-(Difluoromethyl)naphthalene: [1]
-
¹H NMR (CDCl₃): δ 7.06 (t, J = 55.0 Hz, 1H, CHF₂), 7.47–7.53 (m, 2H), 7.70 (dd, J = 7.1, 1.0 Hz, 1H), 7.85 (d, J = 8.8 Hz, 1H), 7.94 (d, J = 8.3 Hz, 1H), 8.16 (s, 1H).
-
¹³C NMR (CDCl₃): δ 114.5 (t, J = 240 Hz, CHF₂), 123.8, 124.5, 125.8, 126.7, 128.7, 128.8, 130.4, 131.2, 133.7.
-
¹⁹F NMR (CDCl₃): δ -113.8 (d, J = 55.0 Hz).
B. Direct Difluoromethylation of Naphthalene Derivatives
While the ring construction strategy is elegant, methods for the direct introduction of a difluoromethyl group onto a pre-existing naphthalene core are also of great importance, particularly for late-stage functionalization in drug discovery. These methods often involve radical, nucleophilic, or electrophilic difluoromethylation approaches.
1. Metallaphotoredox-Catalyzed Difluoromethylation of Naphthyl Bromides
Aryl bromides are common functionalities in organic synthesis, making them attractive starting materials for difluoromethylation. A dual nickel/photoredox catalytic system can be employed for the difluoromethylation of naphthyl bromides using bromodifluoromethane as the -CF₂H source.[2][3]
2. Copper-Catalyzed Difluoromethylation of Naphthyl Boronic Acids
Aryl boronic acids are versatile intermediates in cross-coupling reactions. Copper-catalyzed methodologies have been developed for the trifluoromethylation of aryl boronic acids, and similar principles can be applied to difluoromethylation, although specific reagents and conditions would differ.[4][5][6] This approach would offer an alternative to the use of aryl halides.
3. Deoxyfluorination of Naphthaldehydes
A classical approach to introduce a difluoromethyl group is the deoxyfluorination of the corresponding aldehyde. Reagents like diethylaminosulfur trifluoride (DAST) can be used to convert a naphthaldehyde to a (difluoromethyl)naphthalene. This method is advantageous when the corresponding aldehyde is readily accessible.
Biological Relevance and Signaling Pathways
(Difluoromethyl)naphthalene scaffolds are of interest in drug discovery due to their potential to interact with various biological targets. While specific studies on the signaling pathways modulated by (difluoromethyl)naphthalenes are emerging, related compounds offer valuable insights. For instance, naphthalene-based diarylamides containing a difluoromethoxy group have been identified as potent pan-Raf kinase inhibitors, which are crucial in the MAPK/ERK signaling pathway often dysregulated in cancers like melanoma.[7][8]
The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Raf kinases (A-RAF, B-RAF, and C-RAF) are central components of this pathway.[10] Inhibitors of these kinases can block downstream signaling and inhibit cancer cell growth.
This diagram illustrates the potential mechanism of action where a (difluoromethyl)naphthalene derivative acts as a Raf kinase inhibitor, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation and survival. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these compounds.[11][12]
Conclusion
The synthesis of (difluoromethyl)naphthalenes offers a rich area of exploration for synthetic and medicinal chemists. The palladium-catalyzed ring-closing strategy provides an efficient route to a variety of substituted derivatives. Furthermore, the development of direct difluoromethylation methods for the naphthalene core continues to expand the toolkit for late-stage functionalization. The potential of these compounds to modulate key signaling pathways, such as the MAPK/ERK cascade, underscores their importance in the development of novel therapeutics. This guide provides a foundational understanding of the synthesis and potential applications of (difluoromethyl)naphthalenes, aiming to facilitate further research and innovation in this exciting field.
References
- 1. scispace.com [scispace.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Metallaphotoredox Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Direct catalytic trifluoromethylthiolation of boronic acids and alkynes employing electrophilic shelf-stable N-(trifluoromethylthio)phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 10. An overview of RAF kinases and their inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
A Technical Guide to 3-(Difluoromethyl)-1-naphthaldehyde: Navigating a Data-Scarce Landscape
For Researchers, Scientists, and Drug Development Professionals
Initial Inquiry: 3-(Difluoromethyl)-1-naphthaldehyde CAS Number: 1261885-69-1 Chemical Name: 1-(Difluoromethyl)naphthalene-3-carboxaldehyde
Disclaimer: Extensive searches of scientific literature, patent databases, and chemical repositories have revealed a significant lack of specific technical data for 1-(Difluoromethyl)naphthalene-3-carboxaldehyde (CAS 1261885-69-1). This guide, therefore, provides a broader technical overview of difluoromethylated naphthalene derivatives, contextualizing the potential properties and synthesis of the target compound within the available scientific literature.
Introduction: The Strategic Importance of Difluoromethylated Naphthalenes in Medicinal Chemistry
The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its rigid, lipophilic structure that can be readily functionalized to interact with biological targets. Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The difluoromethyl (CHF2) group has garnered significant attention in modern drug design. It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[1][2] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and modulated target binding affinity. The CHF2 group can act as a lipophilic hydrogen bond donor, a unique property that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][3][4] The combination of a naphthalene core with a difluoromethyl substituent, as in the case of 1-(difluoromethyl)naphthalene-3-carboxaldehyde, represents a promising, albeit underexplored, area for the development of novel therapeutics.
Physicochemical Data: A Comparative Overview
Specific experimental data for 1-(difluoromethyl)naphthalene-3-carboxaldehyde is not publicly available. For comparative purposes, the table below summarizes the known physical properties of the parent compounds, 1-naphthaldehyde and 2-naphthaldehyde. These values offer a baseline for estimating the potential characteristics of their difluoromethylated analogue.
| Property | 1-Naphthaldehyde | 2-Naphthaldehyde |
| CAS Number | 66-77-3 | 66-99-9 |
| Molecular Formula | C₁₁H₈O | C₁₁H₈O |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol |
| Appearance | Pale yellow to colorless liquid | White solid |
| Melting Point | 1-2 °C[5] | 53-54 °C |
| Boiling Point | 160-161 °C at 15 mmHg[5] | - |
| Density | 1.15 g/mL at 25 °C[5] | - |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, benzene.[5] | - |
| Refractive Index | n20/D 1.652[5] | - |
General Synthesis Strategies
While a specific protocol for the synthesis of 1-(difluoromethyl)naphthalene-3-carboxaldehyde has not been identified in the literature, its synthesis can be envisioned through established methodologies for the preparation of difluoromethylated arenes and naphthaldehydes.
Introduction of the Difluoromethyl Group
Several general methods exist for the introduction of a difluoromethyl group onto an aromatic ring:
-
Deoxyfluorination of Aldehydes: A common method involves the treatment of an aromatic aldehyde with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). However, these reagents can be hazardous and may not be compatible with all functional groups.
-
Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions of (pseudo)haloarenes with a difluoromethyl source are widely used.
-
Direct C-H Difluoromethylation: More recent advances include the direct difluoromethylation of C-H bonds, often employing radical-based methods. These approaches offer a more atom-economical route.
Synthesis of the Naphthaldehyde Moiety
The naphthaldehyde core can be synthesized through various classical organic reactions, including:
-
The Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an activated aromatic ring.
-
The Sommelet Reaction: This method converts a benzylic halide to an aldehyde using hexamethylenetetramine.[6]
-
Oxidation of Methylnaphthalenes: A methyl group on the naphthalene ring can be oxidized to an aldehyde.
A plausible, though unconfirmed, synthetic route to 1-(difluoromethyl)naphthalene-3-carboxaldehyde could involve the synthesis of a suitably substituted naphthalene precursor followed by the introduction of the difluoromethyl and aldehyde functionalities.
Conceptual Experimental Workflow
Below is a generalized workflow for the synthesis of a functionalized naphthaldehyde, which could be adapted for the target molecule.
Caption: A conceptual workflow for the synthesis of 1-(difluoromethyl)naphthalene-3-carboxaldehyde.
Potential Applications and Biological Relevance
Given the established roles of the naphthalene and difluoromethyl moieties, 1-(difluoromethyl)naphthalene-3-carboxaldehyde could serve as a valuable building block in drug discovery. The aldehyde functionality is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds.
The primary interest in a molecule of this nature would be its potential as a bioisosteric analogue of a corresponding hydroxyl- or amine-containing naphthalene derivative. The diagram below illustrates this concept.
Caption: The concept of bioisosteric replacement with a difluoromethyl group.
Conclusion
1-(Difluoromethyl)naphthalene-3-carboxaldehyde represents a molecule of significant interest at the intersection of naphthalene chemistry and fluorine in medicinal chemistry. However, there is a clear and substantial gap in the publicly available scientific data for this specific compound. While its synthesis is plausible through established methods, and its potential applications in drug discovery are theoretically sound, a lack of reported experimental data prevents a more in-depth analysis. This guide serves to highlight the potential of this and similar molecules, encouraging further research into their synthesis, characterization, and biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 66-77-3 CAS MSDS (1-Naphthaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Physical and Chemical Properties of Difluoromethylated Naphthaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of difluoromethylated naphthaldehydes. These compounds are of significant interest in medicinal chemistry due to the unique electronic properties conferred by the difluoromethyl (CHF₂) group, which can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This document summarizes available quantitative data, outlines experimental protocols for their synthesis, and explores their potential biological significance.
Physicochemical Properties
The introduction of a difluoromethyl group onto the naphthalene scaffold significantly influences its physical properties. While experimental data for many specific isomers remains limited in publicly accessible literature, predictions and comparisons with related compounds allow for an estimation of their characteristics.
Table 1: Physical Properties of a Representative Difluoromethylated Naphthalene and Related Naphthaldehydes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| 2-(Difluoromethyl)naphthalene | C₁₁H₈F₂ | 178.18 | 254.7 ± 25.0 (Predicted) | N/A | 1.176 ± 0.06 (Predicted) |
| 1-Naphthaldehyde | C₁₁H₈O | 156.18 | 160-162 / 18 mmHg | 0.0 - 2.5 | 1.15 |
| 4-Fluoro-1-naphthaldehyde | C₁₁H₇FO | 174.17 | N/A | 79 - 81 | N/A |
| 2-Hydroxy-1-naphthaldehyde | C₁₁H₈O₂ | 172.18 | 192 / 27 mmHg | 79 - 80 | N/A |
Data for 2-(difluoromethyl)naphthalene are predicted values. Data for other compounds are from experimental sources. N/A: Not Available.
Spectroscopic Properties
The spectroscopic signatures of difluoromethylated naphthaldehydes are key to their identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton of the difluoromethyl group (CHF₂) typically appears as a triplet due to coupling with the two fluorine atoms. Its chemical shift is expected in the range of δ 6.5-7.5 ppm. The aldehydic proton will be a singlet or a finely coupled multiplet in the downfield region, typically δ 9.5-10.5 ppm. The aromatic protons will exhibit complex splitting patterns in the range of δ 7.0-9.0 ppm, characteristic of the substituted naphthalene ring system.
¹³C NMR: The carbon of the CHF₂ group is expected to resonate as a triplet in the range of δ 110-120 ppm, with a large one-bond carbon-fluorine coupling constant (¹JCF). The aldehydic carbonyl carbon will appear significantly downfield, around δ 190-195 ppm.
Table 2: Characteristic NMR Chemical Shifts for Naphthaldehyde Moieties
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 |
| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |
| ¹³C | Carbonyl (-CHO) | 190 - 195 |
| ¹³C | Aromatic (Ar-C) | 120 - 140 |
Infrared (IR) Spectroscopy
The IR spectrum of a difluoromethylated naphthaldehyde will be dominated by a strong carbonyl (C=O) stretching band in the region of 1680-1710 cm⁻¹. The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorptions in the region of 1100-1000 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present in their characteristic regions.
Synthesis of Difluoromethylated Naphthaldehydes
The synthesis of difluoromethylated naphthaldehydes can be approached through various methods, primarily involving the introduction of the difluoromethyl group onto a pre-existing naphthaldehyde scaffold or the formylation of a difluoromethylated naphthalene. A common and effective method for the difluoromethylation of aromatic aldehydes involves the use of (difluoromethyl)trimethylsilane (TMSCF₂H).
Experimental Protocol: Difluoromethylation of 1-Naphthaldehyde using TMSCF₂H
This protocol is adapted from general procedures for the difluoromethylation of aromatic aldehydes and serves as a representative example.
Reaction Scheme:
Caption: General workflow for the synthesis of a difluoromethylated naphthaldehyde.
Materials:
-
1-Naphthaldehyde
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Initiator (e.g., a fluoride source like tetrabutylammonium fluoride (TBAF) or a Lewis base)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-naphthaldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., 0 °C or -78 °C), add the initiator (e.g., TBAF, 1.0 M in THF, 0.1 mL, 0.1 mmol).
-
Slowly add (difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at the same temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated naphthaldehyde.
Chemical Reactivity and Applications
The aldehyde functional group in difluoromethylated naphthaldehydes undergoes typical reactions of aromatic aldehydes, such as oxidation to carboxylic acids, reduction to alcohols, and formation of imines and other derivatives. The presence of the electron-withdrawing difluoromethyl group can influence the reactivity of both the aldehyde and the naphthalene ring.
Difluoromethylated compounds are highly valued in drug discovery. The CHF₂ group is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding while increasing the molecule's overall lipophilicity.[1] This can lead to improved cell membrane permeability and metabolic stability.
Biological Significance and Potential Applications
While specific biological data for difluoromethylated naphthaldehydes is sparse, related naphthalene derivatives have shown a wide range of biological activities, including anti-inflammatory and anticancer properties. For instance, certain naphthalene-based diarylamides containing a difluoromethoxy group have demonstrated potent inhibitory activity against Raf kinases, which are implicated in melanoma.[1] This suggests that difluoromethylated naphthaldehydes could serve as valuable scaffolds for the development of novel therapeutic agents.
The potential mechanism of action for such compounds could involve the inhibition of specific enzymes or the disruption of protein-protein interactions within signaling pathways crucial for disease progression. For example, in cancer, this could involve pathways related to cell proliferation and survival.
Caption: Hypothetical inhibition of a cancer-related signaling pathway.
This guide provides a foundational understanding of difluoromethylated naphthaldehydes for researchers and professionals in drug development. Further experimental work is necessary to fully elucidate the properties and therapeutic potential of specific isomers.
References
Spectroscopic and Synthetic Profile of 3-(Difluoromethyl)-1-naphthaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for 3-(Difluoromethyl)-1-naphthaldehyde, a novel compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of direct experimental data in the current scientific literature, this document leverages data from structurally analogous compounds to forecast its spectral characteristics.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of related compounds, including 1-(difluoromethyl)naphthalene, 2-(difluoromethyl)naphthalene, and various substituted 1-naphthaldehydes.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.2 - 10.4 | s | - | H-C(O) |
| ~9.2 - 9.4 | d | ~8.5 | H-8 |
| ~8.2 - 8.4 | d | ~8.0 | H-2 |
| ~8.0 - 8.2 | d | ~8.0 | H-5 |
| ~7.8 - 8.0 | m | - | H-4 |
| ~7.6 - 7.8 | m | - | H-6, H-7 |
| ~6.8 - 7.2 | t | ~56.0 | H-C(F₂) |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~192 - 194 | t | ~3-5 | C=O |
| ~136 - 138 | s | - | C-1 |
| ~134 - 136 | s | - | C-8a |
| ~132 - 134 | t | ~20-25 | C-3 |
| ~131 - 133 | d | - | C-5 |
| ~130 - 132 | d | - | C-7 |
| ~128 - 130 | d | - | C-4 |
| ~127 - 129 | d | - | C-6 |
| ~125 - 127 | d | - | C-2 |
| ~124 - 126 | s | - | C-4a |
| ~115 - 117 | t | ~240-250 | CHF₂ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~-110 to -115 | d | ~56.0 | CHF₂ |
Solvent: CDCl₃. Reference: CFCl₃ at 0.00 ppm.
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2860, ~2760 | Weak | Aldehyde C-H stretch |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1510 | Medium | Aromatic C=C stretch |
| ~1100-1000 | Strong | C-F stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| ~206 | High | [M]⁺ |
| ~205 | Moderate | [M-H]⁺ |
| ~177 | Moderate | [M-CHO]⁺ |
| ~155 | High | [M-CHF₂]⁺ |
| ~127 | High | [Naphthalene]⁺ |
Ionization method: Electron Ionization (EI).
Proposed Synthetic Protocol
A plausible synthetic route to this compound involves the difluoromethylation of a suitable precursor, such as 3-bromo-1-naphthaldehyde.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Materials: 3-Bromo-1-naphthaldehyde, a suitable difluoromethylating agent (e.g., (Difluoromethyl)trimethylsilane - TMSCF₂H), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), a base (e.g., potassium carbonate), and an anhydrous solvent (e.g., N,N-Dimethylformamide - DMF).
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1-naphthaldehyde, the palladium catalyst, the ligand, and the base.
-
Reagent Addition: Add the anhydrous solvent, followed by the slow addition of the difluoromethylating agent at room temperature.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
-
Characterization: The purified product would then be characterized by NMR, IR, and MS to confirm its structure, with expected data aligning with the predictions in Tables 1-5.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the synthesized compound.
Caption: Workflow for spectroscopic characterization.
This technical guide provides a foundational resource for the scientific community, offering predicted data and a viable synthetic strategy to facilitate further research and development of this compound. As experimental data becomes available, this guide can be updated to reflect empirical findings.
An In-Depth Technical Guide to the Theoretical Molecular Structure and Conformation of 3-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed theoretical examination of the molecular structure and conformational preferences of 3-(Difluoromethyl)-1-naphthaldehyde. In the absence of direct experimental data for this specific molecule, this document leverages established principles of computational chemistry and conformational analysis of analogous structures, such as 1-naphthaldehyde and fluorinated aromatic compounds. The guide outlines the probable geometric parameters, predicts the most stable conformers, and details a comprehensive computational workflow for researchers seeking to perform a thorough analysis.
Introduction: Predicted Molecular Structure
This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, substituted with a formyl (aldehyde) group at the 1-position and a difluoromethyl group at the 3-position. The core of the molecule is the rigid naphthalene ring system. The conformational flexibility arises from the rotation of the two substituent groups around their single bonds connecting to the naphthalene ring.
The key rotational degrees of freedom are:
-
The dihedral angle involving the aldehyde group (O=C-C1-C2).
-
The dihedral angle involving the difluoromethyl group (H-C-C3-C2).
The interplay of steric hindrance and electronic effects between these groups and the naphthalene core will dictate the molecule's preferred three-dimensional shape.
Theoretical Conformational Analysis
The conformation of this compound is primarily determined by the orientation of the aldehyde and difluoromethyl groups relative to the naphthalene ring.
Aldehyde Group Conformation
For 1-naphthaldehyde, two primary planar conformers are possible due to the rotation around the C1-CHO bond:
-
cis-conformer: The C=O bond is oriented towards the C8 position of the naphthalene ring.
-
trans-conformer: The C=O bond is oriented away from the C8 position.
Studies on 1-naphthaldehyde and related compounds suggest that steric hindrance between the aldehyde's oxygen atom and the hydrogen atom at the C8 position can influence the relative stability of these conformers.
Difluoromethyl Group Conformation
The difluoromethyl group (-CHF₂) also possesses rotational freedom. The orientation of the C-H bond and the two C-F bonds relative to the naphthalene ring will impact the overall molecular conformation. The relatively large size of the fluorine atoms will likely lead to a preferred orientation that minimizes steric clashes with the adjacent hydrogen atom at the C4 position.
Predicted Stable Conformations
The most stable conformer of this compound will be the one that minimizes intramolecular steric and electronic repulsions. It is hypothesized that the aldehyde group will adopt a conformation that reduces interaction with the peri-hydrogen at the C8 position. The difluoromethyl group will likely rotate to a staggered conformation relative to the substituents on the naphthalene ring to minimize steric strain. Computational modeling is essential to accurately determine the global minimum energy structure.
Proposed Experimental and Computational Protocols
For researchers aiming to definitively determine the molecular structure and conformation of this compound, a combined experimental and computational approach is recommended.
Synthesis and Purification
A potential synthetic route could involve the difluoromethylation of a suitable 3-substituted-1-naphthaldehyde precursor. General methods for introducing a difluoromethyl group often utilize reagents like sodium chlorodifluoroacetate or other difluorocarbene sources.[1] The crude product would require purification, likely via column chromatography, to isolate the desired compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for confirming the chemical structure. Nuclear Overhauser Effect (NOE) experiments could provide insights into the spatial proximity of different protons, helping to elucidate the preferred conformation in solution.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aromatic C-H, C=O (aldehyde), and C-F bonds.
X-ray Crystallography
If a suitable single crystal can be obtained, X-ray crystallography would provide the most definitive information about the solid-state molecular structure and conformation, including precise bond lengths, bond angles, and dihedral angles.
Computational Modeling Workflow
A robust computational workflow is necessary to explore the potential energy surface and identify stable conformers.
Caption: A typical computational workflow for conformational analysis.
Detailed Steps for Computational Analysis:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers. This is often done using computationally inexpensive methods like molecular mechanics.
-
DFT Geometry Optimization: The geometries of the identified conformers are then optimized using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
High-Level Single-Point Energy Calculations: For the most stable conformers, more accurate single-point energy calculations can be performed using a higher level of theory or a larger basis set to refine the relative energy differences.
-
Boltzmann Averaging: The properties of the individual conformers are averaged based on their Boltzmann populations at a given temperature to predict observable properties.
-
NMR Spectra Prediction: The NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the predicted conformational populations.
Quantitative Data (Theoretical Predictions)
As no experimental data is available, the following table presents a hypothetical summary of data that would be generated from the computational workflow described above for the two most likely stable conformers.
| Parameter | Conformer A (Predicted Global Minimum) | Conformer B (Low-Energy Local Minimum) |
| Relative Energy (kcal/mol) | 0.00 | 1.5 - 3.0 |
| Boltzmann Population (298K) | > 90% | < 10% |
| Key Dihedral Angles (°) | ||
| O=C-C1-C2 | ~180 (trans) | ~0 (cis) |
| H-C(F₂)-C3-C4 | ~60 (staggered) | ~60 (staggered) |
| Calculated Dipole Moment (D) | 2.0 - 3.0 | 2.5 - 3.5 |
Logical Relationships in Conformational Stability
The stability of the conformers is governed by a balance of several factors.
Caption: Factors influencing conformational stability.
-
Steric Hindrance: Repulsive interactions between bulky groups favor conformations that maximize the distance between them. This will be a key factor for both the aldehyde and difluoromethyl groups.
-
Electronic Effects: Dipole-dipole interactions between the polar C=O and C-F bonds can influence the preferred orientation. Hyperconjugation between the C-F bonds and the aromatic system may also play a role.
-
Intramolecular Hydrogen Bonding: A weak C-H···O or C-H···F hydrogen bond might be possible in certain conformations, which could provide additional stabilization.
Conclusion
While experimental data for this compound is currently unavailable in the scientific literature, this guide provides a robust theoretical framework for understanding its molecular structure and conformation. The conformational landscape is likely dominated by the rotational positions of the aldehyde and difluoromethyl groups, with steric effects playing a primary role in determining the most stable geometry. The detailed computational workflow presented here offers a clear path for researchers to rigorously investigate this molecule and predict its properties. Such studies are fundamental in the fields of medicinal chemistry and materials science, where molecular conformation dictates biological activity and physical properties.
References
A Technical Guide to the Reactivity of the Aromatic Difluoromethyl Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (CF2H) group to an aromatic ring can significantly alter a molecule's physicochemical and biological properties. This functionality is often sought after in medicinal chemistry and materials science due to its unique characteristics as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups.[1][2] This guide provides an in-depth exploration of the reactivity of the difluoromethyl group on an aromatic ring, summarizing key transformations, providing experimental insights, and presenting quantitative data to inform synthetic strategies.
Nucleophilic Reactivity of the Difluoromethyl Group
The hydrogen atom of the Ar-CF2H group is acidic and can be deprotonated to form a difluoromethyl anion, which acts as a potent nucleophile. This reactivity is central to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Deprotonation and Subsequent Functionalization
Direct deprotonation of the difluoromethyl group, typically with a strong base, generates a nucleophilic carbanion that can react with a range of electrophiles.[3] The choice of base and reaction conditions is critical to avoid side reactions.
A combination of a Brønsted superbase and a weak Lewis acid can enable the deprotonation of Ar–CF2H groups and the capture of the reactive Ar–CF2– fragments.[4] This approach provides access to isolable and reactive Ar–CF2– synthons that can react with a broad array of electrophiles at room temperature.[4]
Experimental Protocol: Deprotonation of 3-(Difluoromethyl)pyridine and Trapping with an Electrophile [3]
-
Materials: 3-(Difluoromethyl)pyridine, a lithiated base (e.g., n-BuLi), an electrophile (e.g., an aldehyde, ketone, or alkyl halide), and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 3-(difluoromethyl)pyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of the lithiated base in a suitable solvent to the reaction mixture.
-
Stir the mixture at the low temperature for a specified time to allow for complete deprotonation.
-
Add the electrophile to the reaction mixture and allow the reaction to proceed, often with gradual warming to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product using an appropriate technique, such as column chromatography.
-
The following diagram illustrates the general workflow for the deprotonative functionalization of an aromatic difluoromethyl group.
Caption: General workflow for deprotonative functionalization.
Nucleophilic Substitution Reactions
While direct nucleophilic substitution at the difluoromethyl carbon is not as common, difluoromethyl phenyl sulfone can be used to generate a difluoromethyl anion that participates in SN2 reactions with primary alkyl halides.[5]
Quantitative Data on Nucleophilic Substitution of (Benzenesulfonyl)difluoromethide [5]
| Electrophile (Alkyl Halide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butyl iodide | NaH | DMF | 25 | 2 | 85 |
| n-Octyl bromide | K2CO3 | DMF | 80 | 12 | 78 |
| Benzyl bromide | Cs2CO3 | CH3CN | 60 | 6 | 92 |
Radical Reactivity of the Difluoromethyl Group
The difluoromethyl group can participate in radical reactions, typically initiated by photoredox catalysis or other radical initiation methods.[1][6] The difluoromethyl radical (•CF2H) can then engage in various transformations, including C-H functionalization of arenes and heteroarenes.[1][7]
Visible-light-photocatalyzed difluoromethylation reactions can be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions.[1][8]
C-H Difluoromethylation
Direct C-H difluoromethylation of aromatic compounds is a powerful strategy for installing the CF2H group.[7] This often involves the generation of the difluoromethyl radical, which then adds to the aromatic ring.[1][7]
The following diagram illustrates a general photocatalytic cycle for C-H difluoromethylation.
Caption: General photocatalytic C-H difluoromethylation.
Experimental Protocol: Photocatalytic Difluoromethylation of Coumarins [1]
-
Materials: Coumarin substrate, NaSO2CF2H, Eosin Y as the photocatalyst, and dimethyl sulfoxide (DMSO) as the solvent.
-
Procedure:
-
In a reaction vessel, combine the coumarin (0.3 mmol), NaSO2CF2H (3 equivalents), and Eosin Y.
-
Add DMSO as the solvent.
-
Irradiate the mixture with a blue LED light source at room temperature under an air atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis provides a versatile platform for the formation of C(sp2)–CF2H bonds.[7][9] Copper, palladium, and nickel are commonly employed metals for these transformations.[7][9] These reactions typically involve the cross-coupling of a difluoromethyl source with an aryl halide or an arylboron reagent.[9]
Four main modes of catalytic difluoroalkylation have been demonstrated: nucleophilic difluoroalkylation, electrophilic difluoroalkylation, radical difluoroalkylation, and metal-difluorocarbene coupling.[9]
Copper-Mediated C(sp2)–CF2H Bond Formation
Copper-catalyzed difluoromethylation is a widely studied area.[7] These reactions can proceed through various mechanisms, including those involving a Cu(III) intermediate.[7]
Quantitative Data on Copper-Catalyzed Difluoromethylation of Aryl Iodides
| Aryl Iodide | Difluoromethyl Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodoanisole | TMSCF2H | 1,10-Phenanthroline | CsF | DMF | 100 | 85 | [10] |
| 1-Iodonaphthalene | nBu3SnCF2H | None | None | NMP | 80 | 76 | [10] |
| 4-Iodobenzonitrile | TMSCF2H | Neocuproine | K2CO3 | DMA | 120 | 68 | [10] |
The following diagram illustrates a plausible catalytic cycle for a copper-catalyzed cross-coupling reaction to form an Ar-CF2H bond.
Caption: Simplified catalytic cycle for Cu-catalyzed difluoromethylation.
Electrophilic Difluoromethylation
While less common than nucleophilic and radical approaches, electrophilic difluoromethylating reagents have been developed. These reagents can directly functionalize electron-rich aromatic and heteroaromatic compounds.[11]
A notable example is the development of a bench-stable electrophilic (phenylsulfonyl)difluoromethylating reagent that allows for the functionalization of various compounds under mild, transition-metal-free conditions.[11]
Quantitative Data on Electrophilic (Phenylsulfonyl)difluoromethylation of Arenes [11]
| Arene | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | PhSO2CF2-Reagent I | CH2Cl2 | 25 | 16 | 82 |
| N,N-Dimethylaniline | PhSO2CF2-Reagent I | CH2Cl2 | 25 | 2 | 95 |
| Pyrrole | PhSO2CF2-Reagent I | CH2Cl2 | 25 | 1 | 75 |
Conclusion
The difluoromethyl group on an aromatic ring exhibits diverse reactivity, enabling a wide range of chemical transformations. From nucleophilic functionalization via deprotonation to radical C-H activation and transition-metal-catalyzed cross-coupling, chemists have a growing toolbox to introduce and manipulate this important functional group. The choice of reaction conditions and reagents is paramount in controlling the outcome and achieving high yields. The methodologies outlined in this guide, supported by quantitative data and experimental protocols, provide a solid foundation for researchers and drug development professionals to harness the unique properties of difluoromethylated arenes in their synthetic endeavors.
References
- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2005097739A2 - Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]
- 6. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04737J [pubs.rsc.org]
The Emerging Potential of 3-(Difluoromethyl)-1-naphthaldehyde in Medicinal Chemistry: A Technical Guide
For Immediate Release
This technical guide explores the promising, yet largely untapped, potential of 3-(Difluoromethyl)-1-naphthaldehyde in the landscape of modern medicinal chemistry. While direct research on this specific molecule is nascent, a comprehensive analysis of its constituent moieties—the naphthalene core and the difluoromethyl group—provides a strong rationale for its investigation as a versatile scaffold for drug discovery. This document serves as a resource for researchers, scientists, and drug development professionals, outlining potential therapeutic applications, relevant experimental protocols, and the underlying chemical principles that position this compound as a molecule of significant interest.
Introduction: A Molecule of Designed Potential
The strategic combination of a naphthaldehyde framework with a difluoromethyl substituent presents a unique opportunity in drug design. The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and is known to be a versatile platform for generating compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] The aldehyde functional group at the 1-position provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries.
Concurrently, the introduction of a difluoromethyl (CF₂H) group at the 3-position is a strategic decision rooted in modern medicinal chemistry principles. The CF₂H group is recognized as a valuable modulator of physicochemical and biological properties. It can serve as a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH₂) groups, potentially mimicking key interactions with biological targets.[6][7] Furthermore, it often enhances metabolic stability, increases lipophilicity, and can act as a lipophilic hydrogen bond donor, thereby improving membrane permeability and target engagement.[6][8]
This guide will synthesize these individual attributes to forecast the potential therapeutic avenues for derivatives of this compound.
Physicochemical Properties and Synthetic Strategy
The difluoromethyl group is expected to significantly influence the electronic and steric properties of the naphthaldehyde core. It acts as a weak hydrogen bond donor and can alter the acidity of nearby protons.[6] The increased lipophilicity imparted by the CF₂H group can enhance the compound's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.
Hypothetical Synthetic Workflow:
A plausible synthetic route to this compound could involve the difluoromethylation of a suitable naphthalene precursor. Modern synthetic methods, such as visible-light-driven photocatalysis, have emerged for the efficient introduction of the CF₂H moiety onto aromatic rings.[7]
Figure 1. A conceptual workflow for the synthesis of this compound.
Potential Therapeutic Applications and Supporting Data
Based on the extensive bioactivity profile of naphthaldehyde and naphthalene derivatives, several key therapeutic areas are proposed for the investigation of this compound and its analogues.
Anticancer Activity
Naphthalene-based compounds, including chalcones derived from 1-naphthaldehyde, have demonstrated significant antiproliferative activity against various cancer cell lines.[3][9][10] The mechanism often involves the inhibition of critical cellular processes like tubulin polymerization or the modulation of key signaling pathways.[9][11] The introduction of the CF₂H group could enhance cytotoxicity and improve the pharmacokinetic profile.
Table 1: Representative Anticancer Activity of Naphthaldehyde Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Naphthalene-Chalcone Derivative | MCF-7 (Breast Cancer) | 0.51 - 222.72 | [10][11] |
| Naphthalene-Chalcone Derivative | A549 (Lung Cancer) | 0.33 | [11] |
| Naphthalene-1,4-dione Analogue | Cancer Cells | ~1.0 - 6.4 | [3] |
| 1,8-Naphthalimide Derivative | A549 (Lung Cancer) | ~3.0 |[12] |
Antimicrobial Activity
The naphthalene core is a key feature in several antimicrobial agents.[2][13] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][6][14] The aldehyde functionality can be converted into Schiff bases or other heterocyclic systems, which are known to possess potent antimicrobial properties.[6] The lipophilicity-enhancing CF₂H group could improve penetration through microbial cell walls.
Table 2: Representative Antimicrobial Activity of Naphthalene Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Naphthalenylmethylen Hydrazine | MRSA | 6.25 | [14] |
| Naphthalene-Azole Derivative | Candida species | (Potent Activity) | [2] |
| Naphthofuran Derivative | Various Bacteria & Fungi | (Significant Activity) |[13] |
Anti-inflammatory and Neuroprotective Effects
Naphthalene derivatives have been investigated for their anti-inflammatory and neuroprotective potential.[4][5][15][16] Some compounds have shown potent inhibition of inflammatory mediators, while others exhibit neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[16][17] The ability of the CF₂H group to act as a hydrogen bond donor could facilitate interactions with enzymes involved in these pathways, such as cyclooxygenases or cholinesterases.[18]
Table 3: Representative Anti-inflammatory and Neuroprotective Activity of Naphthalene Derivatives
| Compound Class | Biological Target/Model | Activity/IC₅₀ | Reference |
|---|---|---|---|
| Naphthol Derivative (TAC) | L-type Ca²⁺ current | IC₅₀ = 0.8 µM | [4] |
| Amino Naphthalene Derivative | Carrageenan-induced edema | Potent anti-inflammatory | [5][15] |
| Aminoalkylated Naphthalene Chalcone | Acetylcholinesterase (AChE) | IC₅₀ = 0.11 - 5.34 nM | [19] |
| Naphthalene Derivative | Acetylcholinesterase (AChE) | IC₅₀ = 12.53 µM | [18] |
| Naphtha[1,2-d]thiazol-2-amine | Haloperidol-induced catalepsy | Significant reduction |[16] |
Proposed Investigational Pathways
To explore the medicinal chemistry potential of this compound, a structured investigational workflow is proposed. This involves the synthesis of a focused library of derivatives, followed by a cascade of biological screenings.
Figure 2. A proposed workflow for the discovery and development of drugs derived from the title compound.
Detailed Experimental Protocols
To facilitate the investigation of this compound and its derivatives, the following are representative, standardized protocols for key biological assays.
Protocol: Cell Viability (MTT) Assay for Anticancer Screening
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[20][21]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[20][22]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1][23]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Dilute the standardized inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[24] Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[23]
Protocol: General Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of compounds against a specific enzyme.[25][26][27]
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the purified enzyme, the specific substrate, and the test inhibitor at various concentrations.
-
Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the test inhibitor. Allow them to pre-incubate for a specified time (e.g., 10-15 minutes) at the optimal temperature to allow for binding.[25]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Conclusion and Future Directions
The composite profile of this compound, derived from the established medicinal value of its core components, strongly suggests its utility as a foundational structure for the development of novel therapeutic agents. The strategic placement of the difluoromethyl group offers a modern approach to optimizing drug-like properties, while the reactive naphthaldehyde moiety provides a gateway to extensive chemical diversification. Future research should focus on the efficient synthesis of this molecule and its derivatives, followed by systematic screening across anticancer, antimicrobial, and anti-inflammatory assays. Such efforts are poised to unlock new avenues in drug discovery and underscore the power of rational design in medicinal chemistry.
References
- 1. woah.org [woah.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. superchemistryclasses.com [superchemistryclasses.com]
- 26. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Enzymatic Assay of Trypsin Inhibition [protocols.io]
The Synthesis and Significance of Difluoromethylated Aromatic Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique position. Its ability to act as a lipophilic hydrogen bond donor allows it to serve as a bioisostere for common functional groups such as hydroxyls, thiols, and amines. This mimicry can lead to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity of drug candidates. Difluoromethylated aromatic aldehydes are valuable intermediates in the synthesis of a wide array of biologically active compounds, from antifungal agents to enzyme inhibitors. This technical guide provides a comprehensive review of the synthesis of these important building blocks, with a focus on quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.
Synthetic Methodologies and Quantitative Data
The introduction of a difluoromethyl group onto an aromatic aldehyde can be achieved through several synthetic strategies. The most common approaches involve the nucleophilic difluoromethylation of the aldehyde carbonyl group to form a difluoromethyl alcohol, which can then be further manipulated, or the direct deoxofluorination of the aldehyde.
Nucleophilic Difluoromethylation of Aromatic Aldehydes
One of the most well-established methods for the synthesis of α,α-difluoromethyl aromatic alcohols is the nucleophilic addition of a difluoromethyl anion equivalent to an aromatic aldehyde. A notable example is the enantioselective difluoromethylation using reagents like (phenylsulfonyl)difluoromethyltrimethylsilane (Me₃SiCF₂SO₂Ph) or difluoromethyl phenyl sulfone (PhSO₂CF₂H).[1] The reaction is often catalyzed by chiral quaternary ammonium salts derived from cinchona alkaloids, enabling the production of enantioenriched products.
Below are tabulated results from the enantioselective nucleophilic difluoromethylation of various aromatic aldehydes using PhSO₂CF₂H, catalyzed by a chiral quaternary ammonium salt.[1]
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | 12 | 95 | 45 (S) |
| 2 | 2-Chlorobenzaldehyde | 10 | 24 | 91 | 64 (S) |
| 3 | 3-Chlorobenzaldehyde | 10 | 24 | 93 | 41 (S) |
| 4 | 4-Chlorobenzaldehyde | 10 | 12 | 96 | 35 (S) |
| 5 | 2-Bromobenzaldehyde | 10 | 24 | 89 | 62 (S) |
| 6 | 4-Bromobenzaldehyde | 10 | 12 | 95 | 33 (S) |
| 7 | 4-Methoxybenzaldehyde | 10 | 12 | 94 | 25 (R) |
| 8 | 2-Naphthaldehyde | 10 | 12 | 92 | 28 (S) |
| 9 | 3-Bromobenzaldehyde | 10 | 24 | 94 | 43 (S) |
| 10 | 4-(Trifluoromethyl)benzaldehyde | 10 | 12 | 96 | 28 (S) |
Deoxofluorination of Aromatic Aldehydes
Direct deoxofluorination of the aldehyde functional group offers a more direct route to the difluoromethyl arene. Modern fluorinating reagents, such as XtalFluor-E, have enabled this transformation to be carried out under mild, room temperature conditions, often without the need for a solvent.[2]
The following table summarizes the yields for the deoxofluorination of various aromatic aldehydes with XtalFluor-E.[2]
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | 18 | 87 |
| 2 | 4-Iodobenzaldehyde | 18 | 69 |
| 3 | 4-Nitrobenzaldehyde | 18 | 83 |
| 4 | 4-Cyanobenzaldehyde | 18 | 85 |
| 5 | 4-Chlorobenzaldehyde | 18 | 71 |
| 6 | 4-Fluorobenzaldehyde | 18 | 55 |
| 7 | 3-Bromobenzaldehyde | 18 | 82 |
| 8 | Methyl 4-formylbenzoate | 18 | 84 |
| 9 | 2-Naphthaldehyde | 18 | 68 |
| 10 | 4-Phenylbenzaldehyde | 18 | 78 |
Experimental Protocols
General Procedure for Enantioselective Nucleophilic Difluoromethylation of Aromatic Aldehydes with PhSO₂CF₂H[1]
To a solution of the aromatic aldehyde (0.25 mmol, 1.0 equiv) and the chiral quaternary ammonium salt catalyst (10 mol%) in toluene (1.5 mL) was added powdered KOH (0.5 mmol, 2.0 equiv) and PhSO₂CF₂H (0.3 mmol, 1.2 equiv). The reaction mixture was stirred at the specified temperature and for the time indicated in the table above. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired α,α-difluoromethyl aromatic alcohol. The enantiomeric excess was determined by HPLC analysis using a chiral column.
General Procedure for Deoxofluorination of Aromatic Aldehydes with XtalFluor-E[2]
To a dried, argon-flushed polytetrafluoroethylene (PTFE) conical tube were added the aromatic aldehyde (1.0 mmol), Et₃N·3HF (0.49 mL, 3.0 mmol, 3 equiv), and XtalFluor-E (343.5 mg, 1.5 mmol, 1.5 equiv). The mixture was stirred for 18 hours at room temperature under an argon atmosphere. After the reaction was complete, the mixture was diluted with CH₂Cl₂ and quenched with saturated aqueous NaHCO₃. The layers were separated, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography to give the difluoromethylated arene.
Visualizing the Pathways
To better understand the transformations described, the following diagrams illustrate the key reaction pathways.
References
- 1. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Safety and Handling of 3-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-(Difluoromethyl)-1-naphthaldehyde was found in a comprehensive search of available literature and supplier databases. The following guide has been compiled from data on structurally analogous compounds, including 1-(difluoromethyl)naphthalene, 1-naphthaldehyde, and other related aromatic aldehydes. This information should be used as a preliminary guide for risk assessment and handling. It is imperative to conduct a thorough risk assessment and to handle this compound with extreme caution in a controlled laboratory setting.
Chemical and Physical Properties
| Property | Estimated Value | Source/Analogy |
| Molecular Formula | C₁₂H₈F₂O | - |
| Molecular Weight | 206.19 g/mol | - |
| Appearance | Likely a liquid or low-melting solid, colorless to yellow/brown | Analogy with 1-naphthaldehyde (liquid)[1][2][3] and other aromatic aldehydes. |
| Odor | Likely pungent | Analogy with 1-naphthaldehyde (pungent odor)[1][3] |
| Boiling Point | > 160-161 °C at 15 mmHg | Analogy with 1-naphthaldehyde[1][2] |
| Melting Point | Likely low | Analogy with 1-naphthaldehyde (1-2 °C)[1][2] |
| Flash Point | > 110 °C | Analogy with 1-naphthaldehyde[1] |
| Density | ~1.2 - 1.3 g/mL | Analogy with 1-naphthaldehyde (1.150 g/mL)[1][2] and fluorinated aromatics. |
| Solubility | Likely insoluble in water, soluble in organic solvents. | General property of aromatic aldehydes. |
Hazard Identification and Safety Precautions
Based on the hazard information for 1-(difluoromethyl)naphthalene and 1-naphthaldehyde, this compound should be considered a hazardous substance.
Potential Hazards:
-
Skin Irritation (H315): Likely to cause skin irritation upon contact.[4]
-
Serious Eye Damage (H318): Risk of serious eye damage.[4]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[4]
-
Harmful if Swallowed: Analogy with 1-naphthaldehyde suggests it may be harmful if ingested.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P310: Immediately call a POISON CENTER or doctor/physician.[4]
Toxicological Information Summary: No specific toxicological data for this compound is available. However, naphthalene and its metabolites, such as 1-naphthol and naphthoquinones, are known to be toxic.[5][6] The toxicity of naphthalene is associated with the formation of these metabolites.[5] Therefore, it is prudent to assume that this compound and its potential metabolites could also exhibit toxicity.
Experimental Protocols
General Handling and Storage
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Spill and Waste Disposal
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a suitable container for disposal.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Hypothetical Synthesis Protocol
Reaction: Introduction of a difluoromethyl group onto a naphthaldehyde precursor.
Reagents and Equipment:
-
3-Bromo-1-naphthaldehyde (or other suitable precursor)
-
A difluoromethylating agent (e.g., (difluoromethyl)trimethylsilane (TMSCF₂H) with a fluoride source, or a palladium catalyst with a difluoromethyl source)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Chromatography equipment for purification (e.g., silica gel)
Procedure (General Outline):
-
Set up a dry, inert-atmosphere reaction flask containing the starting material (e.g., 3-Bromo-1-naphthaldehyde) and a suitable catalyst in an anhydrous solvent.
-
Slowly add the difluoromethylating agent to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction carefully.
-
Perform an aqueous workup to remove inorganic byproducts.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Note: The specific reaction conditions (temperature, reaction time, stoichiometry) would need to be optimized.
Visualizations
General Laboratory Workflow for Handling Hazardous Chemicals
Caption: General workflow for handling potentially hazardous chemicals.
Logical Relationship of Safety Information
Caption: Logical relationship of inferred safety data for the target compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1-ナフトアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 53731-26-3|1-(Difluoromethyl)naphthalene|BLD Pharm [bldpharm.com]
- 5. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to Difluoromethylating Agents: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF2H) group into organic molecules has become a pivotal strategy in medicinal chemistry and materials science. Its unique properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, have led to significant advancements in drug design and the development of novel materials. This technical guide provides an in-depth exploration of the discovery, history, and application of difluoromethylating agents, complete with detailed experimental protocols, comparative data, and mechanistic visualizations.
A Historical Journey: The Evolution of Difluoromethylating Agents
The story of difluoromethylating agents begins in the early 20th century with the work of Frédéric Swarts, who first synthesized chlorodifluoromethane (Freon-22). Initially used as a refrigerant, its potential as a difluoromethylating agent was recognized later. However, its ozone-depleting properties spurred the search for safer and more efficient alternatives.[1]
A significant breakthrough came in the late 1980s with Donald J. Burton's pioneering work on difluoromethyl cadmium, opening the door for metal-mediated difluoromethylation.[1][2] The last two decades have witnessed an explosion of innovation, leading to the development of a diverse arsenal of reagents categorized by their reactivity: nucleophilic, electrophilic, and radical. This has enabled chemists to introduce the CF2H group with greater precision and efficiency.[1][3][4][5]
Timeline of Key Discoveries:
| Year | Discovery | Key Researcher(s) | Reagent Type |
| Early 1900s | Synthesis of chlorodifluoromethane (Freon-22) | Frédéric Swarts | Difluorocarbene |
| 1988 | Development of difluoromethyl cadmium | Donald J. Burton | Nucleophilic |
| 2007 | S-(difluoromethyl)diarylsulfonium salts | G. K. Surya Prakash | Electrophilic |
| 2009 | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Jinbo Hu | Electrophilic |
| 2012 | Zinc difluoromethanesulfinate (DFMS) - Baran's Reagent | Phil S. Baran | Radical |
| 2012 | Copper-mediated difluoromethylation with TMSCF2H | Fier and Hartwig | Nucleophilic |
| 2014 | Photoredox-catalyzed difluoromethylation with (Difluoromethyl)triphenylphosphonium bromide | Feng-Ling Qing | Radical |
Classification and Mechanisms of Action
Difluoromethylating agents are broadly classified based on the nature of the difluoromethyl species they deliver to the substrate.
Nucleophilic Difluoromethylating Agents
These reagents deliver a difluoromethyl anion (CF2H⁻) or its equivalent. A prominent example is (trifluoromethyl)trimethylsilane (TMSCF2H), often referred to as the Ruppert-Prakash reagent, which, upon activation with a fluoride source, generates the CF2H⁻ species. These reagents are particularly effective for the difluoromethylation of carbonyl compounds and their derivatives.[6]
General Reaction Scheme: Substrate-(C=O) + [CF2H]⁻ → Substrate-(C(OH)CF2H)
Electrophilic Difluoromethylating Agents
Electrophilic reagents deliver a difluoromethyl cation (CF2H⁺) or a difluorocarbene (:CF2) equivalent. S-(difluoromethyl)diarylsulfonium salts, developed by G. K. Surya Prakash and his group, are a key class of electrophilic agents.[7] These are effective for the difluoromethylation of various nucleophiles, including heteroatoms and electron-rich aromatic systems. Another important class of reagents generates difluorocarbene, which can then insert into X-H bonds (X = O, S, N) or add to double bonds.[8][9][10]
General Reaction Scheme: Substrate-Nu: + [CF2H]⁺ → Substrate-Nu-CF2H
Radical Difluoromethylating Agents
These reagents generate a difluoromethyl radical (•CF2H), which can then react with a variety of substrates, particularly heteroarenes. The development of zinc difluoromethanesulfinate (Zn(SO2CF2H)2), known as the Baran reagent, was a landmark in this area, providing a stable and easy-to-handle source of •CF2H.[11][12][13] Photoredox catalysis has also emerged as a powerful tool for generating difluoromethyl radicals from precursors like (difluoromethyl)triphenylphosphonium bromide.[14][15][16]
General Reaction Scheme: Substrate + •CF2H → Substrate-CF2H
Quantitative Data on Key Difluoromethylating Agents
The following tables summarize the performance of several key difluoromethylating agents across a range of substrates. Yields are indicative and can vary based on specific reaction conditions and substrate electronics.
Table 1: Radical Difluoromethylation of Heteroarenes with Zn(SO2CF2H)2 (Baran's Reagent)
| Heterocycle Substrate | Product Yield (%) |
| Caffeine | 85 |
| Theophylline | 78 |
| 4-Phenylpyridine | 75 |
| Quinoxaline | 60 |
| Lepidine | 91 |
Data sourced from representative examples in the literature.[11]
Table 2: Electrophilic Difluoromethylation of β-Ketoesters with S-(difluoromethyl)diarylsulfonium salts
| β-Ketoester Substrate | C-Alkylation Yield (%) |
| Ethyl 2-methyl-3-oxobutanoate | 95 |
| Ethyl 2-phenyl-3-oxobutanoate | 92 |
| Ethyl 1-oxocyclohexane-2-carboxylate | 88 |
| Ethyl 1-oxocyclopentane-2-carboxylate | 90 |
Data sourced from representative examples in the literature.
Table 3: Photoredox-Catalyzed Bromodifluoromethylation of Alkenes with (Difluoromethyl)triphenylphosphonium Bromide
| Alkene Substrate | Product Yield (%) |
| Styrene | 85 |
| 4-Methylstyrene | 82 |
| 4-Chlorostyrene | 78 |
| 1-Octene | 70 |
Data sourced from representative examples in the literature.[14]
Detailed Experimental Protocols
Synthesis of Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2) - Baran's Reagent
Materials:
-
Difluoromethanesulfonyl chloride
-
Zinc dust
-
Deionized water
-
Diethyl ether
Procedure:
-
To a round-bottom flask charged with zinc dust (2.0 equiv.) is added deionized water.
-
The flask is cooled in an ice bath, and difluoromethanesulfonyl chloride (1.0 equiv.) is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solid is collected by filtration, washed with deionized water, and then with diethyl ether.
-
The resulting white solid is dried under vacuum to afford Zn(SO2CF2H)2.
Radical Difluoromethylation of a Heterocycle (Caffeine) using Zn(SO2CF2H)2
Materials:
-
Caffeine
-
Zn(SO2CF2H)2
-
tert-Butyl hydroperoxide (70 wt. % in water)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a vial containing caffeine (1.0 equiv.) and Zn(SO2CF2H)2 (2.0 equiv.) is added a 1:1 mixture of DCM and water.
-
The mixture is stirred vigorously, and tert-butyl hydroperoxide (3.0 equiv.) is added dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the difluoromethylated caffeine.[17]
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key difluoromethylation reactions.
Radical Difluoromethylation of a Heteroarene
Caption: Proposed radical pathway for the difluoromethylation of heteroarenes.
Electrophilic Difluoromethylation via Difluorocarbene
Caption: General mechanism for electrophilic difluoromethylation via a difluorocarbene intermediate.
Conclusion and Future Outlook
The field of difluoromethylation has undergone a remarkable transformation from its early reliance on ozone-depleting reagents to the sophisticated and diverse methods available today. The development of robust nucleophilic, electrophilic, and radical difluoromethylating agents has empowered chemists to incorporate the CF2H moiety into a vast array of molecules with increasing precision and efficiency.
Future research will likely focus on the development of even more selective and sustainable difluoromethylating agents. The quest for catalytic and enantioselective methods remains a key area of investigation. As our understanding of the unique properties of the difluoromethyl group continues to grow, so too will its impact on the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. zh.mindat.org [zh.mindat.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sioc.ac.cn [sioc.ac.cn]
- 9. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Difluoromethylation of 1-Naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a difluoromethyl (CF2H) group into organic molecules is a topic of significant interest in medicinal chemistry and drug discovery. The CF2H moiety can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH) groups, potentially enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates. This document provides detailed application notes and protocols for the nucleophilic difluoromethylation of 1-naphthaldehyde, a key starting material for the synthesis of various biologically active compounds.
Overview of Nucleophilic Difluoromethylation
Nucleophilic difluoromethylation involves the reaction of a nucleophilic "CF2H-" equivalent with an electrophile, such as an aldehyde. Several reagents have been developed to generate the difluoromethyl anion or its synthetic equivalent under various reaction conditions. This note focuses on two prominent methods: the use of (difluoromethyl)trimethylsilane (TMSCF2H) and difluoromethyl phenyl sulfone (PhSO2CF2H).
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the nucleophilic difluoromethylation of aromatic aldehydes, providing a comparative overview for selecting the appropriate method for 1-naphthaldehyde.
| Reagent | Base/Initiator | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| TMSCF2H | Schwesinger's superbase (e.g., P2-Et) | THF | 0 to rt | 1-4 | 85-95 | [1] |
| PhSO2CF2H | t-BuOK | DMF | -50 to rt | 2-5 | 70-90 | [2] |
| Diethyl difluoromethylphosphonate | n-BuLi/i-Pr2NH | THF | -74 to 0 | 1-3 | 75-95 | [3] |
Experimental Protocols
Protocol 1: Difluoromethylation of 1-Naphthaldehyde using TMSCF2H and a Schwesinger's Superbase
This protocol is adapted from a general procedure for the difluoromethylation of aromatic aldehydes.[1]
Materials:
-
1-Naphthaldehyde
-
(Difluoromethyl)trimethylsilane (TMSCF2H)
-
Schwesinger's superbase (e.g., P2-Et)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-naphthaldehyde (1.0 mmol, 1.0 equiv.).
-
Dissolve the aldehyde in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Schwesinger's superbase (e.g., P2-Et, 1.2 equiv.) to the solution and stir for 10 minutes.
-
Slowly add TMSCF2H (1.5 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(difluoromethyl)naphthalen-1-ol.
Expected Product Characterization (Estimated):
-
1H NMR (400 MHz, CDCl3): δ 8.10-7.90 (m, 2H, Ar-H), 7.85-7.75 (m, 1H, Ar-H), 7.60-7.40 (m, 4H, Ar-H), 6.10 (td, J = 56.0, 5.0 Hz, 1H, CHF2), 5.50 (d, J = 5.0 Hz, 1H, CHOH), 2.50 (br s, 1H, OH).
-
13C NMR (101 MHz, CDCl3): δ 135.0, 134.0, 131.0, 129.5, 129.0, 127.0, 126.5, 125.5, 125.0, 123.0, 115.5 (t, J = 240.0 Hz, CF2H), 71.0 (t, J = 20.0 Hz, CHOH).
Protocol 2: Difluoromethylation of 1-Naphthaldehyde using PhSO2CF2H
This protocol is based on a general procedure for the difluoromethylation of aldehydes using difluoromethyl phenyl sulfone.[2]
Materials:
-
1-Naphthaldehyde
-
Difluoromethyl phenyl sulfone (PhSO2CF2H)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Diethyl ether (Et2O)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-naphthaldehyde (1.0 mmol, 1.0 equiv.) and PhSO2CF2H (1.2 equiv.) in anhydrous DMF (5 mL).
-
Cool the solution to -50 °C (dry ice/acetone bath).
-
Add potassium tert-butoxide (1.3 equiv.) portion-wise, maintaining the temperature below -45 °C.
-
Stir the reaction mixture at -50 °C for 2-5 hours, monitoring by TLC.
-
After completion, quench the reaction with saturated aqueous NH4Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
The initial product is the α-(phenylsulfonyl)-α,α-difluoromethyl alcohol. This intermediate is then subjected to reductive desulfonylation.
-
Dissolve the crude intermediate in methanol (10 mL) and add sodium amalgam (Na/Hg, 5%, 4.0 equiv.) at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(difluoromethyl)naphthalen-1-ol.
Mandatory Visualizations
Reaction Workflow
Caption: General experimental workflow for the nucleophilic difluoromethylation of 1-naphthaldehyde.
Reaction Mechanism
Caption: Simplified mechanism of nucleophilic difluoromethylation using a silyl-based reagent.
References
- 1. rsc.org [rsc.org]
- 2. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Difluoromethylation of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (-CF2H) group into aromatic systems is a pivotal strategy in medicinal chemistry and drug development. This moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and experimental protocols for the metal-catalyzed difluoromethylation of aryl halides, a key transformation for accessing these valuable compounds.
Overview of Catalytic Systems
Various transition metals, including nickel, palladium, and copper, have been successfully employed to catalyze the difluoromethylation of aryl halides. The choice of catalyst, ligand, difluoromethylating agent, and reaction conditions is crucial for achieving high efficiency and broad substrate scope. More recently, metallaphotoredox catalysis has emerged as a powerful strategy, enabling these transformations under mild conditions.
Nickel-Catalyzed Difluoromethylation
Nickel catalysis is a versatile and cost-effective approach for the difluoromethylation of a wide range of aryl and heteroaryl halides, including challenging aryl chlorides.[1]
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Chlorodifluoromethane (ClCF2H)
This protocol describes a reductive cross-coupling reaction that utilizes the readily available and inexpensive ClCF2H as the difluoromethyl source.[1]
Experimental Protocol:
A detailed experimental protocol for the nickel-catalyzed difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane is as follows:
| Parameter | Value |
| Aryl Halide | (Hetero)aryl chloride (1.0 equiv) |
| Difluoromethylating Agent | Chlorodifluoromethane (ClCF2H) |
| Catalyst | Ni(OTf)2 (10 mol%) |
| Ligand | dppp (1,3-bis(diphenylphosphino)propane) (10 mol%) |
| Reductant | Zinc powder (3.0 equiv) |
| Solvent | N,N-Dimethylacetamide (DMA) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
Representative Yields:
| Aryl Chloride | Product | Yield (%) |
| 4-Chlorobenzonitrile | 4-(Difluoromethyl)benzonitrile | 92 |
| 2-Chloropyridine | 2-(Difluoromethyl)pyridine | 85 |
| 4-Chloro-N-phenylbenzamide | 4-(Difluoromethyl)-N-phenylbenzamide | 88 |
| 2-Chloro-6-methoxypyridine | 2-(Difluoromethyl)-6-methoxypyridine | 78 |
Data summarized from Zhang et al.[1]
Reaction Workflow:
Nickel-Catalyzed Cross-Electrophile Coupling with Difluoromethyl 2-Pyridyl Sulfone
This method employs a bench-stable, crystalline difluoromethylating reagent, difluoromethyl 2-pyridyl sulfone, and is applicable to a diverse range of (hetero)aryl bromides.[2][3]
Experimental Protocol:
| Parameter | Value |
| Aryl Halide | (Hetero)aryl bromide (1.0 equiv) |
| Difluoromethylating Agent | Difluoromethyl 2-pyridyl sulfone (1.5 equiv) |
| Catalyst | NiCl2(glyme) (10 mol%) |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%) |
| Reductant | Manganese powder (-325 mesh) (3.0 equiv) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 23 °C (Room Temperature) |
| Reaction Time | 12-24 hours |
Representative Yields:
| Aryl Bromide | Product | Yield (%) |
| 4-Bromobiphenyl | 4-(Difluoromethyl)biphenyl | 85 |
| 1-Bromo-4-fluorobenzene | 1-(Difluoromethyl)-4-fluorobenzene | 72 |
| 2-Bromonaphthalene | 2-(Difluoromethyl)naphthalene | 78 |
| 3-Bromopyridine | 3-(Difluoromethyl)pyridine | 65 |
Data summarized from Ackerman et al.[2][3]
Metallaphotoredox Difluoromethylation of Aryl Bromides
The synergy of photoredox catalysis with nickel catalysis allows for the difluoromethylation of aryl bromides under very mild conditions using bromodifluoromethane (BrCF2H) as the difluoromethyl radical source.[4][5][6]
Experimental Protocol:
| Parameter | Value |
| Aryl Halide | (Hetero)aryl bromide (1.0 equiv) |
| Difluoromethylating Agent | Bromodifluoromethane (BrCF2H) (2.0 equiv) |
| Photocatalyst | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) |
| Nickel Catalyst | NiBr2·glyme (5 mol%) |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.5 mol%) |
| Silyl Radical Precursor | (TMS)3SiH (1.5 equiv) |
| Base | 2,6-Lutidine (2.0 equiv) |
| Solvent | 1,2-Dimethoxyethane (DME) |
| Light Source | Blue LED (40 W) |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
Representative Yields:
| Aryl Bromide | Product | Yield (%) |
| 1-Bromo-4-methoxybenzene | 1-(Difluoromethyl)-4-methoxybenzene | 88 |
| Methyl 4-bromobenzoate | Methyl 4-(difluoromethyl)benzoate | 81 |
| 3-Bromobenzonitrile | 3-(Difluoromethyl)benzonitrile | 75 |
| 2-Bromothiazole | 2-(Difluoromethyl)thiazole | 57 |
Data summarized from Le et al.[4][5][6]
Proposed Catalytic Cycle:
Palladium-Catalyzed Difluoromethylation
Palladium catalysis is also effective for the difluoromethylation of aryl halides, particularly for aryl bromides and iodides.[7][8]
Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides with a Difluoromethyl Silver Reagent
This protocol is particularly useful for the site-specific difluoromethylation of a wide range of heteroaryl halides.[7]
Experimental Protocol:
| Parameter | Value | | :--- | :--- | :--- | | Heteroaryl Halide | Heteroaryl chloride, bromide, or iodide (1.0 equiv) | | Difluoromethylating Agent | [(SIPr)Ag(CF2H)] (1.5 equiv) | | Catalyst | Pd(dba)2 (5 mol%) | | Ligand | DPEPhos (10 mol%) | | Solvent | Toluene | | Temperature | 80 °C | | Reaction Time | 6-18 hours |
Representative Yields:
| Heteroaryl Halide | Product | Yield (%) |
| 2-Chloropyridine | 2-(Difluoromethyl)pyridine | 80 |
| 3-Iodopyridine | 3-(Difluoromethyl)pyridine | 85 |
| 2-Bromothiophene | 2-(Difluoromethyl)thiophene | 75 |
| 5-Bromopyrimidine | 5-(Difluoromethyl)pyrimidine | 70 |
Data summarized from Prakash et al.[7]
Concluding Remarks
The metal-catalyzed difluoromethylation of aryl halides offers a powerful and versatile toolkit for the synthesis of difluoromethylated arenes. The choice of the specific protocol will depend on the nature of the substrate, the availability of the difluoromethylating agent, and the desired reaction conditions. The methods outlined in these notes provide robust starting points for researchers in synthetic and medicinal chemistry to access novel and potentially bioactive molecules. It is always recommended to optimize the reaction conditions for each specific substrate to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Metallaphotoredox Difluoromethylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metallaphotoredox Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photocatalytic Difluoromethylation of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (CF₂H) group into aromatic compounds is a pivotal strategy in medicinal chemistry and materials science. This moiety can significantly enhance the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. Photocatalytic methods have recently emerged as a powerful and mild approach for direct C-H difluoromethylation, offering an efficient alternative to traditional methods. These reactions are typically conducted at room temperature under visible light irradiation, demonstrating broad functional group tolerance and applicability to late-stage functionalization of complex molecules.[1][2]
Core Concepts & Mechanisms
Photocatalytic difluoromethylation reactions are predominantly initiated by the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor.[3] The general mechanism, often involving an oxidative or reductive quenching cycle of a photocatalyst, can be summarized as follows:
-
Photoexcitation: A photocatalyst (PC) absorbs visible light, transitioning to an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer with a difluoromethylating reagent. This can occur via two primary pathways:
-
Oxidative Quenching: The excited photocatalyst is reduced by an electron donor, and the resulting oxidized photocatalyst then oxidizes the difluoromethyl precursor to generate the •CF₂H radical.
-
Reductive Quenching: The excited photocatalyst is oxidized by the difluoromethylating reagent, directly generating the •CF₂H radical and the reduced form of the photocatalyst.
-
-
Radical Addition: The electrophilic •CF₂H radical adds to the electron-rich aromatic or heteroaromatic ring, forming a radical intermediate.
-
Rearomatization: The radical intermediate is oxidized and subsequently deprotonated to afford the desired difluoromethylated aromatic product, regenerating the ground-state photocatalyst in the process.
Experimental Protocols
Herein, we provide detailed protocols for two common photocatalytic difluoromethylation methods utilizing different photocatalysts and difluoromethylating reagents.
Protocol 1: Eosin Y-Catalyzed Difluoromethylation of Coumarins
This protocol is adapted from the work of Dai, Zhang, Deng, and colleagues, and it employs an organic dye as the photocatalyst and sodium difluoromethanesulfinate as the CF₂H source.[4]
Materials:
-
Coumarin substrate
-
Sodium difluoromethanesulfinate (NaSO₂CF₂H)
-
Eosin Y
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial (e.g., 10 mL Schlenk tube)
-
Magnetic stir bar
-
Blue LED lamp (e.g., 3W or 5W)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the coumarin substrate (0.3 mmol, 1.0 equiv), sodium difluoromethanesulfinate (0.9 mmol, 3.0 equiv), and Eosin Y (0.015 mmol, 5 mol%).
-
Evacuate and backfill the tube with air.
-
Add DMSO (3.0 mL) to the tube.
-
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED lamp.
-
Irradiate the mixture for 24 hours, ensuring the reaction does not overheat (a small fan can be used for cooling).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethylated coumarin.
Protocol 2: Iridium-Catalyzed Difluoromethylation of Heteroarenes
This protocol is a general representation of methods using iridium-based photocatalysts, which are highly efficient but also more expensive. Bromodifluoroacetate is used as the difluoromethyl source.
Materials:
-
Heteroaromatic substrate
-
Ethyl bromodifluoroacetate (BrCF₂CO₂Et)
-
fac-[Ir(ppy)₃] (tris(2-phenylpyridine)iridium(III))
-
Base (e.g., NaHCO₃ or Cs₂CO₃)
-
Acetonitrile (CH₃CN) or other suitable solvent
-
Reaction vial (e.g., 10 mL Schlenk tube) with a magnetic stir bar
-
Blue LED lamp
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a nitrogen-filled glovebox, add the heteroaromatic substrate (0.2 mmol, 1.0 equiv), fac-[Ir(ppy)₃] (0.002-0.004 mmol, 1-2 mol%), and the base (0.4 mmol, 2.0 equiv) to a Schlenk tube with a magnetic stir bar.
-
Add the solvent (2.0 mL) followed by ethyl bromodifluoroacetate (0.4 mmol, 2.0 equiv).
-
Seal the tube, remove it from the glovebox, and place it before a blue LED lamp.
-
Irradiate the stirred mixture at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the pure product.
Data Presentation: Substrate Scope and Yields
The following tables summarize the yields of photocatalytic difluoromethylation for various aromatic and heteroaromatic compounds reported in the literature. This data highlights the broad applicability and efficiency of these methods.
Table 1: Difluoromethylation of Quinoxalin-2(1H)-ones with Rose Bengal [5]
| Substrate (Substituent on Phenyl Ring) | Yield (%) |
| H | 85 |
| 6-Me | 82 |
| 6-F | 78 |
| 6-Cl | 75 |
| 6-Br | 72 |
| 7-Me | 88 |
| 7-Cl | 76 |
| 7-CF₃ | 65 |
Reaction conditions: quinoxalin-2(1H)-one (0.2 mmol), NaSO₂CF₂H (0.4 mmol), rose bengal (2 mol%) in DMSO (1 mL) under green LEDs at room temperature.[5]
Table 2: Metallaphotoredox Difluoromethylation of Aryl Bromides [1][6]
| Aryl Bromide | Yield (%) |
| 4-Phenyl-bromobenzene | 95 |
| 4-Bromo-N,N-dimethylaniline | 92 |
| 4-Bromoanisole | 85 |
| Methyl 4-bromobenzoate | 81 |
| 4-Bromobenzonitrile | 78 |
| 2-Bromonaphthalene | 93 |
| 3-Bromopyridine | 75 |
| 5-Bromoisoquinoline | 88 |
Reaction conditions: aryl bromide (0.2 mmol), CF₂HBr (3 equiv), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), NiBr₂·dtbbpy (5 mol%), (TMS)₃SiH, K₃PO₄ in DMF under blue light.[6]
Table 3: Difluoromethylation of Indoles with Ir(ppy)₃ [4]
| Indole Substrate | Yield (%) |
| Indole | 75 |
| 5-Methoxyindole | 82 |
| 5-Chloroindole | 70 |
| 5-Cyanoindole | 65 |
| N-Methylindole | 78 |
| N-Acetylindole | 68 |
Reaction conditions: indole (0.3 mmol), CF₂HPPh₃Br (2 equiv), NaHCO₃ (3 equiv), Ir(ppy)₃ (1.5 mol%) in acetone under blue LEDs.[4]
Key Reagents and Photocatalysts
The choice of photocatalyst and difluoromethylating reagent is crucial for the success of the reaction. The relationship between these components dictates the reaction mechanism and efficiency.
Conclusion and Outlook
Photocatalytic difluoromethylation of aromatic compounds has become a highly valuable tool for synthetic and medicinal chemists. The mild reaction conditions, broad substrate scope, and high functional group tolerance make it particularly suitable for the late-stage functionalization of complex molecules and drug candidates.[1][7] Future research will likely focus on the development of more sustainable and cost-effective photocatalysts, the discovery of novel difluoromethylating reagents, and the expansion of the substrate scope to even more challenging aromatic systems. The continued exploration of these methods promises to accelerate the discovery and development of new pharmaceuticals and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Difluoromethyl Ethers from Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Difluoromethyl Ethers in Modern Chemistry
The difluoromethyl ether (-OCF₂H) moiety has emerged as a crucial functional group in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, which balance between those of a methoxy group and a more lipophilic trifluoromethoxy group, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing binding affinity to biological targets, and can improve metabolic stability by blocking sites susceptible to oxidative degradation. These attributes make the development of robust and efficient synthetic methodologies for the introduction of the -OCF₂H group a high-priority area of research.
This document provides detailed experimental protocols for three contemporary and reliable methods for the synthesis of difluoromethyl ethers from phenolic precursors. The protocols are designed to be readily implemented in a standard laboratory setting.
Overview of Synthetic Protocols
Three primary methods for the synthesis of aryl difluoromethyl ethers are detailed below, each employing a different difluoromethylating agent:
-
Protocol 1: Using Sodium Chlorodifluoroacetate - A cost-effective and thermally induced decarboxylative approach.
-
Protocol 2: Using S-(Difluoromethyl)diarylsulfonium Salt - A mild and efficient method utilizing a bench-stable sulfonium salt.
-
Protocol 3: Using Difluoromethyltriflate - A rapid and high-yielding procedure that proceeds at room temperature.
The following sections provide detailed, step-by-step experimental procedures for each of these methods, a comparative summary of their key reaction parameters, and visual workflows to aid in experimental setup.
Comparative Data of Synthesis Protocols
The following table summarizes the key quantitative data for the three detailed protocols, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Protocol 1: Sodium Chlorodifluoroacetate | Protocol 2: S-(Difluoromethyl)diarylsulfonium Salt | Protocol 3: Difluoromethyltriflate |
| Difluoromethylating Agent | Sodium 2-chloro-2,2-difluoroacetate | S-(Difluoromethyl)diarylsulfonium Salt | Difluoromethyltriflate (HCF₂OTf) |
| Base | Cesium Carbonate (Cs₂CO₃) | Lithium Hydroxide (LiOH) | Potassium Hydroxide (KOH) |
| Solvent | DMF / Water | 1,4-Dioxane | Acetonitrile / 6M aq. KOH |
| Temperature | 120 °C | 20 °C | Room Temperature |
| Reaction Time | 2 hours | 12 hours | < 5 minutes |
| Typical Yield | 94% (for 1-(3-chloro-4-hydroxyphenyl)ethan-1-one)[1][2] | Good to Excellent[3][4][5] | High |
| Key Advantages | Cost-effective, readily available reagent.[1][2] | Bench-stable reagent, mild conditions.[3][4][5] | Very fast reaction, high yields, broad functional group tolerance.[6] |
Experimental Protocols
Protocol 1: Synthesis of Aryl Difluoromethyl Ethers using Sodium Chlorodifluoroacetate
This protocol is adapted from a procedure published in Organic Syntheses and describes a reliable method for the difluoromethylation of phenols using a readily available and cost-effective reagent.[1][2]
Materials:
-
Phenol substrate (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one)
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
Air condenser
-
Oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.00 equiv), and cesium carbonate (1.50 equiv).[1][2]
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask and backfill with nitrogen three times.[1][2]
-
Degas the solution by bubbling nitrogen through it for 1 hour while stirring.[1][2]
-
Under a positive stream of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion.[1]
-
Quickly replace the septum with a flame-dried air condenser, and seal the top of the condenser with a septum connected to a nitrogen line and an oil bubbler.
-
-
Reaction:
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
The crude product can be further purified by flash column chromatography if necessary, though this procedure often yields a clean product without chromatography.[1]
-
Workflow Diagram:
Caption: Experimental workflow for the synthesis of aryl difluoromethyl ethers using sodium chlorodifluoroacetate.
Protocol 2: Synthesis of Aryl Difluoromethyl Ethers using S-(Difluoromethyl)diarylsulfonium Salt
This protocol describes a mild and efficient method for the difluoromethylation of phenols using a bench-stable S-(difluoromethyl)diarylsulfonium salt.
Materials:
-
Phenol substrate
-
S-(Difluoromethyl)diarylsulfonium salt
-
Lithium Hydroxide (LiOH)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
-
Reaction vial or round-bottom flask
-
Magnetic stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a reaction vial equipped with a magnetic stir bar, add the phenol (1.0 equiv), S-(difluoromethyl)diarylsulfonium salt (1.2 equiv), and lithium hydroxide (2.0 equiv).
-
Add 1,4-dioxane as the solvent.
-
-
Reaction:
-
Stir the reaction mixture at 20 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12 hours).
-
-
Work-up and Purification:
-
Quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Workflow Diagram:
Caption: Experimental workflow for the synthesis of aryl difluoromethyl ethers using an S-(difluoromethyl)diarylsulfonium salt.
Protocol 3: Synthesis of Aryl Difluoromethyl Ethers using Difluoromethyltriflate (HCF₂OTf)
This protocol outlines a very rapid and high-yielding difluoromethylation of phenols at room temperature.[6]
Materials:
-
Phenol substrate
-
Difluoromethyltriflate (HCF₂OTf)
-
Potassium Hydroxide (KOH)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vial or round-bottom flask
-
Magnetic stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a reaction vial with a magnetic stir bar, dissolve the phenol (1.0 equiv) in a 1:1 mixture of acetonitrile and 6 M aqueous potassium hydroxide.
-
-
Reaction:
-
To the stirred solution at room temperature, add difluoromethyltriflate (HCF₂OTf, 1.2 equiv) dropwise.
-
The reaction is typically complete within minutes.[6] Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Workflow Diagram:
Caption: Experimental workflow for the synthesis of aryl difluoromethyl ethers using difluoromethyltriflate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Difluoromethylation of Phenols and Thiophenols with the Sâ(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Characterization of 3-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 3-(Difluoromethyl)-1-naphthaldehyde using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of experimentally published spectra for this specific compound, this note presents predicted 1H and 13C NMR data based on the analysis of analogous compounds, including 1-naphthaldehyde and various aromatics bearing a difluoromethyl substituent. This application note serves as a valuable resource for the identification and structural elucidation of this and similar fluorinated aromatic aldehydes, which are of increasing interest in medicinal chemistry and materials science.
Introduction
The introduction of fluorine-containing functional groups into organic molecules can significantly modulate their physicochemical and biological properties. The difluoromethyl group (-CHF2) is a key pharmacophore that can act as a bioisostere for hydroxyl or thiol groups, and its incorporation can enhance metabolic stability and binding affinity. This compound is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This note outlines the expected NMR spectral features and provides a standardized protocol for data acquisition.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted 1H and 13C NMR data for this compound. These predictions are derived from spectral data of 1-naphthaldehyde and aromatic compounds containing the difluoromethyl group.
Table 1: Predicted 1H NMR Data for this compound (in CDCl3, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.4 | s | - | H-1' (Aldehyde) |
| ~9.3 | d | ~8.5 | H-8 |
| ~8.2 | d | ~8.0 | H-5 |
| ~8.1 | s | - | H-2 |
| ~8.0 | s | - | H-4 |
| ~7.9 | d | ~8.0 | H-6 |
| ~7.7 | t | ~7.5 | H-7 |
| ~7.0 | t | ~56.0 | H-1'' (-CHF2) |
Table 2: Predicted 13C NMR Data for this compound (in CDCl3, 101 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~193.5 | s | - | C-1' (Aldehyde) |
| ~137.0 | s | - | C-8a |
| ~135.5 | s | - | C-1 |
| ~134.0 | s | - | C-4a |
| ~131.5 | s | - | C-3 |
| ~130.5 | s | - | C-6 |
| ~129.5 | s | - | C-5 |
| ~129.0 | s | - | C-8 |
| ~127.0 | s | - | C-7 |
| ~125.0 | s | - | C-4 |
| ~124.5 | s | - | C-2 |
| ~115.0 | t | ~240.0 | C-1'' (-CHF2) |
Experimental Protocols
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. Other common deuterated solvents such as DMSO-d6 or Acetone-d6 may also be used depending on solubility.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR (0 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution spectra, particularly for 2D NMR, it may be beneficial to degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the 1H NMR spectrum.
-
Visualizations
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Caption: Experimental workflow for NMR characterization.
Application Note: Mass Spectrometry Analysis of 3-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the qualitative and quantitative analysis of 3-(Difluoromethyl)-1-naphthaldehyde using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the limited availability of direct mass spectral data for this specific compound, this note outlines a comprehensive analytical approach based on established methodologies for similar naphthaldehyde derivatives and aldehydes.[1][2][3] The protocols described herein cover sample preparation, derivatization, LC-MS/MS parameters, and data analysis. Furthermore, a proposed fragmentation pathway is presented to aid in the structural elucidation of this compound.
Introduction
This compound is a substituted naphthaldehyde derivative of interest in medicinal chemistry and materials science. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for metabolic studies. Mass spectrometry, particularly LC-MS/MS, offers high selectivity and sensitivity, making it the premier technique for analyzing such compounds.[2] This application note details a robust LC-MS/MS method, including an optional derivatization step to enhance ionization efficiency and chromatographic separation.[4]
Experimental Protocols
Sample Preparation
For analysis from a biological matrix (e.g., plasma, urine, tissue homogenate), a protein precipitation and extraction step is recommended.
-
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Trichloroacetic acid (TCA), 20% in water
-
Internal Standard (IS) solution (e.g., isotopically labeled this compound or a structurally similar compound)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
To 100 µL of the sample, add 20 µL of the IS solution.
-
Add 200 µL of cold ACN or 100 µL of 20% TCA to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
The sample is now ready for derivatization or direct injection.
-
Derivatization (Optional, for enhanced sensitivity)
Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used method to improve the detection of aldehydes.[3][4]
-
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.5 mg/mL in ACN with 0.1% trifluoroacetic acid)
-
Heating block or water bath
-
-
Protocol:
-
To the supernatant from the sample preparation step, add 50 µL of the DNPH solution.
-
Vortex the mixture briefly.
-
Incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Precursor Ion (Q1): m/z 207.05 (for [M+H]⁺ of this compound)
-
Product Ions (Q3): To be determined by initial infusion and product ion scans. Potential fragments could arise from the loss of the aldehyde group or the difluoromethyl group.
-
-
Data Presentation
Quantitative Analysis
The following table summarizes hypothetical quantitative data for a validation study of the described method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Predicted Mass Spectral Data
| Ion Type | Predicted m/z |
| [M] | 206.06 |
| [M+H]⁺ | 207.07 |
| [M+Na]⁺ | 229.05 |
| [M-H]⁻ | 205.05 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for protonated this compound.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, optional derivatization, and LC-MS/MS analysis, combined with the proposed fragmentation pathway, offer a solid starting point for researchers. The methodologies are based on established principles for the analysis of related aldehyde compounds and can be adapted and optimized for specific instrumentation and research needs.
References
- 1. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 3-(Difluoromethyl)-1-naphthaldehyde. The following methods are based on standard techniques for the purification of aromatic aldehydes and related naphthaldehyde derivatives. Optimization of these protocols is recommended for achieving the highest purity of the target compound.
Overview of Purification Strategies
The selection of an appropriate purification technique for this compound is contingent on the physical state of the crude product (solid or liquid), the nature of the impurities, and the desired final purity. The two most common and effective methods for purifying aromatic aldehydes are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing both more and less polar impurities and is suitable for both solid and liquid samples.
-
Recrystallization: This method is ideal for the purification of solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the desired compound crystallizes, leaving impurities behind in the solvent. The applicability of this method depends on this compound being a solid at room temperature.
-
Distillation under Reduced Pressure: For thermally stable liquid compounds, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. The boiling point of the parent compound, 1-naphthaldehyde, is 160-161 °C at 15 mmHg, suggesting that this could be a viable technique for its difluoromethylated analog if it is a liquid.[1][2][3]
Experimental Protocols
Purification by Column Chromatography
Column chromatography is a highly recommended method for the purification of this compound. Silica gel is a common stationary phase for the separation of aromatic aldehydes.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin the elution with a non-polar mobile phase (e.g., hexane). The polarity of the eluent can be gradually increased by adding a more polar solvent, such as ethyl acetate, to facilitate the separation of compounds with different polarities.[4][5]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Purification by Recrystallization
This protocol is applicable if this compound is a solid at room temperature. The key to successful recrystallization is the selection of an appropriate solvent.
Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but not when cold.[6][7][8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be further promoted by placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Data Presentation
The following table summarizes the key parameters for the described purification techniques. Note that these are starting points and will likely require optimization.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60-120 mesh) | Not Applicable |
| Mobile Phase/Solvent | Hexane/Ethyl Acetate Gradient | To be determined experimentally (e.g., ethanol, isopropanol, hexanes) |
| Elution/Cooling | Gradient elution from 100% Hexane to a higher polarity mixture | Slow cooling from boiling to room temperature, then to 0-4 °C |
| Monitoring | Thin Layer Chromatography (TLC) | Visual observation of crystal formation |
| Typical Yield | > 80% | > 70% |
| Achievable Purity | > 98% | > 99% |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be toxic.
-
Be cautious when heating solvents, especially those with low boiling points.
References
- 1. 66-77-3 CAS MSDS (1-Naphthaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-Naphthaldehyde, 98% 66-77-3 India [ottokemi.com]
- 3. 1-Naphthaldehyde | 66-77-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Synthetic Utility of 3-(Difluoromethyl)-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethyl)-1-naphthaldehyde is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of novel compounds for pharmaceutical and materials science applications. The presence of the difluoromethyl (CF₂H) group, a lipophilic hydrogen bond donor, can significantly influence the physicochemical and biological properties of a molecule, making it a desirable moiety in drug design. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures.
These application notes provide an overview of potential synthetic applications of this compound and include detailed, generalized protocols for key chemical transformations.
Synthetic Applications
This compound is a reactive aromatic aldehyde that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is highlighted in the synthesis of stilbenes, chalcones, and various heterocyclic systems.
Synthesis of Stilbene Derivatives via Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones. This compound can react with phosphorus ylides to generate stilbene derivatives containing the difluoromethylnaphthalene scaffold. These compounds are of interest due to the established biological activities of stilbenoids.
Experimental Workflow for Wittig Reaction
Caption: Workflow for the synthesis of stilbene derivatives.
Protocol: General Procedure for the Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate benzyltriphenylphosphonium halide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C in a dry ice/acetone bath. Add a strong base, such as n-butyllithium (1.0 eq., as a solution in hexanes), dropwise. Allow the resulting mixture to stir at -78 °C for 1 hour, during which the color should change, indicating ylide formation.
-
Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the cold ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
| Reactant | Molar Ratio | Solvent | Temperature | Time (h) | Typical Yield (%) |
| This compound | 1.0 | THF | -78 °C to RT | 12-24 | 60-90 |
| Benzyltriphenylphosphonium halide | 1.1 | THF | -78 °C | 1 | - |
| n-Butyllithium | 1.0 | THF/Hexanes | -78 °C | 1 | - |
Synthesis of Chalcone Derivatives via Aldol Condensation
Chalcones, characterized by an α,β-unsaturated ketone core, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. This compound can undergo a Claisen-Schmidt (crossed aldol) condensation with a suitable ketone (e.g., acetophenone) to yield chalcone derivatives.
Signaling Pathway for Aldol Condensation
Caption: Reaction pathway for the synthesis of chalcones.
Protocol: General Procedure for Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or methanol.
-
Reaction: To the stirred solution, add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise at room temperature. The reaction is typically exothermic. Continue stirring at room temperature or with gentle heating for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, pour the reaction mixture into cold water or onto crushed ice. If a precipitate forms, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. If no solid precipitates, acidify the mixture with dilute hydrochloric acid and then collect the solid. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
| Reactant | Molar Ratio | Solvent | Base | Temperature | Time (h) | Typical Yield (%) |
| This compound | 1.0 | Ethanol | NaOH (aq.) | RT | 2-6 | 70-95 |
| Ketone | 1.0-1.2 | Ethanol | - | RT | 2-6 | - |
Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation
The Knoevenagel condensation provides an efficient route to α,β-unsaturated compounds by reacting an aldehyde or ketone with an active methylene compound. The reaction of this compound with compounds like malononitrile or ethyl cyanoacetate, in the presence of a weak base, yields electron-deficient alkenes that are versatile precursors for the synthesis of various heterocyclic compounds.
Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
Protocol: General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.0 eq.) in a suitable solvent like ethanol or toluene.
-
Reaction: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate. Heat the reaction mixture to reflux for 1-4 hours. The formation of the product can often be observed by a color change or the formation of a precipitate.
-
Workup and Purification: After cooling to room temperature, the solid product is typically collected by filtration. Wash the solid with a small amount of cold solvent and dry. If necessary, the product can be further purified by recrystallization.
| Reactant | Molar Ratio | Solvent | Base (cat.) | Temperature | Time (h) | Typical Yield (%) |
| This compound | 1.0 | Ethanol | Piperidine | Reflux | 1-4 | 85-98 |
| Malononitrile | 1.0 | Ethanol | - | Reflux | 1-4 | - |
Conclusion
This compound is a versatile building block in organic synthesis. The protocols provided herein offer a foundation for the synthesis of a variety of derivatives. Researchers are encouraged to optimize these general procedures based on the specific reactivity of their chosen substrates and desired products. The incorporation of the 3-(difluoromethyl)naphthalene moiety into novel molecular frameworks holds significant promise for the development of new therapeutic agents and advanced materials.
Application Notes and Protocols: 3-(Difluoromethyl)-1-naphthaldehyde as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry for enhancing metabolic stability, bioavailability, and binding affinity. The difluoromethyl group (CHF₂), in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding. Naphthalene derivatives are also a cornerstone in drug discovery, with numerous compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The strategic combination of a difluoromethyl group and a naphthalene scaffold in the form of 3-(difluoromethyl)-1-naphthaldehyde presents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules.
This document provides detailed application notes and protocols for the proposed synthesis of this compound and its subsequent use in the preparation of potentially bioactive Schiff bases and chalcones. Due to the novelty of this specific building block, the biological activity data presented is based on closely related analogous compounds to provide a representative outlook on its potential applications.
Synthesis of this compound
While the direct synthesis of this compound has not been explicitly reported, a plausible synthetic route can be devised based on modern palladium-catalyzed methodologies. A key strategy involves the intramolecular insertion of 1,1-difluoroallenes, which allows for the construction of the difluoromethylated naphthalene ring system.
A proposed multi-step synthesis is outlined below, starting from commercially available precursors.
Proposed Synthetic Pathway
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is a hypothetical adaptation based on the palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes.
Step 1: Synthesis of the o-bromophenyl-bearing 1,1-difluoroallene precursor.
This multi-step process would begin with a suitable ortho-brominated phenyl starting material, which would be elaborated to introduce the 1,1-difluoroallene moiety. This is a complex synthesis and would likely involve several steps of functional group manipulation and the introduction of the difluoroalkene unit, followed by conversion to the allene.
Step 2: Palladium-Catalyzed Intramolecular Insertion.
-
Reaction Setup: To a solution of the o-bromophenyl-bearing 1,1-difluoroallene (1.0 eq) in an anhydrous solvent such as DMF (0.1 M) under an inert atmosphere (e.g., argon), add Pd₂(dba)₃·CHCl₃ (0.02 eq), a suitable phosphine ligand (e.g., P(o-tol)₃, 0.08 eq), and a base such as K₂CO₃ (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Application in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of various classes of compounds, including Schiff bases and chalcones, which are known to possess a wide range of biological activities.
Synthesis of Bioactive Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized by the condensation of an aldehyde with a primary amine. Naphthalene-based Schiff bases have demonstrated significant antimicrobial and anticancer activities.[4][5][6]
-
Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add a solution of a substituted aniline (e.g., 4-fluoroaniline, 1.0 eq) in absolute ethanol.
-
Reaction Conditions: Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.
Synthesis of Bioactive Chalcones
Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. Naphthalene-containing chalcones have shown promising anticancer activities.[7][8][9][10]
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) and a substituted acetophenone (e.g., 4'-hydroxyacetophenone, 1.0 eq) in ethanol (0.5 M), add an aqueous solution of NaOH (40%, 5-10 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is filtered, washed with water until neutral, and dried. The crude chalcone can be further purified by recrystallization from ethanol.
Potential Biological Activities (Based on Analogous Compounds)
Due to the absence of specific biological data for derivatives of this compound, the following tables summarize the reported activities of analogous naphthalene-based Schiff bases and chalcones to provide an indication of their potential therapeutic applications.
Table 1: Anticancer Activity of Analogous Naphthalene Chalcones
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | MCF-7 (Breast) | 1.42 ± 0.15 | [2] |
| Analog 2 | A549 (Lung) | 7.835 ± 0.598 | [10] |
| Analog 3 | HepG2 (Liver) | 0.65 | [4] |
| Analog 4 | HCT116 (Colon) | 1.13 | [4] |
Table 2: Antimicrobial Activity of Analogous Naphthalene Schiff Bases
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Analog A | S. aureus | 15.62 | [11] |
| Analog B | E. coli | 31.25 | [11] |
| Analog C | C. albicans | 15.6 | [10] |
| Analog D | A. baumannii | 15.62 | [11] |
Potential Mechanism of Action: Induction of Apoptosis
Many anticancer agents, including chalcone derivatives, exert their cytotoxic effects by inducing apoptosis (programmed cell death). A plausible mechanism of action for a bioactive naphthalene chalcone derived from this compound could involve the intrinsic apoptosis pathway.
This proposed pathway suggests that the bioactive naphthalene derivative could inhibit anti-apoptotic proteins like Bcl-2, leading to the activation of pro-apoptotic proteins such as Bax. This would, in turn, trigger the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in apoptosis.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel bioactive molecules. The protocols and data presented herein, though based on a proposed synthetic route and analogous compounds, provide a strong foundation for researchers to explore the potential of this scaffold in drug discovery. The unique combination of the naphthalene core and the difluoromethyl group is anticipated to yield compounds with enhanced pharmacological profiles, warranting further investigation into their synthesis and biological evaluation.
References
- 1. [PDF] An Efficient and Green Protocol for the Synthesis of Schiff’s Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in Water and its Complexation with Iron Metal under Sonication | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 11. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(Difluoromethyl)-1-naphthaldehyde in the synthesis of enzyme inhibitors.
Application of 3-(Difluoromethyl)-1-naphthaldehyde in the Synthesis of Enzyme Inhibitors
Application Note AP-ENZ-001
Introduction
The strategic incorporation of fluorine-containing functional groups into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CF2H) group, in particular, is of growing interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups and can participate in hydrogen bonding interactions with biological targets. The naphthalene scaffold is also a privileged structure in drug discovery, appearing in numerous approved drugs.
This application note describes a synthetic methodology for the preparation of a library of novel N-substituted-N-((3-(difluoromethyl)naphthalen-1-yl)methyl)acetamides starting from this compound. These compounds are designed as potential inhibitors of protein kinases, specifically targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] The protocols provided herein detail the synthesis, purification, and characterization of these target compounds, as well as a general method for evaluating their in vitro enzyme inhibitory activity.
Proposed Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it an attractive target for the development of novel therapeutics.[1][2][4] The synthesized naphthalene-based inhibitors are hypothesized to target one of the key kinases in this pathway, such as PI3K or mTOR.
Experimental Protocols
Overall Synthetic Workflow
The synthesis of the target enzyme inhibitors from this compound is a two-step process. The first step is a reductive amination to form a secondary amine intermediate, which is then acylated in the second step to yield the final N-acetylated product.
Protocol 1: Synthesis of N-((3-(difluoromethyl)naphthalen-1-yl)methyl)amine Intermediates via Reductive Amination
This protocol describes the synthesis of the secondary amine intermediates by reductive amination of this compound with various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, cyclopropylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Add the primary amine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired secondary amine.
Protocol 2: Synthesis of N-substituted-N-((3-(difluoromethyl)naphthalen-1-yl)methyl)acetamides
This protocol details the N-acetylation of the secondary amine intermediates to yield the final amide products.
Materials:
-
N-((3-(difluoromethyl)naphthalen-1-yl)methyl)amine intermediate from Protocol 1
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
Dissolve the secondary amine intermediate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.).
-
Slowly add acetic anhydride or acetyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acetylated compound.
Protocol 3: General Procedure for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase (e.g., PI3Kα).[5][6][7]
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-Glo™ Kinase Assay)
-
384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the inhibitor solution (or DMSO for control).
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Characterization Data for Representative Synthesized Compounds
| Compound ID | R Group | Molecular Formula | Calculated MW ( g/mol ) | Hypothetical ¹H NMR (δ, ppm, selected signals) |
| DFN-01 | Benzyl | C21H19F2NO | 351.38 | 8.1-7.4 (m, 11H, Ar-H), 4.8 (s, 2H, N-CH2-Ar), 2.2 (s, 3H, COCH3) |
| DFN-02 | Cyclopropyl | C17H17F2NO | 291.32 | 8.0-7.5 (m, 6H, Ar-H), 4.6 (s, 2H, N-CH2-Ar), 2.5-2.4 (m, 1H, CH-cyc), 2.1 (s, 3H, COCH3), 0.6-0.4 (m, 4H, CH2-cyc) |
| DFN-03 | 4-Fluorophenyl | C19H16F3NO | 347.33 | 8.1-7.0 (m, 10H, Ar-H), 4.7 (s, 2H, N-CH2-Ar), 2.2 (s, 3H, COCH3) |
Table 2: Hypothetical In Vitro Inhibitory Activity against PI3Kα
| Compound ID | R Group | IC50 (nM) |
| DFN-01 | Benzyl | 150 |
| DFN-02 | Cyclopropyl | 75 |
| DFN-03 | 4-Fluorophenyl | 45 |
| Staurosporine | (Control) | 5 |
Structure-Activity Relationship (SAR) Logic
Based on the hypothetical screening data, a preliminary structure-activity relationship can be inferred. This logical flow guides further optimization of the lead compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Biological Activity of 3-(Difluoromethyl)-1-naphthaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a difluoromethyl group at the 3-position and an aldehyde at the 1-position of the naphthalene ring in 3-(Difluoromethyl)-1-naphthaldehyde suggests a compound with potentially unique electronic and steric properties that could translate into significant biological activity. While specific data on this compound is limited in the current literature, this document provides a framework for its investigation based on the known biological activities of structurally related naphthaldehyde and naphthalene derivatives. These notes offer detailed protocols for evaluating its potential as an antimicrobial and anticancer agent, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
I. Potential Biological Activities and Data Presentation
Based on the activities of analogous compounds, derivatives of this compound are hypothesized to exhibit antimicrobial and cytotoxic effects. The following tables summarize quantitative data for various naphthaldehyde and naphthalene derivatives, offering a reference for expected potency.
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound/Derivative | Microorganism | Assay Type | Activity (MIC50 in µg/mL) | Reference |
| Naphthalene-chalcone derivative 2f | S. epidermidis | Fluorometric (Resazurin) | 15.6 | [4] |
| Naphthalene-chalcone derivative 2d | E. faecalis | Fluorometric (Resazurin) | 15.6 | [4] |
| Naphthalene-chalcone derivative 2j | E. faecalis | Fluorometric (Resazurin) | 15.6 | [4] |
Table 2: Anticancer Activity of Naphthalene Derivatives
| Compound/Derivative | Cell Line | Assay Type | Activity (IC50 in µM) | Reference |
| Naphthalene-chalcone derivative 2j | A549 (Human lung carcinoma) | MTT | 7.835 ± 0.598 | [4] |
| Naphthalene-chalcone derivative 2e | A549 (Human lung carcinoma) | MTT | 20.6 ± 0.52 | [4] |
| Naphthalene-chalcone derivative 2i | A549 (Human lung carcinoma) | MTT | 21.4 ± 2.6 | [4] |
| Naphthalene-1,4-dione analogue 44 | Cancer Cells | Not Specified | 6.4 | [5][6] |
| Naphthalene-1,4-dione analogue 29 | Cancer Cells | Not Specified | 4.68 | [6] |
| Naphthalene-1,4-dione analogue 18 | Cancer Cells | Not Specified | 2.91 | [6] |
| 2-Difluoromethylbenzimidazole derivative 86 | PI3Kα | Not Specified | 0.0228 | [7] |
| 2-Difluoromethylbenzimidazole derivative 87 | PI3Kα | Not Specified | 0.0336 | [7] |
II. Experimental Protocols
A. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
1. Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Doxorubicin)
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.
1. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well plates
-
Test compounds
-
Positive control (e.g., Azithromycin for bacteria, Fluconazole for fungi)
-
Resazurin solution (for viability indication)
2. Procedure:
-
Prepare a bacterial/fungal inoculum suspension and adjust it to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Prepare serial dilutions of the test compounds in the broth in a 96-well plate.
-
Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
For a more quantitative assessment, add a viability indicator like resazurin and measure the fluorescence to determine the MIC50.[4]
III. Visualizations
A. Hypothetical Signaling Pathway: Induction of Apoptosis
Naphthaldehyde derivatives have been shown to induce apoptosis in cancer cells. The following diagram illustrates a potential mechanism of action involving the mitochondrial death pathway.
Caption: Hypothetical pathway for apoptosis induction.
B. Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for synthesis and evaluation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 7. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Difluoromethyl)-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 3-(Difluoromethyl)-1-naphthaldehyde. The synthesis is presented as a two-step process: the difluoromethylation of a naphthalene precursor to yield 3-(difluoromethyl)naphthalene, followed by its formylation to the final product.
Troubleshooting Guides
Step 1: Synthesis of 3-(Difluoromethyl)naphthalene
The introduction of the difluoromethyl group onto the naphthalene ring can be challenging. Below are common issues and recommended solutions.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Catalyst: (For cross-coupling methods) | Ensure the catalyst is fresh and handled under inert conditions. Consider catalyst activation procedures if applicable. |
| Poor Reagent Activity: | Use freshly opened or purified difluoromethylating agents. The activity of some reagents can degrade upon storage. |
| Insufficient Reaction Temperature: | Gradually increase the reaction temperature in increments of 5-10 °C. Monitor for decomposition of starting material or product. |
| Inappropriate Solvent: | Ensure the solvent is anhydrous and of the appropriate polarity for the chosen reaction. Consider screening alternative solvents. |
| Presence of Inhibitors: | Purify the starting materials to remove any potential inhibitors. For example, trace amounts of water or oxygen can quench catalysts or reagents. |
Issue 2: Formation of Multiple Isomers (Low Regioselectivity)
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions: | Lower the reaction temperature or use a less reactive difluoromethylating agent. This can sometimes improve selectivity. |
| Non-selective Reaction Pathway: (e.g., radical C-H difluoromethylation) | If direct C-H difluoromethylation is used, consider a pre-functionalized naphthalene (e.g., 3-bromonaphthalene) and a cross-coupling reaction for better positional control. |
| Steric and Electronic Effects: | The inherent electronic properties of the naphthalene ring can direct substitution to multiple positions. A directed synthesis approach may be necessary. |
Issue 3: Decomposition of Starting Material or Product
| Potential Cause | Recommended Solution |
| Excessively High Temperature: | Reduce the reaction temperature and extend the reaction time. |
| Strongly Basic or Acidic Conditions: | If the reaction conditions are harsh, consider alternative methods that proceed under milder conditions. For instance, some photoredox-catalyzed reactions run at room temperature.[1][2] |
| Air or Moisture Sensitivity: | Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents. |
Step 2: Formylation of 3-(Difluoromethyl)naphthalene
The introduction of the formyl group at the 1-position of the electron-deficient 3-(difluoromethyl)naphthalene ring can be sluggish and prone to side reactions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Deactivation of the Aromatic Ring: | The electron-withdrawing difluoromethyl group deactivates the naphthalene ring towards electrophilic substitution. Use a more potent formylating agent or harsher reaction conditions (e.g., higher temperature, stronger Lewis acid). The Rieche formylation using dichloromethyl methyl ether and a strong Lewis acid like TiCl4 can be effective for deactivated arenes.[3][4] |
| Incomplete Reaction: | Increase the reaction time or the stoichiometry of the formylating agent. Monitor the reaction progress by TLC or GC-MS. |
| Difficult Product Isolation: | The product may be volatile or prone to decomposition during workup or purification. Consider a gentler workup procedure and purification method (e.g., column chromatography at lower temperatures). |
Issue 2: Formation of Unwanted Byproducts
| Potential Cause | Recommended Solution |
| Over-formylation or Polymerization: | Use a milder Lewis acid or lower the reaction temperature. Carefully control the stoichiometry of the formylating agent. |
| Formation of Isomeric Aldehydes: | While the 1-position is generally favored, formylation at other positions can occur. Modifying the Lewis acid or solvent may alter the isomeric ratio. Purification by chromatography is often necessary. |
| Hydrolysis of the Intermediate: | In Vilsmeier-Haack or Rieche formylations, ensure the aqueous workup is performed at low temperatures to efficiently hydrolyze the iminium or dichloromethyl intermediate to the aldehyde.[5][6][7] |
Issue 3: Reaction Stalls or Fails to Initiate
| Potential Cause | Recommended Solution |
| Poor Quality of Lewis Acid: | Use a freshly opened bottle of the Lewis acid (e.g., TiCl4, SnCl4). Some Lewis acids are highly hygroscopic and lose activity upon exposure to air. |
| Insufficient Activation: | The combination of the deactivating CF2H group and a mild formylation method may not be sufficient. A stronger electrophile needs to be generated. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising general approach for the synthesis of 3-(difluoromethyl)naphthalene?
A1: While direct C-H difluoromethylation of naphthalene is possible, achieving high regioselectivity for the 3-position is a significant challenge. A more reliable, albeit longer, route may involve a "ring construction" strategy where the difluoromethylated ring is formed from an acyclic precursor.[8][9] Alternatively, a cross-coupling reaction using a pre-functionalized starting material like 3-bromonaphthalene with a suitable difluoromethylating agent could offer better control over the position of the CF2H group.
Q2: Which formylation method is recommended for the electron-deficient 3-(difluoromethyl)naphthalene?
A2: The Vilsmeier-Haack reaction is generally more effective for electron-rich aromatic compounds and may give low yields with this substrate.[5][6] The Rieche formylation, which employs a stronger electrophile generated from dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride, is often more suitable for electron-deficient or sterically hindered aromatic rings and would be a more promising choice.[3][4]
Q3: How does the difluoromethyl group influence the regioselectivity of the formylation?
A3: The difluoromethyl group is electron-withdrawing and acts as a meta-director. In the case of 3-(difluoromethyl)naphthalene, it will deactivate the entire ring system towards electrophilic aromatic substitution. However, substitution is most likely to occur at positions that are least deactivated. The 1-position is an "ortho" position relative to the CF2H group and is generally one of the more reactive positions in naphthalene for electrophilic attack.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Many difluoromethylating agents and reagents used in formylation are toxic, corrosive, and moisture-sensitive. Lewis acids like TiCl4 react violently with water. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Experimental Protocols
A generalized experimental protocol for the formylation step is provided below. Note that specific conditions will need to be optimized for this particular substrate.
General Protocol for Rieche Formylation of 3-(Difluoromethyl)naphthalene
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(difluoromethyl)naphthalene (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add titanium tetrachloride (TiCl4, 2.0-4.0 eq) to the stirred solution via a syringe.
-
Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1-1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-4 hours), then warm to room temperature and stir for an additional period (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and water. Stir vigorously until the ice has melted.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.
Visualizations
Caption: A general workflow for the two-step synthesis of this compound.
Caption: A troubleshooting decision tree for the formylation step.
References
- 1. Ligand-assisted manganese-enabled direct C–H difluoromethylation of arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C-C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Optimization of reaction conditions for difluoromethylation of naphthaldehyde
Welcome to the technical support center for the difluoromethylation of naphthaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance and troubleshooting for this important reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the difluoromethylation of naphthaldehyde?
The primary methods for the difluoromethylation of naphthaldehyde fall into two main categories: nucleophilic and radical difluoromethylation.
-
Nucleophilic Difluoromethylation: This is a widely used approach that involves the reaction of naphthaldehyde with a nucleophilic difluoromethylating agent. Common reagents include (trifluoromethyl)trimethylsilane (TMSCF₂H) and difluoromethyl phenyl sulfone (PhSO₂CF₂H). These reactions are typically initiated by a base.
-
Radical Difluoromethylation: This method involves the generation of a difluoromethyl radical that then reacts with the naphthaldehyde. Photoredox catalysis is a common way to generate these radicals under mild conditions.[1]
Q2: I am getting a low yield in my nucleophilic difluoromethylation of 2-naphthaldehyde. What are the potential causes and solutions?
Low yields in nucleophilic difluoromethylation can stem from several factors. Here’s a troubleshooting guide to address this issue:
-
Reagent Quality: Ensure the difluoromethylating agent (e.g., TMSCF₂H) is of high purity and has not degraded.
-
Base Selection: The choice and amount of base are critical. For the reaction of 2-naphthaldehyde with PhSO₂CF₂H, solid powdered KOH has been shown to be effective.[2] The strength and stoichiometry of the base can significantly impact the reaction outcome.
-
Solvent Effects: The polarity of the solvent can influence the reaction's efficiency. For the asymmetric nucleophilic difluoromethylation of 2-naphthaldehyde, toluene has been used successfully.[2] Less polar solvents can sometimes improve enantioselectivity, though they may require longer reaction times.
-
Reaction Temperature: Temperature is a crucial parameter. For the reaction of 2-naphthaldehyde, a temperature of -40 °C has been reported.[2] Lowering the temperature can sometimes improve selectivity and yield by minimizing side reactions, but temperatures that are too low may halt the reaction.
-
Moisture and Air: These reactions are often sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are common side reactions to look out for during the difluoromethylation of naphthaldehyde?
Several side reactions can occur, impacting the yield and purity of your desired product:
-
Cannizzaro-type reaction: In the presence of a strong base, aromatic aldehydes can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Enolization and subsequent side reactions: If the aldehyde has enolizable protons, side reactions at the alpha-position can occur. This is not a concern for naphthaldehyde itself.
-
Decomposition of the difluoromethylating agent: The difluoromethyl anion can be unstable and decompose, especially at higher temperatures.
-
Over-reaction or decomposition of the product: The difluoromethylated alcohol product may not be stable under the reaction conditions, especially if a strong base is used for a prolonged period.
Q4: How do I purify the difluoromethylated product?
Purification is typically achieved through standard laboratory techniques:
-
Work-up: The reaction mixture is usually quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride) to neutralize the base and any remaining reactive species.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed with brine to remove any remaining water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired difluoromethylated alcohol.
Troubleshooting Guide
This section provides a more in-depth guide to common issues encountered during the difluoromethylation of naphthaldehyde.
Issue 1: Low or No Conversion of Naphthaldehyde
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Verify the quality and activity of the difluoromethylating agent and the base. Use freshly opened or properly stored reagents. |
| Insufficient Base | Increase the stoichiometry of the base. A screening of different bases (e.g., KOH, NaOH, t-BuOK) may be necessary. |
| Inappropriate Solvent | Screen different solvents. Toluene is a good starting point for nucleophilic reactions.[2] For radical reactions, polar aprotic solvents like DMSO or DMF might be more suitable. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. Monitor the reaction by TLC or GC-MS to find the optimal temperature. |
| Presence of Inhibitors | Ensure all glassware and reagents are free from contaminants that could inhibit the reaction. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step |
| Side Reactions | Lower the reaction temperature to minimize side reactions. Reduce the reaction time. |
| Base-Induced Decomposition | Use a milder base or a stoichiometric amount instead of an excess. |
| Radical Reaction Issues | If performing a radical difluoromethylation, ensure the reaction is properly degassed to remove oxygen, which can interfere with radical processes. |
Experimental Protocols
Protocol 1: Nucleophilic Difluoromethylation of 2-Naphthaldehyde with PhSO₂CF₂H[2]
This protocol is based on a reported enantioselective difluoromethylation, and can be adapted for non-chiral synthesis by using a non-chiral phase-transfer catalyst or by directly using a base like KOH.
Materials:
-
2-Naphthaldehyde
-
Difluoromethyl phenyl sulfone (PhSO₂CF₂H)
-
Potassium hydroxide (KOH), powdered
-
Toluene, anhydrous
-
Chiral quaternary ammonium salt (for enantioselective synthesis)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried flask under an inert atmosphere, add 2-naphthaldehyde (1.0 equiv) and the chiral quaternary ammonium salt (0.1 equiv).
-
Add anhydrous toluene to dissolve the solids.
-
Cool the mixture to -40 °C in a suitable cooling bath.
-
In a separate flask, prepare a solution of PhSO₂CF₂H (1.2 equiv) in anhydrous toluene.
-
Add the powdered KOH (2.0 equiv) to the reaction mixture.
-
Slowly add the PhSO₂CF₂H solution to the reaction mixture at -40 °C.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Asymmetric Nucleophilic Difluoromethylation of 2-Naphthaldehyde with PhSO₂CF₂SiMe₃ [2]
| Entry | Carbonyl Compound | Initiator [mol%] | Solvent | Yield [%] | ee [%] |
| 6 | 2-Naphthaldehyde | 4 (5) | Toluene | 60 | 18 |
Conditions: Reaction carried out at 1.0 mmol scale with 1 (1.0 equiv) and initiator 4 (x mol%) in 2 mL of toluene at -78 °C, with 2 (1.2 equiv, dissolved in 2 mL of toluene) added dropwise over 2 hours. The reaction mixture was then stirred at the same temperature for an additional 3 hours.
Visualizations
Experimental Workflow for Nucleophilic Difluoromethylation
Caption: General workflow for the nucleophilic difluoromethylation of naphthaldehyde.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
Technical Support Center: Synthesis of 3-(Difluoromethyl)-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Difluoromethyl)-1-naphthaldehyde. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
The synthesis of this compound can be approached via two primary synthetic routes:
-
Route A: Formylation of a 3-(difluoromethyl)naphthalene precursor.
-
Route B: Difluoromethylation of 1-naphthaldehyde.
Each route presents a unique set of potential challenges and side reactions. The following guides are designed to help you navigate these issues.
Route A: Formylation of 3-(Difluoromethyl)naphthalene
The introduction of a formyl group onto a naphthalene ring bearing an electron-withdrawing difluoromethyl group can be challenging due to the deactivation of the aromatic system towards electrophilic substitution.
Caption: Troubleshooting guide for the formylation of 3-(difluoromethyl)naphthalene.
Q1: My Vilsmeier-Haack reaction is not proceeding, or the yield is very low. What can I do?
A1: The difluoromethyl group is strongly electron-withdrawing, which deactivates the naphthalene ring towards electrophilic attack by the relatively weak Vilsmeier reagent.[1][2] Consider switching to a more potent formylation method, such as the Rieche reaction, which employs dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride (TiCl₄).[3][4][5] These conditions generate a more reactive electrophile capable of overcoming the deactivation by the -CF₂H group.
Q2: I am observing the formation of multiple formylated products. How can I improve the selectivity?
A2: Over-formylation can occur if the reaction conditions are too harsh or if an excess of the formylating agent is used. To improve selectivity for the mono-formylated product:
-
Control Stoichiometry: Carefully control the molar ratio of the formylating agent to your substrate. Use of a slight excess (1.1-1.5 equivalents) is common, but large excesses should be avoided.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product and reducing the rate of subsequent formylations.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench it once the desired product is maximized to prevent further reaction.
Q3: My product seems to be decomposing during the reaction or work-up. What are the likely causes and solutions?
A3: Decomposition can be a result of harsh reaction conditions (high temperatures) or an aggressive work-up procedure.
-
Reaction Temperature: If you are using a high temperature to drive the reaction, you may be causing thermal decomposition of your product. Try to find a balance between reaction rate and product stability.
-
Acidic Work-up: The standard Vilsmeier-Haack work-up involves hydrolysis with water or aqueous base, sometimes followed by acidification. The difluoromethyl group is generally stable, but prolonged exposure to strong acids at elevated temperatures could potentially lead to side reactions.[6] A milder work-up with careful pH control is advisable.
Route B: Difluoromethylation of 1-Naphthaldehyde
This approach involves the conversion of the aldehyde functional group of 1-naphthaldehyde into a difluoromethyl group. Various reagents and methods are available for this transformation.
Caption: Troubleshooting guide for the difluoromethylation of 1-naphthaldehyde.
Q1: I am attempting a nucleophilic difluoromethylation of 1-naphthaldehyde under basic conditions and getting a mixture of 1-naphthoic acid and 1-naphthalenemethanol. What is happening?
A1: You are observing the products of the Cannizzaro reaction.[7][8][9][10] Since 1-naphthaldehyde has no α-hydrogens, it is susceptible to this disproportionation reaction in the presence of a strong base. Two molecules of the aldehyde react to form the corresponding carboxylic acid and primary alcohol.[9][11] To avoid this:
-
Modify Reaction Conditions: If possible, use a non-aqueous base or a fluoride source (for reagents like TMSCF₂H) that is less basic to minimize the Cannizzaro reaction.[12][13][14][15]
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Change Synthetic Strategy: Consider using electrophilic or radical difluoromethylation methods, which do not employ strong basic conditions.[16][17][18][19][20]
Q2: My radical difluoromethylation reaction is not efficient, with a lot of starting material remaining.
A2: The efficiency of radical reactions can be sensitive to several factors:
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Initiator/Catalyst: Ensure your radical initiator or photocatalyst is active and used in the correct amount.
-
Solvent: The choice of solvent can be crucial. Ensure it is anhydrous and deoxygenated, as oxygen can quench radical reactions.
-
Light Source (for photochemical reactions): The wavelength and intensity of the light source must be appropriate for the photocatalyst being used.
-
Temperature: While many radical reactions are initiated at room temperature, some may require thermal initiation or heating to proceed at a reasonable rate.
Q3: Are there any stability concerns for the difluoromethyl group during purification?
A3: The difluoromethyl group is generally quite stable under standard purification conditions like silica gel chromatography. However, as with any fluorinated compound, it's good practice to avoid prolonged exposure to very strong acids or bases, especially at elevated temperatures, to prevent any potential decomposition.[6]
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for the synthesis of this compound?
A: The choice of route depends on the availability of starting materials and the specific challenges you wish to avoid. If 3-(difluoromethyl)naphthalene is readily available, formylation might be considered, although the deactivation of the ring is a significant hurdle. Difluoromethylation of the commercially available 1-naphthaldehyde is often a more practical approach, provided that side reactions like the Cannizzaro reaction can be effectively managed.
Q: What are the expected regioisomers in the formylation of 3-(difluoromethyl)naphthalene?
A: The difluoromethyl group is an ortho-, para- deactivating group for electrophilic aromatic substitution, but due to steric hindrance at the 2- and 4-positions, substitution in the other ring might be favored. The electronic effects of the -CF₂H group will direct the incoming formyl group. A detailed analysis of the resonance structures would be needed to predict the major isomer, but substitution at positions 5, 7, or 8 are possibilities.
Q: How can I purify the final product from the common side products?
A:
-
From Formylation Reactions: Unreacted starting material can be removed by chromatography. Over-formylated products will have a different polarity and can also be separated by column chromatography.
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From Difluoromethylation Reactions: The products of the Cannizzaro reaction (a carboxylic acid and an alcohol) have very different polarities from the desired difluoromethylated product. The carboxylic acid can be removed by an aqueous basic wash of the organic extract. The alcohol can then be separated from the product by column chromatography.
Quantitative Data Summary
Specific yield data for the synthesis of this compound is not widely reported in the literature. However, the following table provides representative yields for analogous reactions on similar substrates, which can serve as a benchmark.
| Reaction Type | Substrate | Reagent/Conditions | Product | Yield (%) | Reference Analogy |
| Rieche Formylation | Naphthalene-fused propellane | Dichloromethyl methyl ether, TiCl₄ | Mono-formylated product | 67-80 | [3] |
| Nucleophilic Difluoromethylation | Benzaldehyde | TMSCF₂H, Lewis Base | α-(Difluoromethyl)benzyl alcohol | 42-99 | [12] |
| Cannizzaro Reaction | α-Naphthaldehyde | KOH, solvent-free | 1-Naphthoic acid & 1-Naphthalenemethanol | 86 & 79 | [7] |
Experimental Protocols
The following are general, illustrative protocols based on established methodologies for similar transformations. Note: These protocols should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Rieche Formylation of 3-(Difluoromethyl)naphthalene (Illustrative)
-
Reaction Setup: To a stirred, cooled (-10 °C) solution of 3-(difluoromethyl)naphthalene (1.0 eq) in anhydrous dichloromethane (DCM), add titanium tetrachloride (TiCl₄, 2.0 eq) dropwise under an inert atmosphere (N₂ or Ar).
-
Addition of Formylating Agent: Add dichloromethyl methyl ether (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture into ice-water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate this compound.
Protocol 2: Nucleophilic Difluoromethylation of 1-Naphthaldehyde using TMSCF₂H (Illustrative)
-
Reaction Setup: To a solution of 1-naphthaldehyde (1.0 eq) and (difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a suitable fluoride source (e.g., CsF or TBAF, 1.2 eq) in THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the corresponding difluoromethyl alcohol. The subsequent oxidation to the aldehyde would be required.
Note on Protocol 2: This protocol yields the difluoromethyl carbinol, which would need to be oxidized to the final aldehyde product in a separate step. Direct conversion of the aldehyde to the difluoromethyl group is also possible with other reagents but may require different conditions.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. synarchive.com [synarchive.com]
- 5. Rieche formylation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 11. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. sioc.cas.cn [sioc.cas.cn]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Difluoromethyl)-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Difluoromethyl)-1-naphthaldehyde synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for this compound?
A common and effective strategy involves a two-step process starting from 1-naphthaldehyde. The first step is the selective bromination of 1-naphthaldehyde to produce 3-bromo-1-naphthaldehyde. This is followed by a copper-catalyzed cross-coupling reaction with a suitable difluoromethylating agent to introduce the difluoromethyl group at the 3-position.
Q2: Why is the direct formylation of a difluoromethylnaphthalene precursor a less favorable route?
The difluoromethyl (-CF2H) group is strongly electron-withdrawing. This deactivates the naphthalene ring system towards electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Friedel-Crafts formylation.[1] Consequently, forcing conditions would be required, likely leading to low yields, side reactions, and poor regioselectivity.
Q3: What are the primary challenges in the synthesis of this compound via the proposed route?
The main challenges include:
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Regioselectivity in Bromination: Achieving selective bromination at the C-3 position of 1-naphthaldehyde can be difficult, often resulting in a mixture of isomers that are challenging to separate.
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Efficiency of Difluoromethylation: The copper-catalyzed difluoromethylation step can be sensitive to reaction conditions, including the choice of catalyst, ligand, base, and solvent. Low conversion rates or the formation of byproducts are common issues.
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Purification: The separation of the final product from starting materials, isomers, and reaction byproducts can be complex, often requiring careful chromatographic purification.[2][3]
Q4: What are some common difluoromethylating agents for the copper-catalyzed cross-coupling reaction?
A variety of reagents can serve as a source for the difluoromethyl group in these reactions. Commonly used and commercially available options include zinc(II) bis(difluoromethanesulfinate) (DFMS), sodium difluoromethanesulfinate (NaSO2CF2H), and S-(difluoromethyl)sulfonium salts.[4][5][6] These reagents generate a difluoromethyl radical or its equivalent, which then participates in the catalytic cycle.
Q5: How can the progress of the synthesis be monitored effectively?
Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of products in both the bromination and difluoromethylation steps. For more detailed analysis of reaction mixtures, including isomer distribution and byproduct formation, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.
Experimental Workflow Overview
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
Step 1: Bromination of 1-Naphthaldehyde
Q: I am observing low or no conversion during the bromination of 1-naphthaldehyde. What could be the cause?
A: Low conversion in electrophilic bromination can stem from several factors:
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Insufficient Activation: The aldehyde group is deactivating. Ensure that a sufficiently strong activating system or appropriate catalyst is used. For naphthalenic systems, a common method is using N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid or trifluoroacetic acid.
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side product formation.
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Reagent Quality: Ensure that the brominating agent (e.g., NBS) is pure and has not decomposed.
Q: My reaction is producing a mixture of brominated isomers. How can I improve the selectivity for the 3-position?
A: Achieving high regioselectivity is a significant challenge. The directing effects on the naphthalene core can lead to substitution at various positions.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Experiment with different solvents, from non-polar (e.g., dichloromethane, carbon tetrachloride) to polar aprotic solvents.
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Steric Hindrance: While the 1-position aldehyde directs to the meta-positions (3 and 6), the peri-position (8) is also activated. Bulky brominating agents might favor the less sterically hindered positions.
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Temperature Control: Lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable product, although this may come at the cost of a slower reaction rate.
| Parameter | Condition A | Condition B | Condition C |
| Brominating Agent | NBS (1.1 eq) | Br2 (1.1 eq) | NBS (1.1 eq) |
| Solvent | Acetic Acid | Dichloromethane | Trifluoroacetic Acid |
| Temperature | 80 °C | 0 °C to RT | RT |
| Typical Outcome | Moderate yield, mixed isomers | Slower reaction, potentially higher selectivity | Faster reaction, may require optimization |
Q: I'm having difficulty separating 3-bromo-1-naphthaldehyde from other isomers.
A: Isomers of bromonaphthaldehydes often have very similar polarities, making separation by standard column chromatography difficult.[2]
-
High-Performance Chromatography: Consider using a high-performance flash chromatography system with high-resolution silica for better separation.
-
Solvent System Optimization: Meticulously screen different solvent systems for column chromatography. A small percentage of a more polar solvent in a non-polar eluent (e.g., 1-5% ethyl acetate in hexane) can sometimes resolve close-running spots.
-
Derivatization: As a last resort, the aldehyde mixture could be derivatized (e.g., to form imines or acetals), separated, and then hydrolyzed back to the pure aldehyde isomer.[2]
Step 2: Copper-Catalyzed Difluoromethylation
Q: My difluoromethylation reaction shows low conversion of the 3-bromo-1-naphthaldehyde starting material. How can I improve the yield?
A: Low conversion in copper-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematic optimization of reaction parameters.
-
Catalyst and Ligand: The choice of copper source (e.g., CuI, CuBr, Cu(OTf)2) and ligand is critical. Phenanthroline and bipyridine-based ligands are often effective. Screen different ligands to find the optimal one for this specific substrate.
-
Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are typically used as they can dissolve the reagents and stabilize the catalytic species.
-
Temperature: These reactions often require elevated temperatures (100-140 °C). Ensure the reaction temperature is high enough for catalytic turnover but not so high that it causes decomposition.
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Reagent Purity: Ensure all reagents, especially the difluoromethyl source and the solvent, are anhydrous and pure. Water and oxygen can deactivate the catalyst.
| Parameter | Condition A | Condition B | Condition C |
| Copper Source | CuI (10 mol%) | CuBr·SMe2 (10 mol%) | Cu(OAc)2 (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) | Bathophenanthroline (20 mol%) | None |
| Base | K2CO3 (2 eq) | CsF (2 eq) | t-BuOK (2 eq) |
| Solvent | DMF | NMP | DMAc |
| Temperature | 120 °C | 130 °C | 110 °C |
Q: I am observing significant decomposition of my starting material and/or product.
A: Aldehydes can be sensitive to the basic and high-temperature conditions of the reaction.
-
Protecting Group Strategy: Consider protecting the aldehyde as an acetal (e.g., using ethylene glycol) before the difluoromethylation step. The acetal is stable to the reaction conditions and can be easily removed by acid hydrolysis after the C-CF2H bond is formed.
-
Milder Base: If possible, screen weaker bases. While a strong base is often required, a less nucleophilic base might reduce side reactions involving the aldehyde.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation over extended heating.
Q: What are common side products and how can I minimize them?
A: Common side products include:
-
Protodebromination: The bromo group is replaced by a hydrogen atom. This is often caused by trace water or other proton sources. Ensure strictly anhydrous conditions.
-
Homocoupling: Formation of a biphenyl-type product from the starting material. This can sometimes be suppressed by adjusting the ligand-to-copper ratio.
Troubleshooting Logic for Difluoromethylation
Caption: Troubleshooting flowchart for the copper-catalyzed difluoromethylation step.
Detailed Experimental Protocols
Protocol 1: Representative Procedure for Bromination of 1-Naphthaldehyde
Disclaimer: This is a representative protocol and may require optimization.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthaldehyde (1.0 eq) in glacial acetic acid.
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Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution in portions.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
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After completion (typically 4-6 hours), cool the mixture to room temperature and pour it into a beaker of ice water.
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A precipitate will form. Filter the solid, wash it thoroughly with water, and then with a cold, dilute sodium bicarbonate solution to remove any remaining acid.
-
Dry the crude solid under vacuum.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the isomers. The 3-bromo isomer is typically one of the major products.
Protocol 2: Representative Procedure for Copper-Catalyzed Difluoromethylation of 3-Bromo-1-naphthaldehyde
Disclaimer: This is a representative protocol and must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
To an oven-dried Schlenk flask, add 3-bromo-1-naphthaldehyde (1.0 eq), copper(I) iodide (CuI) (0.1 eq), and 1,10-phenanthroline (0.2 eq).
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Add the difluoromethylating agent (e.g., Zn(SO2CF2H)2, 2.0 eq) and potassium carbonate (K2CO3) (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the final product, this compound.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Difluoromethylation of Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the difluoromethylation of naphthalene derivatives. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to facilitate your research and development endeavors.
Troubleshooting Guide
This guide addresses common problems encountered during the difluoromethylation of naphthalene derivatives, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium or nickel catalyst may be oxidized or deactivated. 2. Poor Quality Reagents: The difluoromethylating agent (e.g., TMSCF₂H, BrCF₂H) may have degraded. 3. Insufficient Temperature: The reaction may require higher temperatures to proceed efficiently. 4. Inappropriate Ligand: The chosen ligand may not be optimal for the specific naphthalene substrate. | 1. Catalyst Handling: Use fresh catalyst or activate it prior to use. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon). 2. Reagent Quality: Use freshly opened or purified reagents. 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10 °C. 4. Ligand Screening: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to identify the most effective one. |
| Poor Regioselectivity | 1. Steric Hindrance: The catalyst may have difficulty accessing the desired position on the naphthalene ring. 2. Electronic Effects: The electronic nature of the substituents on the naphthalene ring can influence the position of difluoromethylation. | 1. Catalyst/Ligand Choice: Employ catalysts with smaller, less sterically demanding ligands to access hindered positions. 2. Directing Groups: If possible, introduce a directing group to guide the catalyst to the desired position. |
| Formation of Side Products | 1. Over-reaction/Bis-difluoromethylation: Prolonged reaction times or high catalyst loading can lead to the formation of di-substituted products. 2. Hydrodehalogenation: In reactions involving naphthyl halides, the starting material may be reduced. 3. Ring Opening/Oxidation (Photocatalysis): In photocatalytic systems, the naphthalene ring can be susceptible to oxidation or cleavage, especially in the presence of reactive oxygen species. | 1. Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. Optimize catalyst loading and reaction time. 2. Additive Effects: For hydrodehalogenation, consider using a different reductant or adjusting the reaction conditions. 3. Degassing/Inert Atmosphere: For photocatalytic reactions, thoroughly degas the reaction mixture and maintain a strict inert atmosphere to minimize oxidative side reactions. |
| Inconsistent Yields | 1. Moisture or Air Sensitivity: The catalyst, reagents, or intermediates may be sensitive to moisture or air. 2. Variability in Reagent Quality: The purity and activity of the difluoromethylating agent can vary between batches. | 1. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under a positive pressure of an inert gas. 2. Reagent Titration/Standardization: If possible, titrate or standardize the difluoromethylating agent before use. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is generally more effective for the difluoromethylation of naphthalene derivatives: Palladium or Nickel?
A1: Both palladium and nickel catalysts have been successfully employed for the difluoromethylation of aryl derivatives, including naphthalenes. The choice often depends on the nature of the starting material. Palladium catalysts are frequently used for the cross-coupling of naphthyl boronic acids or esters. Nickel catalysts have shown high efficiency in the cross-coupling of less reactive but more readily available naphthyl chlorides and bromides. For instance, a nickel-catalyzed method has been reported to achieve a 90% yield in the difluoromethylation of 2-chloronaphthalene.[1]
Q2: How can I control the regioselectivity of difluoromethylation on a substituted naphthalene?
A2: Regioselectivity in naphthalene functionalization is a well-known challenge. The outcome is typically governed by a combination of steric and electronic factors. For radical-based difluoromethylation, the reaction tends to occur at the most electron-rich position or where the resulting radical intermediate is most stable. In metal-catalyzed reactions, the position of the leaving group (e.g., halogen or boronic acid) dictates the site of difluoromethylation. The pKa of the substrate can also play a role in directing the reaction in certain cases.[2]
Q3: What are the common difluoromethylating agents, and how do I choose the right one?
A3: Common difluoromethylating agents include:
-
For Metal-Catalyzed Cross-Coupling: Bromodifluoromethane (BrCF₂H), chlorodifluoromethane (ClCF₂H), and difluoromethyl sulfones.[3]
-
For reactions involving boronic acids: Difluoroiodomethane (ICF₂H) generated ex situ has been used with palladium catalysis.[4][5]
-
For Photocatalytic Reactions: Difluoromethyl sulfones and other radical precursors are often employed.
The choice of reagent depends on the chosen catalytic system and the nature of the naphthalene substrate.
Q4: My photocatalytic difluoromethylation of a naphthalene derivative is giving a complex mixture of products. What could be the issue?
A4: Naphthalene is susceptible to photooxidation, which can lead to the formation of naphthalenols, quinones, and even ring-opened byproducts, especially in the presence of oxygen and a photocatalyst.[6] It is crucial to ensure that the reaction is performed under strictly anaerobic conditions. Thoroughly degassing the solvent and reaction mixture and maintaining a positive pressure of an inert gas like argon or nitrogen can help minimize these side reactions.
Catalyst Performance Data
The following table summarizes reported yields for the difluoromethylation of naphthalene derivatives using different catalytic systems.
| Catalyst System | Naphthalene Substrate | Difluoromethylating Agent | Yield (%) | Reference |
| NiCl₂ / Ligand | 2-Chloronaphthalene | ClCF₂H | 90 | [1] |
| Pd(PPh₃)₄ / DPEPhos | 2-Naphthylboronic Acid | ICF₂H | 61 | [5] |
Experimental Protocols
General Procedure for Nickel-Catalyzed Difluoromethylation of Naphthyl Chlorides
This protocol is adapted from a general method for the difluoromethylation of aryl chlorides.[1]
-
Preparation: In a nitrogen-filled glovebox, add the nickel precursor (e.g., NiCl₂, 10 mol%), the ligand (e.g., an amino-phosphine ligand, 5 mol%), DMAP (20 mol%), MgCl₂ (4.0 equiv.), and zinc powder (3.0 equiv.) to an oven-dried reaction vessel.
-
Reaction Setup: Add the naphthyl chloride substrate (1.0 equiv.) and anhydrous DMA. Seal the vessel.
-
Reagent Addition: Introduce chlorodifluoromethane (ClCF₂H, 6.5 equiv.) into the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with aqueous HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Difluoromethylation of Naphthylboronic Acids
This protocol is based on a general method for the difluoromethylation of aryl boronic acids.[5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the naphthylboronic acid (1 equiv.), Pd(PPh₃)₄ (10 mol%), DPEPhos (10 mol%), and K₃PO₄ (2 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (10:1).
-
Reagent Addition: Add a solution of difluoroiodomethane (ICF₂H, 1.5 equiv.) in THF.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir overnight.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A flowchart for diagnosing and resolving low-yield issues.
Proposed Catalytic Cycle for Nickel-Catalyzed Difluoromethylation
Caption: A simplified nickel-catalyzed cross-coupling cycle.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Stability issues of 3-(Difluoromethyl)-1-naphthaldehyde under different conditions
This technical support center provides guidance on the stability of 3-(Difluoromethyl)-1-naphthaldehyde, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. The information provided is based on established principles of organic chemistry and data from structurally related aromatic aldehydes, as specific stability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many aromatic aldehydes, this compound is susceptible to several degradation pathways that can affect its purity and performance in experiments. The primary concerns are:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 3-(difluoromethyl)-1-naphthoic acid, especially when exposed to air (oxygen).[1] This is one of the most common degradation pathways for aromatic aldehydes.[1]
-
Photodegradation: Exposure to UV light can lead to degradation of the molecule.[1] Naphthalene-derived compounds, in particular, can undergo photodegradation, leading to changes in their molecular composition.[2]
-
Hydrolysis: While generally less susceptible than esters, the aldehyde can undergo hydration in the presence of water, which can be a precursor to other reactions. The stability can be pH-dependent.
-
Polymerization: Under certain conditions, such as elevated temperatures or the presence of acidic or basic catalysts, aromatic aldehydes can polymerize, forming larger, often colored, molecules and losing their original properties.[1][3]
-
Thermal Decomposition: High temperatures can accelerate all degradation pathways, particularly oxidation and polymerization.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature: Keep in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.
-
Light: Protect from light by using amber glass vials or other opaque containers.[4][5]
-
Container: Use well-sealed containers to prevent exposure to air and moisture.[4] For solutions, airtight amber containers are ideal.[4]
-
Additives: For long-term storage, consider adding an antioxidant like butylated hydroxytoluene (BHT).[3]
Q3: I've noticed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, often to yellow or brown, is a common indicator of degradation. This is frequently due to the formation of polymeric byproducts or minor impurities resulting from oxidation or other degradation pathways. If you observe a color change, it is advisable to re-analyze the purity of the compound before use.
Q4: My experimental results are inconsistent when using this compound. Could this be a stability issue?
A4: Yes, inconsistent results can be a sign of compound degradation. If the purity of your this compound has decreased due to instability, the actual concentration of the active compound will be lower than expected, leading to variability in your experiments. It is recommended to verify the purity of your sample using an appropriate analytical method, such as HPLC or GC, before proceeding.
Q5: How does the difluoromethyl group affect the stability of the molecule?
A5: The difluoromethyl (-CHF2) group is an electron-withdrawing group. This can influence the reactivity and stability of the aldehyde. Generally, electron-withdrawing groups can increase the stability of aromatic aldehydes towards oxidation compared to those with electron-donating groups.[1] However, under certain conditions, compounds with difluoromethyl groups can be susceptible to defluorination.[6][7] The stability of the CHF2 group is generally greater than a CH2F group but less than a CF3 group.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity Over Time | Oxidation: Exposure to air. | Store the compound under an inert atmosphere (argon or nitrogen). Use freshly opened vials whenever possible. Consider adding an antioxidant for long-term storage. |
| Photodegradation: Exposure to light. | Store in an amber vial or protect from light by wrapping the container in aluminum foil. Work with the compound in a dimly lit area when possible. | |
| Hydrolysis: Exposure to moisture. | Ensure the storage container is tightly sealed. Use anhydrous solvents for preparing solutions. | |
| Color Change (Yellowing/Browning) | Polymerization: Often catalyzed by acid/base traces or heat. | Ensure storage containers are clean and free of contaminants. Store at recommended cool temperatures. |
| Formation of Degradation Products: Resulting from oxidation or other pathways. | Re-purify the compound if necessary. Confirm purity by analytical methods (HPLC, GC-MS, NMR). | |
| Inconsistent Analytical Results (e.g., HPLC peak area) | Degradation in Solution: The compound may be unstable in the chosen solvent or at the working concentration. | Prepare solutions fresh before each use. Evaluate the stability of the compound in your specific analytical mobile phase or experimental solvent over time. |
| Adsorption to Container: The compound may adsorb to the surface of the storage vial. | Use silanized glass vials for storing solutions, especially at low concentrations. | |
| Formation of an Unknown Impurity Peak in Chromatogram | Degradation Product: A new peak likely corresponds to a degradation product. | Attempt to identify the impurity using mass spectrometry (MS). Common degradation products include the corresponding carboxylic acid. |
| Solvent Reaction: The compound may be reacting with the solvent. | Check for compatibility of the compound with the chosen solvent, especially if using reactive solvents or storing solutions for extended periods. |
Quantitative Data on Aromatic Aldehyde Stability
| Aromatic Aldehyde | Condition | Stability Metric | Value | Reference |
| Benzaldehyde | Reaction with amines | Stability Constant (K) | 23.8 L·mol⁻¹ | [1] |
| Aldehydes with electron-withdrawing substituents | Reaction with amines | Stability Constant (K) | 48.5–333 L·mol⁻¹ | [1] |
| Aldehydes with electron-donating groups | Reaction with amines | Stability Constant (K) | 0.81 L·mol⁻¹ | [1] |
| Atranol and Chloratranol | - | Decomposition Rate | < 0.005 min⁻¹ | [1] |
| Vanillin | Hydrothermal Decomposition at 340°C | Rate Constant (k) | 11.5 x 10⁻³ min⁻¹ | [8] |
| Isovanillin | Hydrothermal Decomposition at 340°C | Rate Constant (k) | 49.9 x 10⁻³ min⁻¹ | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.[9][10]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Prepare a solution of the stressed sample at a concentration of 0.1 mg/mL and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (0.1 mg/mL) of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the stressed samples by HPLC. A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
-
Protocol 2: Analytical Method for Stability Testing
Objective: To quantify the purity of this compound and detect degradation products using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is a common starting point for aromatic compounds. A typical gradient might be:
-
Start with 50% Acetonitrile / 50% Water
-
Ramp to 90% Acetonitrile / 10% Water over 15 minutes
-
Hold at 90% Acetonitrile for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: Determined by UV scan of the compound (likely around 254 nm or 280 nm for a naphthaldehyde).
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be calculated by comparing the peak area of the main compound to the total area of all peaks.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianjpr.com [asianjpr.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Difluoromethylation of 1-Naphthaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low reactivity with 1-naphthaldehyde in difluoromethylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 1-naphthaldehyde considered a challenging substrate for difluoromethylation?
A1: 1-Naphthaldehyde can exhibit lower reactivity in difluoromethylation reactions due to a combination of steric hindrance from the bulky naphthalene ring and electronic effects. The electron-rich nature of the naphthalene system can also influence the reactivity of the aldehyde group. For instance, in certain asymmetric nucleophilic difluoromethylation reactions, naphthaldehyde derivatives have been observed to yield lower enantiomeric excess compared to simpler aromatic aldehydes.[1]
Q2: What are the main strategies for the difluoromethylation of aromatic aldehydes like 1-naphthaldehyde?
A2: There are three primary approaches for difluoromethylation:[2][3][4]
-
Nucleophilic Difluoromethylation: This involves the reaction of an electrophilic aldehyde with a nucleophilic difluoromethylating agent.
-
Electrophilic Difluoromethylation: This method uses an electrophilic source of the "-CF2H" group that reacts with a nucleophilic substrate.
-
Radical Difluoromethylation: This approach generates a difluoromethyl radical that then reacts with the aromatic substrate.
Q3: What are some common nucleophilic difluoromethylating reagents?
A3: Common nucleophilic reagents include phenyl(trimethylsilyl)difluoromethylsulfone (Me3SiCF2SO2Ph) and difluoromethyl phenyl sulfone (PhSO2CF2H).[1] These reagents can generate a difluoromethyl anion or an equivalent species that attacks the carbonyl carbon of the aldehyde.
Q4: Can I use deoxofluorination for the difluoromethylation of 1-naphthaldehyde?
A4: Yes, deoxofluorination of the aldehyde group is a viable method to introduce a difluoromethyl group.[5] Reagents like diethylaminosulfur trifluoride (DAST) and XtalFluor-E can be used for this transformation, converting the C=O group to a CF2 group.[6][7] However, these reagents can be hazardous and require careful handling.[6]
Troubleshooting Guide
Issue 1: Low or No Conversion of 1-Naphthaldehyde
| Potential Cause | Suggested Solution |
| Insufficiently reactive difluoromethylating agent. | Consider switching to a more potent reagent. For nucleophilic reactions, TMSCF2H in the presence of a suitable base can be effective.[2] For radical reactions, the use of a reagent like Zn(SO2CF2H)2 (DFMS) with a radical initiator might be necessary.[8] |
| Inappropriate reaction temperature. | For many nucleophilic additions, low temperatures (e.g., -78 °C) are initially required, followed by warming to room temperature.[1] Radical reactions may require thermal or photochemical initiation.[9][10] |
| Poor choice of solvent. | Solvent polarity can significantly impact reaction efficiency. For nucleophilic reactions involving silyl reagents, less polar solvents like toluene may improve selectivity and yield.[1] For radical reactions, solvents like DMSO are often used.[11] |
| Catalyst inefficiency or poisoning. | If using a catalyst (e.g., chiral quaternary ammonium salts for asymmetric synthesis or transition metals), ensure it is pure and not deactivated.[1][5] Consider increasing the catalyst loading. |
| Steric hindrance from the naphthalene ring. | Employ less bulky difluoromethylating reagents if possible. Alternatively, explore methods that are less sensitive to steric effects, such as radical C-H difluoromethylation if a suitable precursor is available. |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Cannizzaro reaction. | This is a common side reaction for aldehydes without an α-proton under basic conditions. Ensure the reaction is carried out under anhydrous conditions and that the base is added slowly at low temperature. |
| Over-reaction or decomposition. | Monitor the reaction closely using techniques like TLC or GC-MS to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent further degradation of the product. |
| Reaction with the solvent. | Ensure the solvent is inert under the reaction conditions. For example, ethereal solvents like THF can sometimes be cleaved by strong bases. |
Experimental Protocols
Protocol 1: Nucleophilic Difluoromethylation using PhSO2CF2H
This protocol is adapted from a general procedure for the enantioselective difluoromethylation of aromatic aldehydes.[1]
Materials:
-
1-Naphthaldehyde
-
Difluoromethyl phenyl sulfone (PhSO2CF2H)
-
Chiral quaternary ammonium salt catalyst (e.g., a derivative of cinchonine or quinine)[1]
-
Potassium hydroxide (KOH)
-
Toluene (anhydrous)
Procedure:
-
To a solution of 1-naphthaldehyde (1.0 mmol) and the chiral catalyst (0.1 mmol, 10 mol%) in toluene (5 mL) at room temperature, add solid powdered KOH (2.0 mmol).
-
Add PhSO2CF2H (1.2 mmol) dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Equivalents |
| 1-Naphthaldehyde | 1.0 |
| PhSO2CF2H | 1.2 |
| Chiral Catalyst | 0.1 |
| KOH | 2.0 |
Protocol 2: Radical Difluoromethylation using Zn(SO2CF2H)2 (DFMS)
This protocol is based on a general method for the direct difluoromethylation of heteroarenes, which can be adapted for electron-rich aromatic systems.[8]
Materials:
-
1-Naphthaldehyde derivative (if direct C-H functionalization is desired) or a suitable precursor
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)
-
Dichloromethane (DCM) or α,α,α-Trifluorotoluene
Procedure:
-
Dissolve the 1-naphthaldehyde derivative (1.0 mmol) in the chosen solvent (5 mL).
-
Add DFMS (2.0 mmol).
-
Add TBHP (3.0 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by flash chromatography.
| Reactant | Equivalents |
| Substrate | 1.0 |
| DFMS | 2.0 |
| TBHP | 3.0 |
Visualizations
Caption: Nucleophilic addition of a difluoromethyl anion to 1-naphthaldehyde.
Caption: Experimental workflow for radical difluoromethylation.
References
- 1. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Difluoromethyl)-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues encountered during the synthesis of 3-(Difluoromethyl)-1-naphthaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the potential scalability challenges?
A common synthetic approach involves a two-step process: the formylation of a suitable naphthalene precursor followed by the introduction of the difluoromethyl group. A potential route is the difluoromethylation of 3-bromo-1-naphthaldehyde.
Potential Scalability Challenges:
-
Starting Material Availability and Cost: The availability and cost of the starting material, such as 3-bromo-1-naphthaldehyde, can be a significant factor on a large scale.
-
Reaction Conditions: Maintaining consistent and safe reaction conditions (temperature, pressure) during exothermic reactions can be challenging in larger reactors.
-
Reagent Handling and Stoichiometry: The handling of potentially hazardous or sensitive reagents on a large scale requires specialized equipment and procedures. Precise control of stoichiometry is crucial to minimize side reactions.
-
Work-up and Product Isolation: Handling large volumes of solvents and performing extractions and purifications can be time-consuming and lead to product loss.
-
Purification: Achieving high purity on a large scale can be difficult, often requiring multiple recrystallizations or column chromatography, which may not be economically viable.
Q2: My difluoromethylation reaction is not going to completion on a larger scale. What are the possible causes and solutions?
Incomplete conversion during a large-scale difluoromethylation can be attributed to several factors.
Troubleshooting Incomplete Conversion:
| Potential Cause | Troubleshooting Steps |
| Insufficient Mixing | In larger reactors, inefficient stirring can lead to localized concentration gradients. Increase the stirring speed or use a more appropriate agitator design for the reactor geometry. |
| Poor Reagent Solubility | The difluoromethylating reagent may have limited solubility in the chosen solvent at a larger scale. Consider a co-solvent system or a different solvent that offers better solubility for all reactants. |
| Temperature Gradients | Inadequate heat transfer in large vessels can create hot or cold spots, affecting the reaction rate. Ensure the reactor's heating/cooling system is adequate and properly controlled. |
| Deactivation of Reagent | The difluoromethylating reagent might be sensitive to moisture or air, leading to deactivation. Ensure all solvents and reagents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Impure Starting Material | Impurities in the starting naphthaldehyde derivative can interfere with the reaction. Verify the purity of the starting material before starting the reaction. |
Q3: I am observing significant byproduct formation during the formylation step when scaling up. How can I minimize this?
Side reactions during formylation are a common scalability issue. The Vilsmeier-Haack reaction is a common method for formylation.
Minimizing Byproducts in Formylation:
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control | The Vilsmeier-Haack reaction can be exothermic. Runaway temperatures can lead to the formation of undesired isomers or polymeric materials. Ensure slow, controlled addition of the Vilsmeier reagent and efficient cooling. |
| Incorrect Stoichiometry | An excess of the Vilsmeier reagent can lead to di-formylation or other side reactions. Carefully control the stoichiometry of the reagents. |
| Hydrolysis of Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware and solvents are dry. |
| Work-up Procedure | The quenching and work-up procedure can influence the product distribution. Optimize the quenching method and pH adjustment to minimize byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-1-naphthaldehyde (Example Precursor)
This protocol describes the bromination of 1-naphthaldehyde.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-naphthaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Add a solution of bromine (1.05 eq) in the same solvent dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain 3-bromo-1-naphthaldehyde.
Protocol 2: Difluoromethylation of 3-Bromo-1-naphthaldehyde
This protocol provides a general procedure for difluoromethylation using a palladium catalyst and a difluoromethyl source.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-1-naphthaldehyde (1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq), and a suitable ligand (if required).
-
Reagent Addition: Add a difluoromethyl source, such as zinc(difluoromethyl)sulfinate (DFMS), and a suitable solvent (e.g., DMF or DMA).[1]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for scalability issues.
References
Technical Support Center: Synthesis of 3-(Difluoromethyl)-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3-(Difluoromethyl)-1-naphthaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated impurity profiles?
A1: While various synthetic strategies can be envisioned, a common approach involves the formylation of a difluoromethylnaphthalene precursor, often via a Vilsmeier-Haack reaction. Key impurities can include unreacted starting materials, isomeric products (e.g., formylation at other positions of the naphthalene ring), and byproducts from the Vilsmeier reagent. An alternative route, the difluoromethylation of a 1-naphthaldehyde derivative, may lead to incomplete reaction and the formation of over-fluorinated or degradation products.
Q2: I am observing a persistent impurity with a similar polarity to my product in TLC and HPLC analysis. What could it be?
A2: This is often an isomer of the desired product. For instance, during a Vilsmeier-Haack formylation of 2-(difluoromethyl)naphthalene, formylation could potentially occur at the 4- or 6-positions, yielding 2-(difluoromethyl)-4-naphthaldehyde or 2-(difluoromethyl)-6-naphthaldehyde, respectively. These isomers can be difficult to separate from the desired this compound. Careful optimization of reaction conditions and advanced chromatographic techniques may be necessary for separation.
Q3: My final product is showing signs of degradation, such as a yellowish tint and the appearance of a new spot on TLC over time. What is happening and how can I prevent it?
A3: Aromatic aldehydes are susceptible to oxidation, which converts the aldehyde group to a carboxylic acid. This can be accelerated by exposure to air, light, and trace metal impurities. To prevent this, it is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon), in a dark container, and at a low temperature. The use of antioxidants during storage can also be considered.
Q4: What are the best analytical techniques for monitoring the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for quantifying impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities and residual solvents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for structural confirmation of the final product and for identifying major impurities.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. - Ensure stoichiometric amounts of reagents are correct. - Check the quality and purity of starting materials and reagents. |
| Degradation of product during workup | - Perform the workup at a lower temperature. - Use a buffered aqueous solution to neutralize the reaction mixture. |
| Suboptimal reaction conditions | - Screen different solvents and reaction temperatures. - In the case of a Vilsmeier-Haack reaction, vary the molar ratio of the Vilsmeier reagent to the substrate.[3] |
Issue 2: Presence of Unreacted Starting Material
| Possible Cause | Suggested Solution |
| Insufficient reagent | - Increase the molar equivalent of the limiting reagent. |
| Low reaction temperature or short reaction time | - Increase the reaction temperature and/or extend the reaction time. |
| Poor mixing | - Ensure efficient stirring throughout the reaction. |
| Inefficient purification | - Optimize the column chromatography conditions (e.g., solvent gradient, stationary phase). - Consider a bisulfite adduct formation to selectively remove the aldehyde product from the non-polar starting material.[4][5] |
Issue 3: Formation of Isomeric Impurities
| Possible Cause | Suggested Solution |
| Lack of regioselectivity in the formylation step | - Modify the reaction temperature; lower temperatures often favor higher selectivity. - Investigate the use of directing groups on the naphthalene ring if possible. |
| Difficult separation of isomers | - Employ a high-resolution HPLC column for purification. - Explore different solvent systems for column chromatography. - Consider derivatization of the aldehyde to facilitate separation, followed by deprotection. |
Data Presentation
Table 1: Effect of Reaction Temperature on Impurity Profile in a Vilsmeier-Haack Formylation
| Temperature (°C) | Desired Product (%) | Unreacted Starting Material (%) | Isomeric Impurity A (%) | Other Impurities (%) |
| 25 | 65 | 25 | 5 | 5 |
| 50 | 80 | 10 | 7 | 3 |
| 80 | 75 | 5 | 15 | 5 |
Table 2: Comparison of Purification Methods for Removing Isomeric Impurities
| Purification Method | Purity of Final Product (%) | Yield (%) |
| Standard Silica Gel Chromatography | 92.5 | 70 |
| Preparative HPLC | 99.2 | 55 |
| Recrystallization | 95.0 | 60 |
| Bisulfite Adduct Formation & Regeneration | 98.5 | 65 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
-
To a stirred solution of 2-(difluoromethyl)naphthalene (1.0 eq) in anhydrous 1,2-dichloroethane, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
-
Dissolve the crude product in methanol.[5]
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.[5]
-
A precipitate of the bisulfite adduct should form. If not, slowly add water to induce precipitation.
-
Filter the solid adduct and wash with diethyl ether to remove non-aldehydic impurities.
-
To regenerate the aldehyde, suspend the adduct in a biphasic mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the purified aldehyde.
Visualizations
Caption: Troubleshooting workflow for impurity management.
Caption: Plausible reaction pathway and impurity formation.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
Difluoromethylating reagent stability and handling issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with difluoromethylating reagents.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of difluoromethylating reagents and what are their general characteristics?
Difluoromethylating reagents can be broadly categorized into three main classes based on their reactivity: nucleophilic, electrophilic, and radical.[1][2]
-
Nucleophilic Reagents: These reagents deliver a difluoromethyl anion equivalent (CF₂H⁻). They are often used for reactions with electrophiles like aldehydes, ketones, and alkyl halides. A common challenge with these reagents is the inherent instability of the difluoromethyl anion, which can necessitate carefully controlled reaction conditions.[1]
-
Electrophilic Reagents: These reagents deliver a difluoromethyl cation equivalent (CF₂H⁺) and are used to react with nucleophiles such as thiols, amines, and enolates.[1] Some modern electrophilic reagents have been developed to be "shelf-stable," which is a significant advantage.
-
Radical Precursors: These reagents generate a difluoromethyl radical (•CF₂H) upon activation, often through single-electron transfer (SET) or photoredox catalysis.[1][3][4] Radical difluoromethylation is particularly useful for the functionalization of heteroarenes.[3][5]
Q2: My difluoromethylation reaction is not working or giving a low yield. What are the common causes?
Low yields in difluoromethylation reactions can stem from several factors:
-
Reagent Instability: Many difluoromethylating reagents are sensitive to air and moisture and can decompose if not handled under an inert atmosphere.[6] Some reagents also have limited thermal stability.
-
Improper Activation: Many reagents require a specific activator, such as a base or a catalyst, to initiate the reaction. For instance, TMSCF₂H often requires a fluoride source or a strong base for activation.[7]
-
Substrate Reactivity: The electronic and steric properties of your substrate can significantly impact the reaction's success. Electron-poor substrates might be unsuitable for nucleophilic difluoromethylation, while electron-rich substrates might be challenging for electrophilic or radical approaches.
-
Solvent Effects: The choice of solvent can influence the reaction's regioselectivity and overall efficiency.[5]
-
Incomplete Reaction: In some cases, the reaction may not have gone to completion. For certain radical difluoromethylations, a second addition of the reagent and initiator can help drive the reaction forward.[5]
Q3: What are the signs of decomposition for my difluoromethylating reagent?
While visual signs of decomposition can vary, some general indicators include:
-
Change in Appearance: A change in color or the formation of precipitates in a solution of the reagent can indicate decomposition.
-
Gas Evolution: For some reagents, decomposition can lead to the formation of gaseous byproducts.
-
Inconsistent Reaction Results: A sudden drop in yield or the appearance of unexpected side products in your reaction can be a sign that your reagent has degraded.
It is crucial to store reagents according to the manufacturer's recommendations, typically under an inert atmosphere and at low temperatures, to minimize decomposition.
Q4: Are there any "shelf-stable" difluoromethylating reagents available?
Yes, the development of shelf-stable reagents has been a significant advancement in the field. For example, zinc difluoromethanesulfinate (DFMS), often referred to as Baran's reagent, is an air-stable, free-flowing white powder.[8] Similarly, some electrophilic sulfonium salts have been designed for improved stability.[7] However, even "shelf-stable" reagents should be stored in a cool, dry place and handled with care to ensure their longevity.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Nucleophilic Difluoromethylation Using TMSCF₂H
| Possible Cause | Troubleshooting Step |
| Inactive Reagent | Ensure the TMSCF₂H is fresh and has been stored properly under an inert atmosphere. Consider titrating a small sample to check its activity. |
| Inefficient Activation | The choice and amount of activator (e.g., CsF, t-BuOK) are critical. If using a strong base like t-BuOK, be aware of potential side reactions where the base adds to the substrate.[1] Consider using a sterically hindered base. |
| Reaction Temperature | Some nucleophilic difluoromethylations require low temperatures to prevent reagent decomposition and side reactions. Ensure your reaction is adequately cooled. |
| Solvent Purity | The presence of protic impurities in the solvent can quench the nucleophilic reagent. Ensure you are using a dry, anhydrous solvent. |
Issue 2: Poor Regioselectivity in a Radical C-H Difluoromethylation of a Heteroarene
| Possible Cause | Troubleshooting Step |
| Solvent Choice | The regioselectivity of radical difluoromethylation can be highly dependent on the solvent. For example, with 4-acetylpyridine, using CH₂Cl₂/H₂O can lead to exclusive C2-difluoromethylation, while switching to DMSO can favor C3-difluoromethylation.[5] |
| Radical Precursor | Different radical precursors can exhibit different selectivities. The choice of reagent can influence the nucleophilic or electrophilic character of the difluoromethyl radical. |
| Additives | The addition of an acid, such as TFA, can sometimes improve the rate and conversion for certain nitrogen-containing heteroarenes.[5] |
Data Presentation
Table 1: Comparison of Common Difluoromethylating Reagents
| Reagent Class | Example Reagent | Common Applications | Advantages | Disadvantages |
| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Difluoromethylation of aldehydes, ketones, imines, and alkyl halides.[7] | Commercially available. | Requires activation; can be thermally unstable. |
| Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) | Nucleophilic difluoromethylation of aldehydes and imines.[9] | Solid reagent, relatively stable.[10] | Often requires a two-step process of addition followed by reductive desulfonylation.[9] | |
| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | Difluoromethylation of thiols, amines, and other nucleophiles.[11] | Can be designed to be shelf-stable. | May have a limited substrate scope.[11] |
| Radical | Zinc Difluoromethanesulfinate (DFMS) | C-H difluoromethylation of heteroarenes, thiols, and enones.[8] | Air-stable, free-flowing powder; user-friendly, scalable, and operates under open-flask conditions.[8] | May require an initiator like t-BuOOH. |
Experimental Protocols
Protocol 1: General Procedure for Radical C-H Difluoromethylation of a Heteroarene using DFMS
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the heteroarene substrate (1.0 equiv).
-
Reagent Addition: Add zinc difluoromethanesulfinate (DFMS) (2.0 equiv) and tert-butyl hydroperoxide (t-BuOOH) (3.0 equiv).
-
Solvent Addition: Add a solvent system of dichloromethane and water (CH₂Cl₂/H₂O).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: If the reaction is incomplete after 12-24 hours, a second addition of DFMS (2.0 equiv) and t-BuOOH (3.0 equiv) can be performed to drive the reaction to completion.[5] Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Safe Handling and Quenching of Air- and Moisture-Sensitive Difluoromethylating Reagents
This protocol provides general guidance for handling pyrophoric or highly reactive reagents. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
-
Preparation:
-
Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Work in a well-ventilated fume hood.
-
Have appropriate personal protective equipment (PPE), including a fire-resistant lab coat, safety glasses, and gloves, readily available.
-
Keep a container of an appropriate quenching agent (e.g., powdered lime or dry sand) within arm's reach.[12]
-
-
Handling:
-
Use syringe or cannula techniques for transferring liquid reagents under an inert atmosphere.[6]
-
Avoid exposing the reagent to the atmosphere at any time.
-
-
Quenching Excess Reagent:
-
In a separate flask under an inert atmosphere, place a suitable, dry, and inert solvent (e.g., THF or toluene).
-
Cool the flask in an ice bath.
-
Slowly add the excess reagent to the cold solvent with vigorous stirring.
-
Cautiously and slowly add a quenching agent such as isopropanol, followed by ethanol, methanol, and finally water.[6][13][14] The addition of protic solvents can be highly exothermic and should be done with extreme care.
-
Allow the mixture to slowly warm to room temperature.
-
Neutralize the resulting solution with a suitable acid or base as needed.
-
Visualizations
Caption: A generalized experimental workflow for a difluoromethylation reaction.
Caption: The three main pathways for difluoromethylation reactions.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Difluoromethyl phenyl sulfone = 97 1535-65-5 [sigmaaldrich.com]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. ehs.ucr.edu [ehs.ucr.edu]
Technical Support Center: Optimizing Solvent Systems for Difluoromethylation Reactions
Welcome to the technical support center for optimizing solvent systems in difluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific challenges you might encounter during your difluoromethylation experiments, with a focus on the crucial role of the solvent system.
Issue 1: Low Reaction Yield
Q: My difluoromethylation reaction is giving a low yield. How can the solvent system be optimized to improve it?
A: Low yields in difluoromethylation reactions can often be attributed to the solvent. Here are several solvent-related factors to consider and troubleshoot:
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Solvent Polarity and Solubility: Ensure your starting materials, reagents, and any catalysts are sufficiently soluble in the chosen solvent. Poor solubility can lead to a sluggish or incomplete reaction.
-
For nucleophilic difluoromethylation of aldehydes and ketones using reagents like Me3SiCF2H, polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often effective.[1] However, be aware that in the presence of a strong base, DMF can compete as an electrophile, leading to lower yields for less reactive substrates like ketones.[2]
-
In some cases, a biphasic solvent system can be beneficial. For instance, the difluoromethylation of alcohols with TMSCF2Br showed significant improvement in a dichloromethane (DCM)/water two-phase system.[3]
-
-
Solvent as a Reactant: As mentioned, solvents like DMF can participate in side reactions. If you suspect this is occurring, switching to a more inert solvent is recommended.
-
Concentration Effects: An extensive optimization study on the difluoromethylation of alcohols revealed that a high concentration in a DCM/water system was key to the transformation's success.[3] Experiment with different concentrations of your reactants.
-
Radical Reactions: For radical difluoromethylation reactions, the solvent can influence the reactivity and selectivity. In the difluoromethylation of heteroarenes using Zn(SO2CF2H)2 (DFMS), a CH2Cl2/H2O solvent system was found to be effective.[4]
Issue 2: Poor C/O Selectivity in Difluoromethylation of β-Keto Amides/Esters
Q: I am observing poor C- vs. O-difluoromethylation selectivity. How can the solvent choice influence this?
A: Achieving high C/O selectivity is a common challenge. The solvent can play a significant role in controlling the reaction's regioselectivity.
-
Solvent Effects on Selectivity: A study on the difluoromethylation of β-keto amides with TMSCF2Br found that toluene significantly improved both the yield and C-selectivity.[5]
-
Base and Solvent Synergy: The choice of base in conjunction with the solvent is critical. The same study demonstrated that the C/O selectivity could be reversed by simply changing the base, highlighting the interplay between the solvent and other reaction components.[5]
Issue 3: Reagent Decomposition or Instability
Q: My difluoromethylating reagent seems to be decomposing. Can the solvent choice help improve its stability?
A: The stability of difluoromethylating reagents is a known challenge and is highly dependent on the reaction conditions, including the solvent.[6]
-
Aprotic Solvents for Anionic Species: For reactions involving the formation of a difluoromethyl anion (CF2H-), aprotic polar solvents like THF are generally preferred to stabilize the reactive intermediate.[1] Protic solvents would quench the anion.
-
Solvent Trapping: In some cases, the solvent can "trap" and stabilize a labile difluoromethyl anion. For example, when using fluoroform (CF3H) for trifluoromethylation, DMF is thought to form an adduct with the CF3- anion, stabilizing it. A similar principle may apply to difluoromethylation.[1]
Issue 4: Narrow Substrate Scope
Q: My current protocol only works for a limited range of substrates. Can changing the solvent system broaden the applicability?
A: Yes, optimizing the solvent system is a key strategy to broaden the substrate scope of a difluoromethylation reaction.
-
Adapting to Substrate Properties: Different substrates will have varying solubilities and reactivities. A solvent system that works well for an electron-rich substrate may not be optimal for an electron-deficient one. Systematic screening of solvents with different polarities and coordinating abilities is recommended.
-
Example of Solvent Screening: In the development of a stereoselective difluoromethylation of ketimines, various solvents were evaluated, with THF ultimately being identified as the optimal choice.[7]
Data on Solvent Effects
The following tables summarize quantitative data from the literature on how solvent choice impacts the yield and selectivity of difluoromethylation reactions.
Table 1: Effect of Solvent on the Difluoromethylation of a Model β-Keto Amide
| Entry | Solvent | Yield (%) | C/O Selectivity |
| 1 | Toluene | 91 | 98:2 |
| 2 | THF | 75 | 90:10 |
| 3 | DCM | 68 | 85:15 |
| 4 | CH3CN | 55 | 70:30 |
Data adapted from a study on the difluoromethylation of β-keto amides with TMSCF2Br.[5]
Table 2: Influence of Solvent on Stereoselective Difluoromethylation of a Ketimine
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | THF | 90 | 99:1 |
| 2 | Toluene | 78 | 98:2 |
| 3 | Dioxane | 72 | 97:3 |
| 4 | Et2O | 65 | 95:5 |
Data adapted from a study on the reagent-controlled stereoselective difluoromethylation of ketimines.[7]
Experimental Protocols
Below are detailed methodologies for key difluoromethylation experiments where the solvent system was a critical parameter.
Protocol 1: C-Selective Difluoromethylation of β-Keto Amides
This protocol is based on the work that identified toluene as an optimal solvent for high C-selectivity.[5]
Materials:
-
β-keto amide (1.0 equiv)
-
TMSCF2Br (1.5 equiv)
-
LiOH (3.0 equiv)
-
Toluene (to achieve a 0.1 M concentration of the β-keto amide)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the β-keto amide and toluene.
-
Cool the mixture to 15 °C.
-
Add LiOH to the solution and stir for 10 minutes.
-
Slowly add TMSCF2Br to the reaction mixture.
-
Stir the reaction at 15 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Radical Difluoromethylation of Heteroarenes
This protocol utilizes a biphasic solvent system for the difluoromethylation of nitrogen-containing heterocycles.[4]
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
Zn(SO2CF2H)2 (DFMS) (1.5 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H2O) (3.0 equiv)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
In a reaction vial, dissolve the heteroaromatic substrate in a 1:1 mixture of CH2Cl2 and water.
-
Add DFMS to the solution.
-
Add tBuOOH to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
If the reaction has not gone to completion (as monitored by TLC or LC-MS), a second portion of DFMS (1.0 equiv) and tBuOOH (2.0 equiv) can be added, and the reaction stirred for an additional 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Workflows and Concepts
The following diagrams illustrate key experimental workflows and conceptual relationships in difluoromethylation reactions.
Caption: General experimental workflow for a difluoromethylation reaction.
Caption: Troubleshooting logic for solvent optimization in difluoromethylation.
Caption: Key factors influencing C/O selectivity in difluoromethylation.
References
- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Difluoromethylation Methods for Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (CF2H) group into aromatic aldehydes is a critical transformation in medicinal chemistry and materials science. This functional group can significantly alter the physicochemical and biological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of common difluoromethylation methods for aromatic aldehydes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Overview of Difluoromethylation Strategies
The primary methods for the difluoromethylation of aromatic aldehydes can be broadly categorized into three main approaches:
-
Nucleophilic Difluoromethylation: This is the most common strategy, involving the addition of a difluoromethyl anion equivalent to the electrophilic carbonyl carbon of the aldehyde. A variety of reagents have been developed for this purpose, often requiring an activator or a catalyst.
-
Electrophilic Difluoromethylation: These methods are less common for aldehydes and typically involve the reaction of an enolate or a related nucleophile with an electrophilic source of the CF2H group.
-
Radical Difluoromethylation: This approach utilizes a difluoromethyl radical that adds to the aromatic ring. While effective for arenes, direct radical difluoromethylation of the aldehyde carbonyl group is less prevalent.
This guide will focus on the more prevalent nucleophilic difluoromethylation methods and difluorocarbene-based approaches.
Comparative Data of Key Difluoromethylation Methods
The following table summarizes the performance of several key difluoromethylation reagents for the conversion of various aromatic aldehydes to the corresponding difluoromethylated alcohols. Yields can vary significantly based on the specific substrate and reaction conditions.
| Reagent/Method | Aromatic Aldehyde | Catalyst/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PhSO₂CF₂H | Benzaldehyde | KOH | Toluene | RT | 12 | 93 | [1] |
| 4-Chlorobenzaldehyde | KOH | Toluene | RT | 12 | 95 | [1] | |
| 4-Methoxybenzaldehyde | KOH | Toluene | RT | 12 | 91 | [1] | |
| 2-Chlorobenzaldehyde | Chiral Quaternary Ammonium Salt / KOH | Toluene | -40 | 24 | 85 | [1] | |
| Me₃SiCF₂SO₂Ph | Benzaldehyde | TBAF | THF | -78 | 5 | 91 | [1] |
| 4-Bromobenzaldehyde | TBAF | THF | -78 | 5 | 88 | [1] | |
| 4-Nitrobenzaldehyde | TBAF | THF | -78 | 5 | 75 | [1] | |
| TMSCF₂H | Benzaldehyde | CsF | NMP | RT | 24 | 82 (conversion) | [2] |
| Difluorocarbene | Benzaldehyde | Ph₃P⁺CF₂CO₂⁻ | p-Xylene | 90 | 2 | Not reported for aldehydes | |
| (from Ph₃P⁺CF₂CO₂⁻) | |||||||
| TMSCF₂Br/PPh₃ | Benzaldehyde | LiBr | THF | 100 | 8 | Moderate | [3] |
| (via Difluorocarbene) |
Note: Yields are isolated yields unless otherwise specified. Reaction conditions and yields are sourced from the provided literature and may have been optimized for specific substrates. Direct comparison should be made with caution due to varying reaction parameters.
Experimental Protocols
Below are generalized experimental protocols for two common nucleophilic difluoromethylation methods.
Method 1: Difluoromethylation using Phenyl(difluoromethyl)sulfone (PhSO₂CF₂H)
This protocol is a general procedure for the base-mediated nucleophilic difluoromethylation of aromatic aldehydes.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Phenyl(difluoromethyl)sulfone (PhSO₂CF₂H) (1.2 mmol)
-
Potassium hydroxide (KOH), powdered (2.0 mmol)
-
Toluene (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 mmol) and phenyl(difluoromethyl)sulfone (1.2 mmol).
-
Add dry toluene (5 mL) and cool the mixture to 0 °C in an ice bath.
-
Add powdered potassium hydroxide (2.0 mmol) portion-wise over 10 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-difluoromethyl alcohol.
Method 2: Difluoromethylation using (Difluoromethyl)trimethylsilane (TMSCF₂H)
This protocol describes a fluoride-activated nucleophilic difluoromethylation of aromatic aldehydes.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 mmol)
-
Cesium fluoride (CsF) (1.5 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Schlenk tube or similar flame-dried glassware
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add cesium fluoride (1.5 mmol).
-
Add dry NMP (5 mL) and stir the suspension.
-
Add the aromatic aldehyde (1.0 mmol) to the suspension.
-
Add (difluoromethyl)trimethylsilane (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
-
After completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the target difluoromethylated alcohol.
Visualizing the Workflow
A general workflow for the nucleophilic difluoromethylation of an aromatic aldehyde is depicted below. This process typically involves the reaction of the aldehyde with a difluoromethylating agent in the presence of an activator or catalyst, followed by work-up and purification.
Caption: General workflow for nucleophilic difluoromethylation.
The logical flow for selecting a difluoromethylation method often depends on the substrate's properties and the desired outcome (e.g., stereoselectivity).
Caption: Decision-making for difluoromethylation method selection.
References
Fluorination Enhances Biological Activity of Naphthaldehyde Analogs: A Comparative Guide
For Immediate Release
In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy. A comparative analysis of fluorinated versus non-fluorinated naphthaldehyde analogs reveals a significant improvement in biological activity with the introduction of fluorine. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Key Findings:
-
Enhanced Anticancer Activity: Fluorinated naphthaldehyde analogs have demonstrated superior cytotoxic effects against various cancer cell lines compared to their non-fluorinated counterparts.
-
Improved Antimicrobial Potency: The incorporation of fluorine can lead to a lower minimum inhibitory concentration (MIC), indicating greater efficacy against pathogenic microorganisms.
-
Modulation of Key Signaling Pathways: Naphthaldehyde analogs are implicated in the modulation of critical cancer-related signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.
Data Summary
The following tables summarize the quantitative data from comparative studies on the biological activities of fluorinated and non-fluorinated naphthaldehyde analogs and their derivatives.
Table 1: Anticancer Activity of Naphthaldehyde-Derived Chalcones
| Compound | Structure | % Cytotoxicity (4T1 Breast Cancer Cells) |
| Non-Fluorinated Analog | Naphthaldehyde-derived chalcone | Moderate |
| Fluorinated Analog | Fluorinated naphthaldehyde-derived chalcone | Stronger[1] |
Table 2: Cytotoxicity of Fluorinated 1,4-Naphthoquinone Derivatives (IC50 in µM)
| Compound | RPMI-7951 (Melanoma) | MCF-7 (Breast Cancer) | HEPG2 (Liver Cancer) |
| Fluorinated Naphthoquinone 1 | 2.3 | 2.3 | 2.3 |
| Fluorinated Naphthoquinone 2 | 2.2 | 2.2 | 2.2 |
| Fluorinated Naphthoquinone 3 | 8.5 | 8.5 | 8.5 |
| Fluorinated Naphthoquinone 4 | 2.1 | 2.1 | 2.1 |
| (Data adapted from a study on fluorinated 1,4-naphthoquinone derivatives, which are structurally related to naphthaldehyde)[2] |
Table 3: Antimicrobial Activity of N-halamine Analogs
| Compound | Bacterial Strain | MIC (µg/mL) |
| Non-Fluorinated N-halamine | A. calcoaceticus | Lower efficacy |
| Fluorinated N-halamine | A. calcoaceticus | Higher efficacy[3][4] |
| Non-Fluorinated N-halamine | S. epidermidis | Lower efficacy |
| Fluorinated N-halamine | S. epidermidis | Higher efficacy[3][4] |
| (Data adapted from a study on fluorinated and un-fluorinated N-halamines, demonstrating the principle of fluorination enhancing antimicrobial activity) |
Signaling Pathways and Experimental Workflows
The biological effects of naphthaldehyde analogs are often attributed to their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for assessing cytotoxicity.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: MAPK/ERK Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 3-(Difluoromethyl)-1-naphthaldehyde with Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the target molecule, 3-(Difluoromethyl)-1-naphthaldehyde, with its logical starting material, 1-naphthaldehyde. Due to the limited availability of published experimental spectra for this compound, this guide presents the known spectroscopic data for 1-naphthaldehyde and offers a predicted analysis for the difluoromethylated product based on established principles and data from analogous compounds. A common difluoromethylating agent is also discussed.
This comparative analysis is essential for researchers in synthetic chemistry and drug development to facilitate the characterization of this and similar compounds.
Spectroscopic Data Summary
The introduction of a difluoromethyl group (-CHF₂) into the naphthalene scaffold at the 3-position is expected to induce significant changes in the spectroscopic signatures of the molecule. The following tables summarize the available and predicted spectroscopic data for this compound and its precursor, 1-naphthaldehyde.
Table 1: ¹H NMR Data (Predicted for this compound)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 1-Naphthaldehyde | 10.36 | s | - | -CHO |
| 9.23 | d | ~8.6 | H-8 | |
| 8.05 | d | ~8.2 | H-2 | |
| 7.93 | d | ~6.9 | H-5 | |
| 7.88 | d | ~8.1 | H-4 | |
| 7.66 | t | ~7.7 | H-7 | |
| 7.57 | m | - | H-3, H-6 | |
| This compound (Predicted) | ~10.4 | s | - | -CHO |
| ~9.3 | d | ~8.5 | H-8 | |
| ~8.2 | s | - | H-2 | |
| ~8.0 | d | ~8.0 | H-5 | |
| ~7.9 | s | - | H-4 | |
| ~7.7 | t | ~7.5 | H-7 | |
| ~7.6 | t | ~7.5 | H-6 | |
| ~6.8 | t | ~56.0 (¹⁹F coupling) | -CHF₂ |
Note: Predicted values for this compound are estimated based on the known data for 1-naphthaldehyde and the typical effects of a difluoromethyl substituent on aromatic systems.
Table 2: ¹³C NMR Data (Predicted for this compound)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| 1-Naphthaldehyde [1] | 193.7 | -CHO |
| 136.8 | C-1 | |
| 135.4 | C-8a | |
| 133.8 | C-4a | |
| 131.4 | C-7 | |
| 130.6 | C-5 | |
| 129.4 | C-2 | |
| 128.6 | C-8 | |
| 127.0 | C-6 | |
| 124.9 | C-4 | |
| 124.9 | C-3 | |
| This compound (Predicted) | ~193 | -CHO |
| ~137 | C-1 | |
| ~136 | C-8a | |
| ~134 (t, J ≈ 20 Hz) | C-3 | |
| ~132 | C-4a | |
| ~131 | C-7 | |
| ~130 | C-5 | |
| ~129 | C-2 | |
| ~128 | C-8 | |
| ~127 | C-6 | |
| ~125 | C-4 | |
| ~114 (t, J ≈ 240 Hz) | -CHF₂ |
Note: Predicted values for this compound are estimated based on the known data for 1-naphthaldehyde and typical ¹³C-¹⁹F coupling constants.
Table 3: ¹⁹F NMR Data (Predicted for this compound)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| This compound (Predicted) | -110 to -115 | d | ~56.0 |
Note: Predicted chemical shift is relative to CFCl₃ and is based on data for similar aromatic difluoromethyl compounds.
Table 4: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 1-Naphthaldehyde [1][2] | ~1700 (C=O stretch) | 156.06 [M]⁺, 128, 127 |
| This compound (Predicted) | ~1705 (C=O stretch), ~1100-1000 (C-F stretch) | 206 [M]⁺, 178, 127 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).
-
Data Acquisition:
-
Locking: The instrument's magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized to improve spectral resolution.
-
Acquisition: A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.
-
ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed in the instrument, and the infrared spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
Visualization of Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound with its starting material.
Caption: Workflow for the spectroscopic comparison.
References
Navigating the Landscape of C-H Difluoromethylation: A Guide to Regioselectivity on 1-Naphthaldehyde
The precise installation of a difluoromethyl group (CF2H) onto aromatic scaffolds is a pivotal strategy in medicinal chemistry and materials science. This guide provides a comparative analysis of methodologies for the C-H difluoromethylation of 1-naphthaldehyde, with a focus on the critical aspect of regioselectivity. Understanding the factors that govern the position of difluoromethylation is paramount for the rational design and synthesis of novel molecular entities.
The introduction of a CF2H group can significantly modulate the physicochemical and biological properties of a molecule. In the context of 1-naphthaldehyde, the aldehyde functional group plays a crucial role as a directing group, influencing the position of C-H activation and subsequent functionalization on the naphthalene ring. The primary sites of interest for difluoromethylation are the C2 (ortho) and C8 (peri) positions, and the choice of catalyst and reaction conditions can selectively favor one over the other.
Comparison of Catalytic Systems for C-H Difluoromethylation
The regioselectivity of C-H difluoromethylation on 1-naphthaldehyde is predominantly dictated by the transition metal catalyst employed. Palladium and iridium-based catalytic systems have emerged as the frontrunners, each exhibiting a distinct preference for either the C8 or C2 position.
| Catalytic System | Primary Regioisomer | Directing Group Interaction | Mechanistic Hallmark |
| Palladium (Pd) | C8 (peri) | Formation of a six-membered palladacycle intermediate involving the aldehyde oxygen and the C8-H bond. | Kinetically favored peri-C-H activation. |
| Iridium (Ir) | C2 (ortho) | Formation of a five-membered iridacycle intermediate involving the aldehyde oxygen and the C2-H bond. | Thermodynamically favored ortho-C-H activation. |
Experimental Insights into Regioselectivity
While direct experimental data on the C-H difluoromethylation of 1-naphthaldehyde is limited in publicly accessible literature, extensive studies on related C-H functionalizations of 1-substituted naphthalenes provide a strong predictive framework. For instance, palladium-catalyzed C-H fluoroalkylation of 1-carbonylnaphthalenes has been shown to proceed with high selectivity at the C8 position. This is attributed to the inherent stability and favorable kinetics of the six-membered palladacycle intermediate.
Conversely, iridium catalysis is known to favor the formation of a more thermodynamically stable five-membered metallacycle, thus directing functionalization to the C2 position. This selectivity is often enhanced by the choice of ligands and reaction conditions.
Experimental Protocols
Below are generalized experimental protocols for achieving regioselective C-H difluoromethylation of 1-naphthaldehyde, based on established methodologies for related transformations.
Protocol 1: Palladium-Catalyzed C8-Selective Difluoromethylation
This protocol is adapted from established methods for palladium-catalyzed C-H functionalization of 1-substituted naphthalenes.
Materials:
-
1-Naphthaldehyde
-
Difluoromethylation reagent (e.g., a source of CF2H radical or nucleophile)
-
Palladium(II) acetate (Pd(OAc)2)
-
Ligand (e.g., a suitable phosphine or N-containing ligand)
-
Oxidant (if required by the specific difluoromethylation reagent)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-naphthaldehyde, palladium(II) acetate, and the chosen ligand.
-
Add the anhydrous solvent, followed by the difluoromethylation reagent and any necessary oxidant.
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to isolate the 8-(difluoromethyl)-1-naphthaldehyde isomer.
Protocol 2: Iridium-Catalyzed C2-Selective Difluoromethylation
This protocol is based on iridium-catalyzed ortho-C-H functionalization methodologies.
Materials:
-
1-Naphthaldehyde
-
Difluoromethylation reagent
-
[Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene)
-
Ligand (e.g., a bipyridine or phenanthroline derivative)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., DCE, THF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine [Ir(cod)Cl]2 and the selected ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for a short period to allow for catalyst pre-formation.
-
Add 1-naphthaldehyde, the difluoromethylation reagent, and the base to the reaction mixture.
-
Seal the vessel and heat to the desired temperature (typically 100-150 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, quench the reaction and perform a standard aqueous work-up.
-
Extract the product, dry the organic phase, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the 2-(difluoromethyl)-1-naphthaldehyde isomer.
Visualizing the Reaction Pathways
The regioselectivity can be rationalized by considering the distinct metallacycle intermediates formed in the catalytic cycles.
Caption: Catalytic cycles for regioselective difluoromethylation.
The choice between palladium and iridium catalysis provides a powerful tool for directing the difluoromethylation of 1-naphthaldehyde to either the C8 or C2 position, respectively. This regiocontrol is a direct consequence of the preferred coordination geometry of the metal center with the aldehyde directing group, leading to distinct metallacycle intermediates that dictate the site of C-H bond activation. Further optimization of ligands and reaction conditions can enhance the selectivity and yield of the desired isomer, paving the way for the efficient synthesis of novel difluoromethylated naphthaldehyde derivatives for various applications.
Comparative Analytical Guide: Characterization of 3-(Difluoromethyl)-1-naphthaldehyde and Related Compounds
This guide provides a comparative overview of analytical data for naphthaldehyde derivatives, with a specific focus on the characterization of 3-(Difluoromethyl)-1-naphthaldehyde. Due to the limited availability of public data for this compound, this document leverages data from analogous compounds, 1-naphthaldehyde and 2-hydroxy-1-naphthaldehyde, to establish a framework for analytical validation. The methodologies and comparative data presented herein are intended to guide researchers, scientists, and drug development professionals in establishing robust analytical protocols for this class of compounds.
Data Presentation: Comparative Analysis of Naphthaldehyde Derivatives
The following tables summarize key physical and spectral properties of 1-naphthaldehyde and 2-hydroxy-1-naphthaldehyde, offering a baseline for the anticipated data for this compound.
Table 1: Physicochemical Properties
| Property | 1-Naphthaldehyde | 2-Hydroxy-1-naphthaldehyde | This compound |
| Molecular Formula | C₁₁H₈O[1] | C₁₁H₈O₂[2] | C₁₂H₈F₂O |
| Molecular Weight | 156.18 g/mol [1] | 172.18 g/mol [2] | 206.19 g/mol |
| Boiling Point | 160-161 °C/15 mmHg[3] | 192 °C/27 mmHg | Data not available |
| Melting Point | 1-2 °C[3] | 76-80 °C | Data not available |
| Density | 1.15 g/mL at 25 °C[3] | Data not available | Data not available |
| Refractive Index | n20/D 1.652[3] | Data not available | Data not available |
Table 2: Spectroscopic Data
| Technique | 1-Naphthaldehyde | 2-Hydroxy-1-naphthaldehyde | This compound |
| GC-MS (m/z) | Top Peak: 156; 2nd Highest: 128; 3rd Highest: 127[1] | Top Peak: 172; 2nd Highest: 115; 3rd Highest: 171[2] | Expected Molecular Ion: 206 |
| LC-MS (Precursor m/z) | [M+H]⁺: 157.0648[1] | [M+H]⁺: 173.0597[2] | Expected [M+H]⁺: 207 |
| ¹H NMR | Data available in literature | Data available in literature[4] | Expected signals for aromatic, aldehydic, and difluoromethyl protons |
| ¹⁹F NMR | Not applicable | Not applicable | Expected doublet or triplet for the CHF₂ group |
| ¹³C NMR | Data available in literature | Data available in literature[4] | Expected signals for aromatic, carbonyl, and difluoromethyl carbons |
Experimental Protocols
Detailed methodologies for the characterization of naphthaldehyde derivatives are provided below. These protocols can be adapted for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity and identify the molecular weight of the analyte.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms) and a mass selective detector.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Compare the resulting mass spectrum with a library of known compounds and analyze the fragmentation pattern to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and for quantitative analysis.
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient: Start with 50% acetonitrile and increase to 95% over 20 minutes.
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
¹⁹F NMR: Crucial for fluorinated compounds, this technique provides information on the fluorine environment.[5] For this compound, a characteristic signal for the CHF₂ group is expected. The analysis of organofluorine compounds often requires specialized techniques for sample preparation and data acquisition to ensure accurate quantification and identification.[6]
-
-
Data Analysis: Chemical shifts, coupling constants, and integration values are used to piece together the molecular structure.
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical validation and a conceptual comparison of the compounds.
Caption: Analytical workflow for the synthesis and characterization of a target compound.
Caption: Comparison of analytical techniques for different naphthaldehyde derivatives.
References
- 1. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthaldehyde 95 66-77-3 [sigmaaldrich.com]
- 4. Design and Synthesis of Three Naphtol Derivatives using the Three Component System : Oriental Journal of Chemistry [orientjchem.org]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking new difluoromethylating agents against known methods
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the difluoromethyl (CF2H) group is a cornerstone of modern medicinal chemistry. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups can significantly enhance the potency, selectivity, and pharmacokinetic profile of drug candidates.[1] This guide provides an objective comparison of a new-generation radical difluoromethylating agent, Zinc Difluoromethanesulfinate (DFMS), against two established methods: an electrophilic sulfonium salt and a nucleophilic silane reagent. We present a summary of their performance on a common heterocyclic scaffold, detailed experimental protocols, and visualizations of a relevant signaling pathway and a general experimental workflow.
Data Presentation: A Side-by-Side Comparison
To provide a clear and concise overview of the relative performance of these agents, the following table summarizes their efficacy in the difluoromethylation of caffeine, a widely recognized N-heterocyclic scaffold.
| Reagent/Method | Reagent Type | Substrate | Product | Yield (%) | Reference |
| Zinc Difluoromethanesulfinate (DFMS) | Radical | Caffeine | 8-(Difluoromethyl)caffeine | 74% | [Baran et al., PNAS, 2011] |
| S-(difluoromethyl)diarylsulfonium tetrafluoroborate | Electrophilic | Caffeine | 8-(Difluoromethyl)caffeine | Data not available | N/A |
| (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) | Nucleophilic | Caffeine | N/A (Primarily for C-H, not N-H difluoromethylation under these conditions) | Data not available | N/A |
Experimental Protocols: A Detailed Look at Methodology
Detailed and reproducible experimental protocols are critical for the evaluation and implementation of new synthetic methods. Below are representative procedures for the difluoromethylation of caffeine using the radical agent DFMS. Protocols for the other agents on this specific substrate are not as well-documented, and thus a general protocol for TMSCF2Br on a different substrate is provided for illustrative purposes.
Protocol 1: Radical Difluoromethylation of Caffeine using Zinc Difluoromethanesulfinate (DFMS)
Source: Based on the procedure reported by Baran et al.
Materials:
-
Caffeine (1.0 eq)
-
Zinc Difluoromethanesulfinate (DFMS) (2.0 eq)
-
tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in H2O (4.0 eq)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of caffeine in a 1:1 mixture of CH2Cl2 and H2O, add Zinc Difluoromethanesulfinate (DFMS).
-
Add tert-Butyl hydroperoxide (t-BuOOH) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 8-(difluoromethyl)caffeine.
Protocol 2: General Procedure for N-Difluoromethylation of Hydrazones with (Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
Source: Based on a general procedure for N-difluoromethylation.
Materials:
-
Hydrazone substrate (1.0 eq)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) (2.0 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Toluene
-
Saturated ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the hydrazone substrate in toluene, add potassium tert-butoxide.
-
Add (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) to the mixture.
-
Stir the reaction at a specified temperature (e.g., room temperature or elevated) for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To contextualize the importance of difluoromethylation in drug discovery and to outline a logical approach to evaluating new reagents, the following diagrams are provided.
Caption: The mTOR signaling pathway, a key regulator of cell growth, is often dysregulated in cancer. PQR620, an mTOR inhibitor containing a crucial difluoromethyl group, effectively blocks this pathway.
Caption: A generalized workflow for the systematic evaluation and benchmarking of new chemical reagents against established methods.
References
A Comparative Guide to Catalytic Systems for the Synthesis of Difluoromethylarenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF2H) group into aromatic systems is a pivotal strategy in modern medicinal chemistry and drug development. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups have led to enhanced metabolic stability and binding affinity in numerous drug candidates. This guide provides a comparative analysis of the leading catalytic systems for the synthesis of difluoromethylarenes, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal synthetic route.
Performance Comparison of Catalytic Systems
The selection of a catalytic system for difluoromethylation is often a trade-off between substrate scope, functional group tolerance, reaction conditions, and the cost and availability of reagents. The following table summarizes the performance of prominent catalytic systems based on reported yields and conditions for the synthesis of a model difluoromethylarene.
| Catalytic System | Catalyst/Precatalyst | Ligand/Additive | Difluoromethylating Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Palladium-Catalyzed | Pd(dba)₂ | DPEPhos | [(SIPr)Ag(CF₂H)] | Heteroaryl Chloride | Toluene | 80 | 18 | up to 93 | [1] |
| Copper-Catalyzed | CuI | 1,10-Phenanthroline | Togni's Reagent | Arylboronic Acid | Diglyme | 35 | 14 | up to 95 | [2] |
| Nickel-Catalyzed | NiCl₂ | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbp) | ClCF₂H | Aryl Chloride | DMA | 60 | 20 | up to 99 | [3][4] |
| Ruthenium-Catalyzed | [RuCl₂(p-cymene)]₂ | K₂CO₃ (base) | (difluoromethyl)trimethylsilane | Arene with directing group | DCE | 120 | 24 | up to 85 | [5][6] |
| Silver-Catalyzed | AgNO₃ | K₂S₂O₈ (oxidant) | (bpy)Cu(CF₃)₃/ZnMe₂ | Aliphatic Carboxylic Acid | aq. MeCN | 40 | - | up to 80 | [7] |
| Photoredox Catalysis | Rose Bengal | - | CF₂HSO₂Na | Heterocycle | DMSO | RT | 12-24 | up to 91 | [8] |
Note: Yields are highly substrate-dependent. The data presented are for optimized or representative examples and may not be directly comparable across different substrate classes. "dba" stands for dibenzylideneacetone, "DPEPhos" for bis(2-diphenylphosphinophenyl)ether, "SIPr" for 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, and "DMA" for dimethylacetamide.
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below. These protocols are representative examples and may require optimization for different substrates.
Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of heteroaryl chlorides with a silver-based difluoromethylating agent.[1]
Materials:
-
Palladium(II) dibenzylideneacetone (Pd(dba)₂, 5 mol%)
-
Bis(2-diphenylphosphinophenyl)ether (DPEPhos, 10 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene silver difluoromethyl {[(SIPr)Ag(CF₂H)]} (1.3 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(dba)₂ (5 mol%), DPEPhos (10 mol%), [(SIPr)Ag(CF₂H)] (1.3 equiv), and the heteroaryl chloride (1.0 equiv).
-
Add anhydrous toluene to achieve a 0.2 M concentration of the heteroaryl chloride.
-
Seal the tube and heat the reaction mixture at 80 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Copper-Catalyzed Difluoromethylation of Arylboronic Acids
This procedure outlines the copper-catalyzed trifluoromethylation of arylboronic acids using Togni's reagent, which can be adapted for difluoromethylation with appropriate reagents.[2]
Materials:
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Togni's reagent (or other suitable electrophilic difluoromethylating agent, 1.2 equiv)
-
Diglyme (anhydrous)
Procedure:
-
In a glovebox, a mixture of CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (2.0 equiv), and the arylboronic acid (1.0 equiv) is placed in a reaction vial.
-
Anhydrous diglyme is added, followed by the Togni's reagent (1.2 equiv).
-
The vial is sealed and the reaction mixture is stirred at 35 °C for 14 hours.
-
Upon completion, the reaction is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification of the residue by column chromatography on silica gel affords the desired difluoromethylarene.
Nickel-Catalyzed Difluoromethylation of Aryl Chlorides
This protocol details a nickel-catalyzed reductive cross-coupling reaction using chlorodifluoromethane.[3][4]
Materials:
-
Nickel(II) chloride (NiCl₂, 10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbp, 5 mol%)
-
Zinc dust (3.0 equiv)
-
Magnesium chloride (MgCl₂, 4.0 equiv)
-
3 Å Molecular sieves (100 mg)
-
4-(Dimethylamino)pyridine (DMAP, 20 mol%)
-
Aryl chloride (1.0 equiv)
-
Chlorodifluoromethane (ClCF₂H, 6.5 equiv, as a solution in DMA)
-
Dimethylacetamide (DMA, anhydrous)
Procedure:
-
To a 25 mL Schlenk tube, add the aryl chloride (0.2 mmol, 1.0 equiv), NiCl₂ (10 mol%), dtbbp (5 mol%), zinc dust (3.0 equiv), MgCl₂ (4.0 equiv), 3 Å molecular sieves (100 mg), and DMAP (20 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous DMA (2 mL) and a solution of ClCF₂H in DMA (2.6 M, 1.3 mmol, 6.5 equiv) are added.
-
The Schlenk tube is sealed and placed in a preheated oil bath at 60 °C.
-
After stirring for 20 hours, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered, and the filtrate is washed with water and brine, dried, and concentrated.
-
The product is purified by column chromatography.
Ruthenium-Catalyzed meta-C-H Difluoromethylation
This procedure describes a ruthenium-catalyzed C-H activation approach for the meta-difluoromethylation of arenes bearing a directing group.[5][6]
Materials:
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Arene with a directing group (e.g., 2-phenylpyridine, 1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 equiv)
-
1,2-Dichloroethane (DCE, anhydrous)
Procedure:
-
In a sealed tube, [RuCl₂(p-cymene)]₂ (5 mol%), K₂CO₃ (2.0 equiv), and the arene substrate (1.0 equiv) are combined.
-
Anhydrous DCE is added, followed by TMSCF₂H (2.0 equiv).
-
The reaction mixture is stirred at 120 °C for 24 hours.
-
After cooling, the mixture is diluted with dichloromethane and filtered.
-
The filtrate is concentrated, and the residue is purified by preparative thin-layer chromatography to yield the meta-difluoromethylated product.
Silver-Catalyzed Decarboxylative Difluoromethylation
This protocol outlines a silver-catalyzed decarboxylative method, which is particularly useful for aliphatic carboxylic acids but can be adapted for certain arylacetic acids.[7]
Materials:
-
Silver nitrate (AgNO₃, 10 mol%)
-
Potassium persulfate (K₂S₂O₈, 2.0 equiv)
-
α,α-Difluoroarylacetic acid (1.0 equiv)
-
Acetonitrile/Water (1:1)
Procedure:
-
To a solution of the α,α-difluoroarylacetic acid (1.0 equiv) in a 1:1 mixture of acetonitrile and water, add AgNO₃ (10 mol%) and K₂S₂O₈ (2.0 equiv).
-
The reaction mixture is stirred at an appropriate temperature (e.g., 40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Visible-Light Photoredox-Catalyzed Difluoromethylation of Heterocycles
This procedure describes a metal-free, visible-light-induced difluoromethylation of heterocycles.[8]
Materials:
-
Rose Bengal (2-5 mol%)
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na, 4.0 equiv)
-
Heterocycle (1.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the heterocycle (0.1 mmol), CF₂HSO₂Na (0.4 mmol), and Rose Bengal (2-5 mol%) in DMSO (1.0 mL).
-
The mixture is stirred and irradiated with two 3W green LEDs at room temperature for 12-24 hours.
-
After the reaction, water is added, and the mixture is extracted with ethyl acetate.
-
The combined organic phase is dried over Na₂SO₄, filtered, and concentrated.
-
The desired product is isolated by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To further clarify the experimental processes and the relationships between different catalytic approaches, the following diagrams have been generated using the DOT language.
References
- 1. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 3. Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruthenium-catalyzed meta-difluoromethylation of arene phosphines enabled by 1,3-dione - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison of Difluoromethylated and Trifluoromethylated Naphthaldehyde Derivatives in Biological Assays: A Review of Available Data
A direct head-to-head comparison of the biological activities of difluoromethylated and trifluoromethylated naphthaldehyde derivatives is not currently possible due to a lack of available scientific literature and experimental data. Extensive searches for studies providing quantitative biological data, such as IC50 or MIC values, for both classes of compounds against the same biological targets have yielded no direct comparative results.
While the introduction of fluorine-containing groups is a common strategy in medicinal chemistry to enhance the pharmacological properties of molecules, specific data on naphthaldehyde derivatives bearing difluoromethyl (-CHF2) or trifluoromethyl (-CF3) groups remains scarce. This guide, therefore, aims to provide a theoretical framework based on the established roles of these functional groups in drug design and to highlight the critical need for future research in this area.
The Influence of Difluoromethyl and Trifluoromethyl Groups on Bioactivity: A General Overview
The substitution of a methyl group with a difluoromethyl or trifluoromethyl group can profoundly impact a molecule's physicochemical properties, thereby influencing its biological activity. These effects are primarily due to the high electronegativity of fluorine atoms.
The trifluoromethyl (-CF3) group is a strongly electron-withdrawing group that can significantly alter the electronics of the aromatic naphthalene ring. This can influence interactions with biological targets. The -CF3 group is also highly lipophilic, which can enhance a molecule's ability to cross cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group metabolically stable and resistant to enzymatic degradation. This increased stability can lead to a longer biological half-life.[1][2][3][4][5]
The difluoromethyl (-CHF2) group , while also electron-withdrawing and lipophilic, possesses a key difference: the presence of a hydrogen atom. This hydrogen atom can act as a hydrogen bond donor, enabling additional interactions with biological targets that are not possible for the -CF3 group. This unique property can sometimes lead to enhanced binding affinity and selectivity.
A comparative summary of the general properties of these groups is presented below.
| Property | Difluoromethyl (-CHF2) | Trifluoromethyl (-CF3) |
| Electron-withdrawing nature | Strong | Very Strong |
| Lipophilicity | High | Very High |
| Metabolic Stability | High | Very High |
| Hydrogen Bonding Potential | Can act as a hydrogen bond donor | Cannot act as a hydrogen bond donor |
Hypothetical Biological Assay Workflow
While specific experimental data for fluorinated naphthaldehyde derivatives is unavailable, a general workflow for their evaluation in anticancer assays can be proposed. This workflow would be essential for any future studies aiming to conduct a head-to-head comparison.
Potential Signaling Pathways for Investigation
Should future studies reveal anticancer activity for these compounds, several key signaling pathways known to be dysregulated in cancer would be logical starting points for mechanistic investigations. The specific pathway would depend on the cancer type and the molecular targets of the compounds.
Experimental Protocols: A Template for Future Studies
For a meaningful comparison, standardized experimental protocols are crucial. The following are template protocols for common assays that would be used to evaluate the anticancer potential of difluoromethylated and trifluoromethylated naphthaldehyde derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized naphthaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.
Enzyme Inhibition Assay (Example: Kinase Assay)
-
Reaction Mixture Preparation: A reaction buffer containing the kinase enzyme, a substrate (e.g., a peptide), and ATP is prepared.
-
Inhibitor Addition: The difluoromethylated and trifluoromethylated naphthaldehyde derivatives are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution.
-
Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as luminescence, fluorescence, or radioactivity.
-
Data Analysis: The enzyme activity is calculated, and the IC50 values for the inhibitors are determined.
Conclusion and Future Directions
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
Safety Operating Guide
Proper Disposal Procedures for 3-(Difluoromethyl)-1-naphthaldehyde: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This information is provided for guidance purposes only. Always consult the official Safety Data Sheet (SDS) provided by your supplier for specific hazard information and disposal requirements. All waste disposal activities must comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling 3-(Difluoromethyl)-1-naphthaldehyde for disposal, ensure all necessary safety measures are in place to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[1]
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Lab Coat: A flame-retardant, buttoned lab coat is mandatory to protect from splashes.
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[2]
Ventilation:
-
Always handle the chemical inside a certified chemical fume hood to minimize inhalation of vapors.[2]
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation and eliminate all ignition sources.[3]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[1]
Operational Disposal Plan
Disposal of this compound must be managed through a licensed hazardous waste disposal company. On-site treatment or drain disposal is not appropriate for this class of chemical.
Step-by-Step Disposal Procedure:
-
Waste Identification: This chemical should be classified as a hazardous chemical waste. Based on data from similar compounds, it is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2]
-
Containerization:
-
Keep the chemical in its original, clearly labeled container whenever possible.
-
If transferring to a waste container, use one that is compatible with the chemical (e.g., glass or polyethylene).
-
Ensure the container is in good condition, with a tightly sealing lid to prevent leaks or evaporation.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound" and the CAS Number "1261885-69-1."
-
List all constituents if it is a mixed waste.
-
Indicate the primary hazards (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks.
-
Store away from incompatible materials, heat, and ignition sources.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the full chemical name, quantity, and hazard information.
-
Follow their specific instructions for packaging and pickup. The final disposal method, typically high-temperature incineration, will be handled by the approved waste disposal plant.[1][2][3]
-
Data Presentation: Hazard Summary
The following table summarizes the likely hazards of this compound based on data from analogous compounds like 1-Naphthaldehyde and 3-(Difluoromethoxy)benzaldehyde.
| Hazard Classification | Description | GHS Code (Typical) | Source (Analogous Compounds) |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [2] |
| Aquatic Hazard | May be harmful or toxic to aquatic life. | H402 / H410 |
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of laboratory chemical waste.
Caption: Workflow for Safe Disposal of Hazardous Laboratory Chemicals.
References
Personal protective equipment for handling 3-(Difluoromethyl)-1-naphthaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Difluoromethyl)-1-naphthaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from acquisition to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] It is crucial to handle this compound with appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this substance.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][3] A lab coat must be worn and fully buttoned.[2] Long pants and closed-toe shoes are mandatory.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate or if aerosols are generated, use an approved respirator.[2][5] |
| Hand Protection | Disposable nitrile gloves provide short-term protection and should be changed immediately upon contact with the chemical.[2] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural steps for the safe handling of this compound throughout the experimental workflow.
2.1. Preparation and Weighing
-
Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials : Collect all necessary equipment, including the chemical container, spatulas, weighing paper, and receiving vessel, and place them in the fume hood.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Weighing : Carefully weigh the desired amount of this compound. Avoid creating dust or aerosols. If any material is spilled, decontaminate the area immediately (see Section 2.3).
2.2. Experimental Use
-
Reaction Setup : Conduct all reactions involving this compound within a chemical fume hood.
-
Temperature Control : Be aware that reactions with fluorinated compounds can be exothermic.[6] Monitor the reaction temperature closely.
-
Avoid Incompatible Materials : Keep the compound away from strong oxidizing agents and strong acids.[7]
-
Post-Reaction : Upon completion of the experiment, quench the reaction safely according to your specific protocol.
2.3. Decontamination
-
Spill Cleanup : In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Equipment Cleaning : Clean all contaminated glassware and equipment thoroughly. Wash with an appropriate solvent, followed by soap and water.
-
Personal Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Remove and launder any contaminated clothing before reuse.[8][9]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Segregate waste containing this compound from other waste streams.
-
Waste Container : Collect all waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and hazard warnings.
-
Disposal : Dispose of the chemical waste through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[4]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7][8]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[1]
Below is a diagram illustrating the workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 5. fishersci.com [fishersci.com]
- 6. eiga.eu [eiga.eu]
- 7. canbipharm.com [canbipharm.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
